4,4-Dimethyl-1-hexene
Description
Properties
IUPAC Name |
4,4-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJVAMIXNUAJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167799 | |
| Record name | 4,4-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-08-1 | |
| Record name | 4,4-Dimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexene, 4,4-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,4-Dimethyl-1-hexene (CAS: 1647-08-1)
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the Structural Significance of 4,4-Dimethyl-1-hexene
4,4-Dimethyl-1-hexene, registered under CAS number 1647-08-1, is an aliphatic, unsaturated hydrocarbon featuring a terminal double bond and a sterically demanding quaternary carbon center at the C4 position.[1][2] Its molecular formula is C₈H₁₆, and its IUPAC name is 4,4-dimethylhex-1-ene.[1] The unique structural arrangement—a neopentyl-like group adjacent to an allylic position—imparts distinct reactivity and physical properties. This makes it a valuable, though specialized, building block in organic synthesis and polymer chemistry. Unlike its linear isomer, 1-octene, the significant steric hindrance introduced by the gem-dimethyl group profoundly influences the regioselectivity and stereoselectivity of reactions at the terminal alkene, offering a strategic tool for directing chemical transformations. This guide provides a comprehensive overview of its properties, spectral characteristics, reactivity, and practical applications, grounded in established chemical principles.
Physicochemical and Computed Properties
The physical characteristics of 4,4-Dimethyl-1-hexene are crucial for its handling, purification, and use as a reagent or monomer. The data presented below has been aggregated from experimental and computed sources to provide a reliable reference for laboratory applications.
| Property | Value | Unit | Source |
| CAS Number | 1647-08-1 | - | PubChem[1] |
| Molecular Formula | C₈H₁₆ | - | PubChem[1] |
| Molecular Weight | 112.21 | g/mol | PubChem[1] |
| Boiling Point (Normal) | 102.74 | °C | Cheméo (Joback Method)[3] |
| Melting Point | -92.57 | °C | Cheméo (Joback Method)[3] |
| Density | Not specified | g/cm³ | - |
| Vapor Pressure | 40.20 @ 86.2 °C | kPa | Cheméo (Calculated)[3] |
| Octanol/Water Partition Coeff. (logP) | 2.999 | - | Cheméo (Crippen Method)[3] |
| Refractive Index | Not specified | - | - |
| SMILES | CCC(C)(C)CC=C | - | PubChem[1] |
| InChIKey | SUJVAMIXNUAJEY-UHFFFAOYSA-N | - | PubChem[1] |
Spectroscopic Signature: A Guide to Structural Elucidation
Accurate identification of 4,4-Dimethyl-1-hexene relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features, which serve as a fingerprint for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the unique chemical environments. The terminal vinyl protons are expected to show complex splitting patterns (geminal, cis, and trans coupling) between 5.0 and 6.0 ppm. The two protons at the C2 (allylic) position will appear as a doublet around 2.0 ppm. The ethyl group at C4 will present as a quartet (CH₂) and a triplet (CH₃), while the two gem-dimethyl groups at C4 will produce a sharp singlet at approximately 0.8-0.9 ppm, integrating to six protons.
-
¹³C NMR: The carbon spectrum provides clear evidence of the carbon skeleton. Key expected shifts include the terminal alkene carbons (>110 ppm), the quaternary C4 carbon (around 30-35 ppm), and the distinct signals for the ethyl and gem-dimethyl carbons.[1]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum provides valuable information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 112.[4]
-
Major Fragments: Fragmentation is driven by the formation of stable carbocations. A prominent peak is expected at m/z = 57, corresponding to the loss of an allyl radical (•CH₂CH=CH₂) to form the stable tertiary carbocation [(CH₃)₂C(CH₂CH₃)]⁺. Another significant fragmentation pathway involves the loss of an ethyl radical to form a fragment at m/z = 83. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1][2]
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the alkene functional group.
-
C=C Stretch: A moderate absorption band is expected around 1640 cm⁻¹.
-
=C-H Stretch: A sharp peak will appear just above 3000 cm⁻¹ (typically ~3075 cm⁻¹).
-
=C-H Bends: Strong absorptions corresponding to the out-of-plane bending of the vinyl group are expected around 910 and 990 cm⁻¹.
-
C-H Stretch: Strong bands for the sp³ C-H stretching of the alkyl portions will be observed just below 3000 cm⁻¹.[1][2]
Synthesis, Reactivity, and Mechanistic Considerations
Synthetic Approaches
While not a commodity chemical, 4,4-Dimethyl-1-hexene can be synthesized via standard organometallic procedures. A logical and field-proven approach is the Grignard reaction. The synthesis involves the coupling of allylmagnesium bromide with a suitable tertiary alkyl halide, such as 2-bromo-2-methylbutane. This method is effective because it directly constructs the required carbon skeleton in a single step.
Core Reactivity: The Interplay of Electronics and Sterics
The reactivity of 4,4-Dimethyl-1-hexene is dominated by its terminal alkene, but significantly modulated by the steric bulk of the adjacent quaternary center. This steric hindrance disfavors reaction pathways requiring attack at the C3 position and can influence the facial selectivity of additions to the double bond.
Caption: Experimental workflow for hydroboration-oxidation.
Methodology:
-
Reagents & Equipment:
-
4,4-Dimethyl-1-hexene (1.0 eq)
-
1.0 M Borane-tetrahydrofuran complex (BH₃•THF) solution (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, separatory funnel
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,4-Dimethyl-1-hexene and anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the BH₃•THF solution dropwise via a syringe. The causality for this slow, cold addition is to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours to ensure complete formation of the trialkylborane intermediate.
-
Cool the reaction mixture back to 0 °C and slowly add the NaOH solution, followed by the very careful, dropwise addition of H₂O₂. This oxidation step is highly exothermic and must be controlled to prevent overheating.
-
After the addition of H₂O₂, gently heat the mixture to reflux for 1 hour to complete the oxidation and cleavage.
-
-
Workup and Purification:
-
Cool the mixture to room temperature. Transfer to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash sequentially with water and then brine. This self-validating washing sequence removes inorganic impurities and aids in breaking emulsions.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4,4-Dimethyl-1-hexanol.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137136, 4,4-Dimethyl-1-hexene. Retrieved from [Link].
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Cheméo (2024). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link].
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Organic Syntheses (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Org. Synth. 1971, 51, 115. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57418179, 4,4-Dimethylhex-1-en-5-yne. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27683, 4,5-Dimethyl-1-hexene. Retrieved from [Link].
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NIST (National Institute of Standards and Technology) (n.d.). 4,4-Dimethyl-1-hexene in the NIST WebBook. Retrieved from [Link].
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Li, Y., et al. (2025). Concise Synthesis of Deoxylimonin. J. Am. Chem. Soc. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11160027, 2-Bromo-1-cyclohexylethanone. Retrieved from [Link].
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Cheméo (2024). Chemical Properties of Cyclohexane, (2-bromoethyl)- (CAS 1647-26-3). Retrieved from [Link].
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ResearchGate (2015). Study on unsaturated structure and tacticity of poly1-hexene and new copolymer of 1-hexene/5-hexene-1-ol prepared by metallocene catalyst. Iranian Polymer Journal. Retrieved from [Link].
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Safety Data Sheet (2024). 1-Hexene. Retrieved from [Link].
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MDPI (2018). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). Polymers. Retrieved from [Link].
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LookChem (n.d.). 2-CYCLOHEXYLETHYL BROMIDE (Cas 1647-26-3). Retrieved from [Link].
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Chemos GmbH & Co.KG (2023). Safety Data Sheet: 1-Hexene. Retrieved from [Link].
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ResearchGate (n.d.). Methylcyclohexane reaction pathway leading to 1,1-dimethylcyclopentane formation. Retrieved from [Link].
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ResearchGate (2015). Study on unsaturated structures of polyhexene, poly(4-methylpentene) and poly(3-methylpentene) prepared with metallocene catalysts. Retrieved from [Link].
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ACS Publications (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules. Retrieved from [Link].
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An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the primary synthetic routes for obtaining 4,4-dimethyl-1-hexene, a valuable branched alkene in organic synthesis. The document is structured to provide not only procedural details but also to offer insights into the mechanistic underpinnings and practical considerations for each major pathway.
Introduction: The Significance of 4,4-Dimethyl-1-hexene
4,4-Dimethyl-1-hexene is a sterically hindered terminal alkene. Its unique structural motif, featuring a quaternary carbon atom adjacent to the double bond, makes it a useful building block in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals. The controlled and efficient synthesis of this compound is therefore of significant interest to the research and development community. This guide will explore the most common and effective methods for its preparation, including the Grignard reaction, the Wittig reaction, and the dehydration of the corresponding alcohol.
Retrosynthetic Analysis: Devising Pathways to 4,4-Dimethyl-1-hexene
A retrosynthetic approach to 4,4-dimethyl-1-hexene reveals several logical bond disconnections, leading to readily available starting materials.
Figure 1: Retrosynthetic analysis of 4,4-Dimethyl-1-hexene.
Method 1: Grignard Reaction – Building the Carbon Skeleton
The Grignard reaction offers a robust and reliable method for constructing the carbon framework of 4,4-dimethyl-1-hexene. This approach involves the nucleophilic addition of an allyl Grignard reagent to 3,3-dimethylbutanal.
Reaction Principle and Mechanism
The core of this synthesis is the formation of a new carbon-carbon bond between the nucleophilic carbon of the allyl Grignard reagent and the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a tetrahedral intermediate, which upon acidic workup, yields the corresponding homoallylic alcohol, 4,4-dimethyl-1-hexen-3-ol. Subsequent dehydration of this alcohol provides the target alkene.
Figure 2: Grignard reaction pathway.
Experimental Protocol: A Self-Validating System
Step 1: Preparation of Allylmagnesium Bromide
-
Materials: Magnesium turnings, allyl bromide, anhydrous diethyl ether.
-
Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium suspension with gentle stirring. The reaction is exothermic and should be initiated with gentle warming if necessary. Maintain a gentle reflux until the magnesium is consumed. The resulting greyish solution is the allylmagnesium bromide Grignard reagent.[1]
Step 2: Grignard Addition to 3,3-Dimethylbutanal
-
Materials: 3,3-Dimethylbutanal, allylmagnesium bromide solution, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.
-
Procedure: Cool the prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 3,3-dimethylbutanal in anhydrous diethyl ether via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Step 3: Dehydration of 4,4-Dimethyl-1-hexanol
-
Materials: Crude 4,4-dimethyl-1-hexanol, concentrated sulfuric acid or phosphoric acid.
-
Procedure: Separate the organic layer from the quenched Grignard reaction, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol. For the dehydration, the alcohol is heated with a strong acid catalyst, such as sulfuric acid or phosphoric acid.[2] The alkene product is then distilled from the reaction mixture.
| Parameter | Value | Rationale/Insight |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilizing the Grignard reagent and preventing its decomposition by protic sources. |
| Temperature | 0 °C to room temperature | Low initial temperature controls the exothermic reaction. Subsequent warming ensures complete reaction. |
| Workup | Saturated NH₄Cl (aq) | A mild acidic workup to protonate the alkoxide without causing significant side reactions. |
| Dehydration Catalyst | H₂SO₄ or H₃PO₄ | Strong protic acids are required to protonate the hydroxyl group, converting it into a good leaving group (water). |
Method 2: The Wittig Reaction – Precision in Double Bond Formation
The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds with high regioselectivity.[3] In this case, 3,3-dimethylbutanal is reacted with a phosphorus ylide to directly form the terminal double bond of 4,4-dimethyl-1-hexene.
Reaction Principle and Mechanism
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (the Wittig reagent). The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined by the location of the carbonyl group and the ylide.[4]
Figure 3: Wittig reaction pathway.
Experimental Protocol: A Step-by-Step Guide
Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF or DMSO).
-
Procedure: Suspend methyltriphenylphosphonium bromide in the anhydrous solvent under an inert atmosphere (nitrogen or argon). Cool the suspension in an ice bath and slowly add the strong base. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
Step 2: Wittig Olefination
-
Materials: 3,3-Dimethylbutanal, the prepared Wittig reagent solution.
-
Procedure: To the solution of the ylide, slowly add a solution of 3,3-dimethylbutanal in the same anhydrous solvent. Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the aldehyde.
Step 3: Workup and Purification
-
Procedure: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane). The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography. The volatile 4,4-dimethyl-1-hexene can then be purified by distillation.
| Parameter | Value | Rationale/Insight |
| Base for Ylide Formation | n-BuLi or NaH | A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without competing side reactions. |
| Solvent | Anhydrous THF or DMSO | Aprotic solvents are necessary to prevent quenching of the ylide. |
| Reaction Temperature | 0 °C to room temperature | Ylide formation is often performed at low temperatures, while the olefination can proceed at room temperature. |
| Purification | Distillation/Chromatography | The nonpolar alkene product can be separated from the polar triphenylphosphine oxide byproduct. |
Method 3: Dehydration of 4,4-Dimethyl-1-hexanol
This method is often the final step in a multi-step synthesis (such as the Grignard route) but can also be a standalone procedure if the precursor alcohol is readily available.
Reaction Principle and Mechanism
The acid-catalyzed dehydration of an alcohol proceeds via an E1 or E2 elimination mechanism. For a primary alcohol like 4,4-dimethyl-1-hexanol, the reaction is likely to proceed through a protonated alcohol intermediate, followed by the loss of water to form a primary carbocation. However, primary carbocations are highly unstable and a hydride or alkyl shift is likely to occur to form a more stable tertiary carbocation before elimination of a proton to form the alkene. Due to the potential for rearrangements, this method may lead to a mixture of alkene isomers.
Figure 4: Dehydration of 4,4-Dimethyl-1-hexanol.
Experimental Protocol: A Practical Approach
-
Materials: 4,4-Dimethyl-1-hexanol, concentrated sulfuric acid or phosphoric acid, or a solid acid catalyst (e.g., montmorillonite clay).[5]
-
Procedure: Place the alcohol in a round-bottom flask equipped for distillation. Add the acid catalyst. Heat the mixture to a temperature sufficient to distill the alkene product as it is formed. This helps to shift the equilibrium towards the product. The distillate, which may contain some water and unreacted alcohol, is then washed with a mild base (e.g., sodium bicarbonate solution) and water, dried, and redistilled to obtain the pure alkene.
| Parameter | Value | Rationale/Insight |
| Catalyst | H₂SO₄, H₃PO₄, or solid acid | Provides the acidic environment necessary for the elimination reaction. Solid acids offer easier separation.[1] |
| Temperature | Distillation temperature of the alkene | Allows for the removal of the product as it forms, driving the reaction to completion (Le Chatelier's principle). |
| Workup | Aqueous wash, drying, and redistillation | Removes acidic impurities and water, followed by final purification of the volatile alkene. |
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yield |
| Grignard Reaction | Readily available starting materials; reliable C-C bond formation. | Multi-step process (Grignard formation, addition, dehydration); potential for side reactions. | Moderate to Good |
| Wittig Reaction | High regioselectivity for the terminal alkene; mild reaction conditions. | Requires stoichiometric amounts of the phosphonium salt and a strong base; byproduct removal can be challenging. | Good to Excellent |
| Dehydration of Alcohol | Simple procedure if the alcohol is available. | Potential for carbocation rearrangements leading to a mixture of alkene isomers; harsh acidic conditions. | Variable |
Conclusion and Future Perspectives
The synthesis of 4,4-dimethyl-1-hexene can be effectively achieved through several established synthetic methodologies. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. The Grignard and Wittig reactions offer excellent control over the molecular structure, with the Wittig reaction providing the most direct and regioselective route to the terminal alkene. The dehydration of 4,4-dimethyl-1-hexanol is a straightforward approach but requires careful control to minimize the formation of isomeric byproducts.
Future research in this area may focus on developing more atom-economical and environmentally benign catalytic methods for the synthesis of sterically hindered alkenes like 4,4-dimethyl-1-hexene, potentially through advances in metathesis or C-H activation chemistries.
References
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Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. Available at: [Link].
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PubChem. 4,4-Dimethyl-1-hexene. Available at: [Link].
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Cheméo. Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Available at: [Link].
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Lakeland University. DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Available at: [Link].
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The Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Available at: [Link].
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MDPI. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. Available at: [Link].
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National Institutes of Health. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. Available at: [Link].
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Organic Syntheses. ALLYLMAGNESIUM BROMIDE. Available at: [Link].
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Lakeland University. Alcohol Dehydration. Available at: [Link].
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PubMed Central. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Available at: [Link].
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OSTI.GOV. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article). Available at: [Link].
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MDPI. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). Available at: [Link].
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PubMed Central. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available at: [Link].
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A Comprehensive Technical Guide to 4,4-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical and physical properties of 4,4-Dimethyl-1-hexene, a key organic compound with applications in various scientific domains. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its use in research and development.
Section 1: Core Molecular Attributes
4,4-Dimethyl-1-hexene is an aliphatic hydrocarbon characterized by a six-carbon chain with a double bond at the first carbon and two methyl groups attached to the fourth carbon.
Molecular Formula and Weight
The fundamental identity of a chemical compound is encapsulated in its molecular formula and weight. These parameters are critical for stoichiometric calculations, reaction kinetics, and analytical characterization.
The molecular formula, C₈H₁₆, indicates that 4,4-Dimethyl-1-hexene is an isomer of octene. The placement of the double bond and the methyl groups, however, imparts distinct chemical and physical properties.
Chemical Structure and Nomenclature
The structural arrangement of atoms within a molecule dictates its reactivity and physical behavior. Understanding the precise structure is paramount for predicting its interactions in a biological or chemical system.
-
IUPAC Name: 4,4-dimethylhex-1-ene[1]
-
Synonyms: 1-Hexene, 4,4-dimethyl-[1]
-
SMILES: CCC(C)(C)CC=C[1]
-
InChI: InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3[1]
The IUPAC name provides a systematic and unambiguous description of the molecule's connectivity. The SMILES and InChI strings offer machine-readable formats for computational chemistry applications.
Section 2: Physicochemical Properties and Data
A thorough understanding of a compound's physicochemical properties is essential for its practical application, including purification, formulation, and safety handling.
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 112.21 g/mol | PubChem[1] |
| Molecular Formula | C₈H₁₆ | PubChem[1] |
| Boiling Point | 375.89 K | Cheméo[3] |
| Melting Point | 180.58 K | Cheméo[3] |
| Density | Data not readily available | |
| Vapor Pressure | 1.33 kPa at 277.96 K | Cheméo[3] |
Note: The provided boiling and melting points are from computational estimations (Joback method) and should be used as a guide. Experimental validation is recommended for critical applications.
Section 3: Experimental Protocols and Workflows
The accurate determination of a compound's properties relies on robust experimental methodologies. This section outlines a standard workflow for characterizing a sample of 4,4-Dimethyl-1-hexene.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the comprehensive characterization of 4,4-Dimethyl-1-hexene.
Step-by-Step Protocol: Molecular Weight Verification by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 4,4-Dimethyl-1-hexene in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electron ionization for GC-MS or electrospray ionization for direct infusion).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For 4,4-Dimethyl-1-hexene, a range of m/z 50-200 is appropriate.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Determine the accurate mass of this peak to at least four decimal places.
-
Compare the experimentally determined accurate mass with the theoretical exact mass calculated for the molecular formula C₈H₁₆. The theoretical monoisotopic mass is 112.1252 u.[1] A close correlation between the experimental and theoretical masses confirms the molecular formula.
-
Section 4: Logical Relationships in Chemical Identification
The process of identifying an unknown compound is a logical progression of experiments, where each result informs the next step.
Caption: Logical flow for the definitive identification of an organic compound.
References
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The Logic of IUPAC Nomenclature: A Step-by-Step Deconstruction
An In-depth Technical Guide to the Systematic Nomenclature and Chemical Profile of 4,4-Dimethyl-1-hexene
As the complexity of chemical structures available to researchers expands, a robust and unambiguous system of nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework, ensuring that any given chemical structure corresponds to a single, universally understood name. This guide offers a detailed examination of the alkene 4,4-Dimethyl-1-hexene, deconstructing its IUPAC name to its core principles and providing a comprehensive overview of its chemical and physical properties for the practicing scientist.
The name "4,4-Dimethyl-1-hexene" is not an arbitrary label but a descriptive formula derived from a hierarchical set of rules. The process of naming this molecule demonstrates the logic and power of the IUPAC system.
Step 1: Identify the Principal Functional Group and Parent Chain
The primary rule in naming alkenes is to identify the longest continuous carbon chain that incorporates both carbons of the double bond.[1][2] In this structure, the longest such chain contains six carbon atoms. This six-carbon chain establishes the root name as "hex-" . The presence of the carbon-carbon double bond classifies the molecule as an alkene, requiring the suffix "-ene" .[3] Combining these gives the parent name "hexene" .
Step 2: Numbering the Parent Chain
The parent chain must be numbered to assign the lowest possible number (locant) to the principal functional group.[1] Numbering must begin from the end of the chain closest to the double bond.
-
Correct Numbering: Starting from the right gives the double bond carbons positions 1 and 2. The locant used is the lower of the two, hence "-1-ene" .
-
Incorrect Numbering: Starting from the left would assign the double bond to positions 5 and 6, which violates the "lowest locant" rule.
Therefore, the numbered parent structure is hex-1-ene .
Step 3: Identify and Locate Substituent Groups
With the parent chain correctly numbered, we now identify any groups attached to it. In this case, there are two methyl (-CH₃) groups, both attached to the same carbon atom.[2] Using the numbering established in Step 2, both methyl groups are located at position 4.
Step 4: Assembling the Complete IUPAC Name
The final name is assembled by prefixing the substituent names and their locants to the parent name.
-
Substituents: Two methyl groups are indicated by the prefix "di-", resulting in "dimethyl" .
-
Locants: Both groups are on carbon 4, so their position is denoted as "4,4-" .
-
Assembly: The substituents are placed before the parent name: 4,4-Dimethylhex-1-ene . Note that PubChem also lists the synonym "4,4-dimethylhex-1-ene," which is an equally acceptable format.[4]
The following diagram illustrates the logical hierarchy of the naming process.
Caption: Logical breakdown of the IUPAC name for 4,4-Dimethyl-1-hexene.
Chemical Identity and Physical Properties
4,4-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon. Its fundamental properties are summarized below, based on data from authoritative chemical databases.[4][5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | PubChem[4] |
| Molecular Weight | 112.21 g/mol | PubChem[4] |
| CAS Number | 1647-08-1 | NIST WebBook[6] |
| Appearance | Liquid | ChemSampCo MSDS[7] |
| Boiling Point (Predicted) | 375.89 K (102.74 °C) | Cheméo (Joback Method)[5] |
| Density (Predicted) | Not specified | |
| Octanol/Water Partition Coeff. (logP) | 2.999 (Crippen Method) | Cheméo[5] |
| Vapor Pressure (Predicted) | 40.20 kPa at 359.35 K | Cheméo (The Yaws Handbook)[5] |
Spectroscopic Profile for Structural Verification
The unambiguous identification of 4,4-Dimethyl-1-hexene relies on modern spectroscopic techniques. The expected spectral features provide a fingerprint for its unique structure.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorptions indicative of a terminal alkene. Key expected peaks include a C=C stretch around 1640 cm⁻¹ and vinylic =C-H stretching vibrations just above 3000 cm⁻¹.[6]
-
Mass Spectrometry (MS) : Under electron ionization (EI-MS), the molecular ion ([M]⁺•) peak would appear at an m/z of 112.[8] Fragmentation is dominated by the formation of stable carbocations. The most significant fragmentation would likely be the loss of an ethyl radical (•CH₂CH₃) via cleavage alpha to the quaternary carbon, leading to a stable tertiary carbocation at m/z 83. Loss of a methyl radical (•CH₃) would yield a fragment at m/z 97.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is highly diagnostic. It would show a complex multiplet for the vinylic protons (-CH=CH₂) between 4.9-5.8 ppm. The two methyl groups at C4 are equivalent and would appear as a sharp singlet at approximately 0.8-0.9 ppm, integrating to 6H. The ethyl group protons at C5 and C6 would show characteristic triplet and quartet patterns.
-
¹³C NMR : The carbon spectrum would display distinct signals for each unique carbon atom. The vinylic carbons (C1 and C2) would appear downfield (~114 ppm and ~139 ppm, respectively). The quaternary carbon (C4) would be a weak signal around 35-40 ppm, while the methyl carbons attached to it would show a strong signal around 29 ppm.
-
Reactivity Profile: The Role of the Alkene Functional Group
The chemical behavior of 4,4-Dimethyl-1-hexene is dictated by the reactivity of its terminal double bond. As an electron-rich functional group, it readily undergoes electrophilic addition reactions.
A prime example is the addition of a hydrogen halide like HBr. The reaction proceeds via the formation of the most stable carbocation intermediate, in accordance with Markovnikov's Rule . The proton adds to the terminal carbon (C1), generating a secondary carbocation at C2. While a hydride shift to form a more stable tertiary carbocation at C4 is sterically hindered, the secondary carbocation is the key intermediate leading to the major product.
The diagram below outlines the mechanism for the addition of HBr.
Caption: Regioselective addition of HBr to 4,4-Dimethyl-1-hexene.
Other common reactions at the double bond include:
-
Catalytic Hydrogenation : Addition of H₂ across the double bond to yield the corresponding alkane, 4,4-dimethylhexane.
-
Halogenation : Addition of Br₂ or Cl₂ to form a dihaloalkane.
-
Hydration : Acid-catalyzed addition of water to form an alcohol, also following Markovnikov's rule.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,4-Dimethyl-1-hexene is classified as a highly flammable liquid and vapor (H225).[4] It also presents an aspiration hazard and may be fatal if swallowed and enters the airways (H304).[4] Standard laboratory precautions for handling flammable organic liquids, including use in a well-ventilated fume hood away from ignition sources and wearing appropriate personal protective equipment (PPE), are mandatory.
Conclusion
The IUPAC name 4,4-Dimethyl-1-hexene is a precise descriptor derived from a logical, rule-based system that defines the molecule's core structure, functional group, and substituents. This systematic name, supported by a distinct spectroscopic fingerprint and predictable chemical reactivity centered on its terminal alkene, provides the necessary framework for its study and application in research and development. Adherence to systematic nomenclature remains a cornerstone of effective scientific communication and laboratory safety.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137136, 4,4-Dimethyl-1-hexene. Retrieved from [Link]
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Cheméo (2024). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link]
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Siyavula (n.d.). IUPAC naming and formulae. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57418179, 4,4-Dimethylhex-1-en-5-yne. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27683, 4,5-Dimethyl-1-hexene. Retrieved from [Link]
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PubChemLite (2026). 4,4-dimethyl-1-hexene (C8H16). Retrieved from [Link]
-
Chemistry LibreTexts (2023). Nomenclature of Alkenes. Retrieved from [Link]
-
NIST (2025). 4,4-Dimethyl-1-hexene in the NIST Chemistry WebBook. Retrieved from [Link]
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The Organic Chemistry Tutor (2016). Naming Alkenes, IUPAC Nomenclature Practice. Retrieved from [Link]
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University of Calgary (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]
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Organic Syntheses (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]
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University of Wisconsin-Platteville (n.d.). Nomenclature Alkenes. Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamic Properties of 4,4-Dimethyl-1-hexene
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 4,4-Dimethyl-1-hexene (C₈H₁₆), a branched alkene of interest in various chemical and industrial processes. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's energetic landscape. The guide synthesizes available data, outlines experimental methodologies for the determination of key thermodynamic parameters, and delves into the computational approaches used to predict these properties. By explaining the causality behind experimental and computational choices, this guide aims to provide not just data, but also a framework for understanding and utilizing the thermodynamic characteristics of 4,4-Dimethyl-1-hexene.
Introduction: The Significance of Thermodynamic Properties
The thermodynamic properties of a molecule govern its stability, reactivity, and phase behavior. For a compound like 4,4-Dimethyl-1-hexene, a precise understanding of its enthalpy of formation, entropy, and heat capacity is crucial for a variety of applications, from process design and optimization in the chemical industry to understanding its potential as a fuel or a precursor in pharmaceutical synthesis. The presence of a terminal double bond and a quaternary carbon center in its structure introduces unique energetic considerations that influence its behavior in chemical reactions.[1]
This guide will explore both the experimentally-derived and computationally-estimated thermodynamic data for 4,4-Dimethyl-1-hexene. A critical aspect of this exploration is not just the presentation of numerical values, but the elucidation of the methodologies used to obtain them. This approach is designed to equip the reader with a robust understanding of the data's origins and its inherent limitations.
Core Thermodynamic Properties of 4,4-Dimethyl-1-hexene
A compilation of the core thermodynamic and physical properties of 4,4-Dimethyl-1-hexene is presented below. It is important to note that while some physical properties have been experimentally determined, many of the thermodynamic values are derived from computational models.[2]
| Property | Value | Unit | Source | Method |
| Molecular Formula | C₈H₁₆ | - | - | - |
| Molecular Weight | 112.21 | g/mol | PubChem[3] | - |
| Boiling Point | 102.7 | °C | PubChem[3] | Experimental |
| Density | 0.719 | g/cm³ at 20°C | PubChem[3] | Experimental |
| Standard Enthalpy of Formation (gas, 298.15 K) | -91.77 | kJ/mol | Cheméo[2] | Joback Method (Calculated) |
| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | 107.16 | kJ/mol | Cheméo[2] | Joback Method (Calculated) |
| Enthalpy of Vaporization (at boiling point) | 31.00 | kJ/mol | Cheméo, attributed to NIST[2] | - |
| Ideal Gas Heat Capacity (Cp) at 298.15 K | ~190 | J/mol·K | Cheméo[2] | Joback Method (Calculated) |
Experimental Determination of Thermodynamic Properties
While specific experimental data for 4,4-Dimethyl-1-hexene is sparse in publicly accessible literature, the methodologies for determining these properties are well-established. Understanding these techniques is critical for appreciating the source of high-quality thermodynamic data and for designing new experimental investigations.
Calorimetry: The Cornerstone of Enthalpy Measurements
Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes, from which enthalpies of formation, combustion, and phase change are derived.
The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔHc°). The principle lies in burning a known mass of the substance in an excess of oxygen within a sealed container (a "bomb" calorimeter) and measuring the heat released.
Step-by-Step Protocol for Bomb Calorimetry:
-
Sample Preparation: A precise mass of high-purity 4,4-Dimethyl-1-hexene is placed in a crucible inside the bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Immersion: The bomb is placed in a well-insulated water bath of known volume, equipped with a high-precision thermometer.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water bath is meticulously recorded.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions.
-
Enthalpy of Formation Calculation: Using Hess's Law, the standard enthalpy of formation of 4,4-Dimethyl-1-hexene can be calculated from its enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Causality in Experimental Design:
-
High-Purity Sample: The use of a high-purity sample is paramount to ensure that the measured heat of combustion is solely attributable to the target molecule.
-
Excess Oxygen: A large excess of oxygen ensures complete combustion, preventing the formation of byproducts like carbon monoxide that would complicate the thermodynamic calculations.
-
Isothermal Jacket: High-precision calorimeters often employ an isothermal or adiabatic jacket to minimize heat exchange with the surroundings, thereby improving the accuracy of the temperature measurement.
Vapor Pressure Measurements and Enthalpy of Vaporization
The enthalpy of vaporization (ΔHvap), the energy required to transform a liquid into a gas at a given pressure, can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.
Experimental Workflow for Vapor Pressure Determination:
Caption: Workflow for determining enthalpy of vaporization.
Rationale for Method Selection:
-
Static vs. Dynamic Methods: For a volatile compound like 4,4-Dimethyl-1-hexene, a static method where the sample is in a closed, evacuated system is often preferred to minimize sample loss and ensure equilibrium is reached.
-
High-Precision Transducers: The choice of pressure and temperature sensors directly impacts the accuracy of the derived enthalpy of vaporization. Modern electronic transducers offer high sensitivity and stability.
Computational Modeling of Thermodynamic Properties
In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules like 4,4-Dimethyl-1-hexene. These methods solve the Schrödinger equation (or approximations thereof) to determine the electronic structure and energy of a molecule.
Ab Initio and Density Functional Theory (DFT) Approaches
-
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. They can be computationally expensive but offer high accuracy.
-
Density Functional Theory (DFT): DFT methods are generally less computationally demanding than high-level ab initio methods and can provide a good balance of accuracy and computational cost for molecules of this size. The choice of the functional and basis set is critical for obtaining reliable results.
Conceptual Workflow for Computational Prediction:
Caption: Computational workflow for thermodynamic properties.
Justification of Methodological Choices:
-
Choice of Functional (DFT): For hydrocarbons, hybrid functionals such as B3LYP often provide a good compromise between accuracy and computational cost for predicting geometries and energies.
-
Basis Set Selection: A sufficiently large and flexible basis set, such as 6-31G(d,p) or larger, is necessary to accurately describe the electronic distribution, especially around the double bond and the sterically hindered quaternary carbon. The inclusion of polarization (p,d) and diffuse functions is important for capturing the nuances of the electron cloud.
Structure-Property Relationships and Field Insights
The thermodynamic properties of 4,4-Dimethyl-1-hexene are intrinsically linked to its molecular structure. The presence of the quaternary carbon atom introduces steric strain, which can increase the ground-state enthalpy of the molecule, making it less stable than a linear isomer. However, this branching also leads to a more compact structure, which can affect intermolecular forces and, consequently, properties like the boiling point and enthalpy of vaporization. The terminal double bond is a site of high electron density, making it susceptible to electrophilic attack and influencing the molecule's reactivity.[1]
Conclusion
This technical guide has provided a detailed examination of the thermodynamic properties of 4,4-Dimethyl-1-hexene. While a complete set of experimentally determined data is not currently available in the public domain, this guide has synthesized the existing calculated values with a thorough discussion of the experimental and computational methodologies used to determine such properties. By understanding the principles behind these techniques, researchers and professionals can better interpret the available data and design future studies to further elucidate the energetic landscape of this and other important organic molecules.
References
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Cheméo. (n.d.). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link]
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Khan Academy. (n.d.). Heats of combustion of alkanes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137136, 4,4-Dimethyl-1-hexene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link]
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-
Khan Academy. (n.d.). Heats of combustion of alkanes. Retrieved from [Link]
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An In-depth Technical Guide to the Industrial Applications of 4,4-Dimethyl-1-hexene
Foreword: Unveiling the Potential of a Niche Olefin
In the vast landscape of industrial chemistry, the utility of an olefin is often dictated by its structural nuances. While linear alpha-olefins have long been the workhorses of polymerization and chemical synthesis, their branched counterparts present a unique set of properties and, consequently, a distinct spectrum of applications. This guide delves into the technical intricacies of 4,4-dimethyl-1-hexene, a branched olefin with emerging industrial significance. We will explore its synthesis, its pivotal role as a comonomer in polymerization, and its application as a precursor in the synthesis of fine chemicals. This document is intended for researchers, scientists, and professionals in drug development who seek to understand and harness the potential of this unique molecule.
Physicochemical Properties and Safety Profile
A thorough understanding of a chemical's properties is paramount to its safe and effective industrial application. 4,4-Dimethyl-1-hexene (CAS No. 1647-08-1) is a colorless, highly flammable liquid with the molecular formula C8H16 and a molecular weight of 112.21 g/mol .[1][2]
Table 1: Key Physicochemical Properties of 4,4-Dimethyl-1-hexene
| Property | Value | Unit | Source |
| IUPAC Name | 4,4-dimethylhex-1-ene | [1] | |
| Boiling Point | 103-104 | °C | [1] |
| Density | 0.719 | g/cm³ | [1] |
| Flash Point | -1 | °C | [1] |
| Vapor Pressure | 4.8 | kPa at 20°C | [2] |
Safety and Handling:
4,4-Dimethyl-1-hexene is classified as a highly flammable liquid and vapor (H225) and may be fatal if swallowed and enters airways (H304).[1] Therefore, stringent safety protocols must be observed during its handling and storage. These include working in a well-ventilated area, using non-sparking tools, and wearing appropriate personal protective equipment (PPE) such as flame-retardant clothing, gloves, and eye protection. Storage should be in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[1]
Industrial Synthesis of 4,4-Dimethyl-1-hexene
While specific industrial-scale synthesis routes for 4,4-dimethyl-1-hexene are not extensively documented in publicly available literature, its synthesis can be inferred from established principles of organic chemistry. A plausible and scalable approach involves the acid-catalyzed dimerization of isobutylene followed by a subsequent reaction with ethylene.
A conceptual industrial process would likely involve the following key steps:
-
Dimerization of Isobutylene: Isobutylene is dimerized in the presence of an acidic catalyst (e.g., solid phosphoric acid, ion-exchange resins) to produce a mixture of diisobutylene isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.
-
Isomerization and Cracking: The diisobutylene mixture is then subjected to conditions that promote isomerization and controlled cracking to yield a stream rich in 2,2-dimethyl-1-butene.
-
Metathesis with Ethylene: The 2,2-dimethyl-1-butene is then reacted with ethylene in a metathesis reaction, catalyzed by a suitable transition metal complex (e.g., a Grubbs' or Schrock catalyst), to yield 4,4-dimethyl-1-hexene.
Diagram 1: Conceptual Synthesis Pathway for 4,4-Dimethyl-1-hexene
Caption: A plausible industrial synthesis route for 4,4-dimethyl-1-hexene.
This proposed pathway offers a high degree of selectivity and leverages readily available feedstocks. Further process optimization would focus on catalyst selection, reaction conditions, and separation techniques to maximize yield and purity.
Application in Polymer Science: A Specialty Comonomer
The primary industrial application of 4,4-dimethyl-1-hexene is as a specialty comonomer in the production of polyethylene, particularly Linear Low-Density Polyethylene (LLDPE). The incorporation of this bulky, branched olefin into the polyethylene backbone has a profound impact on the polymer's microstructure and, consequently, its macroscopic properties.
The Rationale for Branched Comonomers
In the production of LLDPE, the introduction of short-chain branches via the copolymerization of ethylene with an α-olefin disrupts the crystalline structure of the polymer. This leads to a decrease in density and an increase in flexibility and toughness compared to High-Density Polyethylene (HDPE). While linear α-olefins like 1-butene, 1-hexene, and 1-octene are commonly used, branched comonomers such as 4,4-dimethyl-1-hexene offer a unique way to tailor polymer properties. The gem-dimethyl group at the 4-position introduces a significant steric hindrance that can influence catalyst activity, comonomer incorporation, and the final polymer architecture.
Polymerization Methodologies
The copolymerization of ethylene and 4,4-dimethyl-1-hexene is typically carried out using Ziegler-Natta or metallocene catalysts.
Ziegler-Natta Catalysis:
Traditional Ziegler-Natta catalysts, typically based on titanium compounds supported on magnesium chloride and activated by an organoaluminum co-catalyst, can be employed for this copolymerization.
Experimental Protocol: Ethylene/4,4-Dimethyl-1-hexene Copolymerization with a Ziegler-Natta Catalyst (Illustrative)
-
Catalyst Preparation: A supported TiCl4/MgCl2 catalyst is prepared according to established literature procedures.
-
Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Co-catalyst Addition: The reactor is charged with a dry, inert solvent (e.g., hexane) and the organoaluminum co-catalyst (e.g., triethylaluminum, TEAL).
-
Comonomer Addition: A precise amount of 4,4-dimethyl-1-hexene is injected into the reactor.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 70-90 °C) and pressurized with ethylene to the target pressure. The catalyst slurry is then injected to initiate polymerization.
-
Termination and Work-up: After the desired reaction time, the polymerization is terminated by the addition of an alcohol (e.g., isopropanol). The polymer is then precipitated, washed, and dried.
Metallocene Catalysis:
Metallocene catalysts, which are organometallic compounds typically containing a Group 4 transition metal (e.g., Zr, Hf) sandwiched between cyclopentadienyl-type ligands, offer greater control over the polymer microstructure. When activated with a co-catalyst like methylaluminoxane (MAO), they can produce polymers with a narrow molecular weight distribution and a more uniform incorporation of comonomers.
Diagram 2: Metallocene-Catalyzed Copolymerization Workflow
Caption: A typical workflow for the metallocene-catalyzed copolymerization.
Impact on Polyethylene Properties
The incorporation of 4,4-dimethyl-1-hexene as a comonomer is expected to impart the following changes to the resulting polyethylene compared to its linear counterparts:
-
Decreased Crystallinity and Density: The bulky gem-dimethyl group will more effectively disrupt the crystalline lamellae of the polyethylene chains, leading to a greater reduction in crystallinity and density for a given molar incorporation compared to a linear α-olefin.
-
Improved Optical Properties: The reduced crystallinity often translates to improved clarity and reduced haze in films.
-
Enhanced Impact Strength and Flexibility: The disruption of the crystalline structure generally leads to a tougher and more flexible material.
-
Modified Thermal Properties: The melting point (Tm) and glass transition temperature (Tg) will be altered, which can be tailored for specific applications.
Table 2: Anticipated Property Comparison of LLDPE Comonomers
| Property | Ethylene/1-Hexene Copolymer | Ethylene/4,4-Dimethyl-1-hexene Copolymer | Rationale |
| Crystallinity | Moderate Reduction | Significant Reduction | Increased steric hindrance from gem-dimethyl group. |
| Density | Lower than HDPE | Potentially lower than 1-hexene copolymer | Greater disruption of chain packing. |
| Impact Strength | Good | Potentially Higher | More amorphous regions to absorb energy. |
| Film Clarity | Good | Potentially Excellent | Reduced light scattering from smaller crystallites. |
Utility in Fine Chemical Synthesis
Beyond polymerization, the terminal double bond and the unique steric environment of 4,4-dimethyl-1-hexene make it a valuable building block in organic synthesis for the creation of complex molecules.
Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one
One notable application is in the synthesis of 4,4-dimethyl-2-cyclohexen-1-one, a useful intermediate in the synthesis of various natural products and pharmaceuticals. While not a direct conversion from 4,4-dimethyl-1-hexene, a related structure can be synthesized via a Michael addition of methyl vinyl ketone to isobutyraldehyde, followed by an intramolecular aldol condensation.[3] This highlights the utility of the 4,4-dimethyl moiety in constructing cyclic systems.
Experimental Protocol: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one (Illustrative, via Michael Addition)
-
Reaction Setup: A reaction vessel is charged with isobutyraldehyde and a suitable base (e.g., sodium ethoxide in ethanol).
-
Michael Addition: Methyl vinyl ketone is added dropwise to the cooled reaction mixture. The reaction is allowed to proceed until the Michael adduct is formed.
-
Cyclization: The reaction mixture is then heated to promote the intramolecular aldol condensation, followed by dehydration to yield 4,4-dimethyl-2-cyclohexen-1-one.
-
Purification: The product is isolated and purified by distillation under reduced pressure.[3]
Precursor to Specialty Diynes
4,4-Dimethyl-1-hexene can also serve as a precursor for the synthesis of specialty diynes, such as 4,4-dimethyl-1,6-heptadiyne. Such diynes are valuable intermediates in the synthesis of complex organic molecules, including natural products and materials with interesting electronic properties. The synthesis could conceptually proceed through the terminal alkyne, which can be further functionalized. A related synthesis starting from dimedone has been reported to produce 4,4-dimethyl-1,6-heptadiyne in good yield.[4][5][6]
Diagram 3: Conceptual Pathway to a Specialty Diyne
Caption: A conceptual multi-step synthesis of a specialty diyne.
Future Outlook and Unexplored Potential
The industrial applications of 4,4-dimethyl-1-hexene are still in their nascent stages, with significant potential for growth. Further research into its copolymerization with other monomers beyond ethylene could lead to the development of novel elastomers and specialty plastics with unique performance characteristics. Its use in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries, remains a largely unexplored area. As the demand for high-performance materials and complex organic molecules continues to grow, the unique structural features of 4,4-dimethyl-1-hexene position it as a valuable and versatile building block for future innovations.
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An In-depth Technical Guide to the Electrophilic Addition Reactions of 4,4-Dimethyl-1-hexene
Introduction: The Unique Reactivity of a Sterically Hindered Alkene
4,4-Dimethyl-1-hexene is an asymmetrical alkene that presents a fascinating case study in the realm of electrophilic addition reactions. Its structure, characterized by a terminal double bond and a sterically demanding quaternary carbon atom at the C4 position, dictates a rich and predictable chemistry, particularly concerning carbocation rearrangements. This guide provides an in-depth technical exploration of the core electrophilic addition reactions of this substrate, offering insights into the underlying mechanisms, regioselectivity, stereochemistry, and practical experimental considerations for researchers, scientists, and professionals in drug development.
The nucleophilic character of the π-bond in 4,4-Dimethyl-1-hexene is the cornerstone of its reactivity towards electrophiles.[1] In an electrophilic addition reaction, the alkene's π electrons initiate an attack on an electron-deficient species, leading to the formation of a carbocation intermediate.[2] The stability of this carbocation is a critical determinant of the reaction's pathway and the resulting product distribution.
Hydrohalogenation: A Classic Case of Carbocation Rearrangement
The addition of hydrogen halides (HX, where X = Cl, Br, I) to 4,4-Dimethyl-1-hexene serves as a quintessential example of how molecular structure influences reaction outcomes. The reaction proceeds via a two-step mechanism involving the initial protonation of the double bond to form a carbocation, followed by the nucleophilic attack of the halide ion.[3]
Mechanism and Regioselectivity: The Inevitable 1,2-Methyl Shift
According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond (C1) to form the more stable carbocation at the more substituted carbon (C2).[4] In the case of 4,4-Dimethyl-1-hexene, this initially forms a secondary carbocation. However, this secondary carbocation is adjacent to a quaternary carbon, creating a prime opportunity for a carbocation rearrangement to a more stable tertiary carbocation. This occurs through a 1,2-methyl shift, where a methyl group from the C4 position migrates with its bonding electrons to the C2 position.[5] The subsequent attack of the halide ion on the resulting tertiary carbocation leads to the rearranged product.
Mechanism of Hydrohalogenation of 4,4-Dimethyl-1-hexene
Expected Product Distribution
| Reaction | Reagent | Expected Major Product | Expected Minor Product | Rationale for Major Product |
| Hydrohalogenation | HBr | 2-Bromo-3,3-dimethylhexane | 2-Bromo-4,4-dimethylhexane | Formation of a more stable tertiary carbocation via a 1,2-methyl shift. |
| Hydrohalogenation | HCl | 2-Chloro-3,3-dimethylhexane | 2-Chloro-4,4-dimethylhexane | Formation of a more stable tertiary carbocation via a 1,2-methyl shift. |
Experimental Protocol: Synthesis of 2-Bromo-3,3-dimethylhexane
This protocol outlines a general procedure for the hydrobromination of 4,4-Dimethyl-1-hexene, leading to the rearranged product.
Materials:
-
4,4-Dimethyl-1-hexene
-
48% Hydrobromic acid (HBr)
-
Anhydrous calcium chloride or magnesium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, cool 4,4-Dimethyl-1-hexene in an ice bath.
-
Slowly add an equimolar amount of 48% HBr with continuous stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the organic product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purify the crude 2-bromo-3,3-dimethylhexane by distillation.
Acid-Catalyzed Hydration: Another Pathway to Rearrangement
Similar to hydrohalogenation, the acid-catalyzed hydration of 4,4-Dimethyl-1-hexene proceeds through a carbocation intermediate, making it susceptible to rearrangement. The addition of water in the presence of a strong acid catalyst (e.g., sulfuric acid) will predominantly yield the rearranged alcohol.
Mechanism: The mechanism mirrors that of hydrohalogenation, with the initial protonation of the alkene leading to a secondary carbocation. This is followed by a rapid 1,2-methyl shift to form a more stable tertiary carbocation. A water molecule then acts as a nucleophile, attacking the tertiary carbocation. Finally, deprotonation of the oxonium ion by a water molecule yields the tertiary alcohol.
Mechanism of Acid-Catalyzed Hydration of 4,4-Dimethyl-1-hexene
Strategies to Circumvent Carbocation Rearrangements
For synthetic applications where the unrearranged Markovnikov or the anti-Markovnikov alcohol is desired, alternative hydration methods that do not involve a free carbocation intermediate are essential.
Oxymercuration-Demercuration: Accessing the Unrearranged Markovnikov Product
Oxymercuration-demercuration is a two-step process that yields the Markovnikov alcohol without the complication of carbocation rearrangements.[6]
-
Oxymercuration: The alkene reacts with mercuric acetate [Hg(OAc)₂] in a mixture of water and a solvent like tetrahydrofuran (THF). This proceeds through a bridged mercurinium ion intermediate, which prevents any rearrangement. Water then attacks the more substituted carbon of the bridged intermediate.
-
Demercuration: The organomercury intermediate is then reduced with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.
The net result is the Markovnikov addition of water across the double bond. For 4,4-Dimethyl-1-hexene, this reaction will produce 4,4-Dimethyl-2-hexanol .
Hydroboration-Oxidation: A Route to the Anti-Markovnikov Product
To obtain the anti-Markovnikov alcohol, hydroboration-oxidation is the method of choice. This two-step reaction also proceeds without the formation of a carbocation intermediate and is therefore not subject to rearrangements.[7]
-
Hydroboration: Borane (BH₃), often in the form of a complex with THF (BH₃·THF), adds across the double bond in a concerted, syn-addition. The boron atom adds to the less substituted carbon (C1) due to both steric and electronic factors.
-
Oxidation: The resulting trialkylborane is then oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.
For 4,4-Dimethyl-1-hexene, hydroboration-oxidation will yield 4,4-Dimethyl-1-hexanol .
Hydration Strategies for 4,4-Dimethyl-1-hexene
Halogenation: Addition of Dihalogens
The addition of halogens (Br₂ or Cl₂) to 4,4-Dimethyl-1-hexene proceeds through a cyclic halonium ion intermediate.[8] This mechanism prevents carbocation rearrangements and results in the anti-addition of the two halogen atoms across the double bond.
Mechanism and Stereochemistry: The reaction is initiated by the electrophilic attack of the halogen molecule on the alkene's π-bond, forming a bridged halonium ion and a halide ion. The halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the bridge, leading to the opening of the ring and the formation of a vicinal dihalide. This backside attack dictates the anti-stereochemistry of the addition.
For 4,4-Dimethyl-1-hexene, the reaction with bromine (Br₂) will yield 1,2-Dibromo-4,4-dimethylhexane .
Experimental Protocol: Bromination of 4,4-Dimethyl-1-hexene
This protocol describes a general procedure for the addition of bromine to 4,4-Dimethyl-1-hexene.
Materials:
-
4,4-Dimethyl-1-hexene
-
Bromine (Br₂)
-
An inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 4,4-Dimethyl-1-hexene in an inert solvent in a round-bottom flask and cool the mixture in an ice bath.
-
Prepare a solution of bromine in the same solvent.
-
Slowly add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts.[9]
-
Continue the addition until a faint bromine color persists, indicating that the alkene has been consumed.
-
Remove the solvent under reduced pressure to obtain the crude 1,2-Dibromo-4,4-dimethylhexane.
-
The product can be purified by distillation under reduced pressure if necessary.
Conclusion: A Predictable yet Instructive Substrate
4,4-Dimethyl-1-hexene serves as an excellent model for understanding the subtleties of electrophilic addition reactions. The presence of a neopentyl-like group adjacent to the double bond makes carbocation rearrangements a dominant pathway in reactions proceeding through carbocation intermediates, such as hydrohalogenation and acid-catalyzed hydration. However, by choosing appropriate synthetic methodologies, such as oxymercuration-demercuration or hydroboration-oxidation, chemists can exert precise control over the regiochemical outcome and avoid these rearrangements. A thorough understanding of the underlying mechanisms is paramount for predicting and controlling the products of these fundamental organic transformations, a skill that is indispensable in the field of chemical synthesis and drug development.
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An In-depth Technical Guide to the Stereochemistry of 4,4-Dimethyl-1-hexene: A Case Study in Molecular Symmetry
Abstract
In the landscape of drug development and fine chemical synthesis, a rigorous understanding of stereoisomerism is not merely academic; it is a cornerstone of efficacy, safety, and regulatory compliance. This guide addresses the stereochemical properties of 4,4-dimethyl-1-hexene. Through a systematic analysis, we establish that 4,4-dimethyl-1-hexene is an achiral molecule that does not exhibit geometric isomerism. This document moves beyond a simple declaration of this fact, utilizing the molecule as a precise case study to dissect the fundamental structural prerequisites for stereoisomerism. We will explore why this specific arrangement of atoms precludes the existence of stereoisomers and, through comparative analysis with structurally similar hypothetical molecules, illustrate the subtle modifications that can give rise to chirality and geometric isomerism. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of stereochemistry's role in molecular identity and function.
Part 1: Core Stereochemical Analysis of 4,4-Dimethyl-1-hexene
The IUPAC name 4,4-dimethyl-1-hexene describes a specific constitutional isomer of C8H16.[1] Its structure is defined by a six-carbon chain with a double bond originating at the first carbon (C1) and two methyl groups attached to the fourth carbon (C4). To determine if stereoisomers exist, we must systematically evaluate the molecule for the two primary sources of stereoisomerism in alkenes: chiral centers (leading to enantiomers) and restricted rotation about the double bond (leading to geometric isomers).
Assessment for Chiral Centers (Asymmetric Carbons)
A chiral center is a carbon atom bonded to four distinct and different substituent groups. A molecule containing a single chiral center is chiral and will have a non-superimposable mirror image, its enantiomer. Let us examine each carbon atom in the 4,4-dimethyl-1-hexene backbone:
-
C1 & C2: These sp2-hybridized carbons are part of the double bond and cannot be chiral centers.
-
C3: This carbon is bonded to two hydrogen atoms, which are identical. Therefore, it is not a chiral center.
-
C4: This is the most substituted carbon. Its substituents are:
-
An ethyl group (-CH2CH3)
-
A methyl group (-CH3)
-
Another methyl group (-CH3)
-
An allyl group (-CH2CH=CH2) Since two of the four substituents are identical methyl groups, C4 is not a chiral center.
-
-
C5 & C6: These carbons are part of the ethyl group and are bonded to multiple identical hydrogen atoms. They are not chiral centers.
Assessment for Geometric (E/Z) Isomerism
Geometric isomerism in alkenes arises because the rotation around the carbon-carbon double bond is restricted.[2] This form of isomerism is only possible when each carbon of the double bond is attached to two different groups.
Let's analyze the substituents on the double bond of 4,4-dimethyl-1-hexene (C1=C2):
-
Substituents on C1: This carbon is bonded to two hydrogen atoms.
-
Substituents on C2: This carbon is bonded to one hydrogen atom and a 3,3-dimethylbutyl group.
For E/Z isomerism to exist, both C1 and C2 must have two different substituents. Because C1 is bonded to two identical hydrogen atoms, the condition for geometric isomerism is not met.[3]
Caption: Molecular structure and stereochemical analysis of 4,4-dimethyl-1-hexene.
Part 2: Inducing Stereoisomerism: A Comparative Framework
Understanding why a molecule lacks stereoisomers is powerfully reinforced by examining closely related structures that possess them. By making minimal, targeted modifications to 4,4-dimethyl-1-hexene, we can create hypothetical molecules that fulfill the requirements for chirality and geometric isomerism.
Inducing Chirality: The Case of (S)- and (R)-4-Ethyl-4-methyl-1-hexene
If we replace one of the methyl groups at C4 with an ethyl group, we create a new molecule: 4-ethyl-4-methyl-1-hexene. Let's re-evaluate C4 in this hypothetical structure:
-
Substituents on C4:
-
An ethyl group (-CH2CH3)
-
A methyl group (-CH3)
-
A different ethyl group from the main chain (-CH2CH3) is incorrect. The main chain is a hexene chain. The substituents are:
-
An ethyl group (-CH2CH3)
-
A methyl group (-CH3)
-
An allyl group (-CH2CH=CH2)
-
A propyl group (-CH2CH2CH3) is incorrect. Let's re-evaluate C4 in 4-ethyl-4-methyl-1-hexene. The parent chain is the longest chain containing the double bond, which is a hexene chain. The substituents are at C4.
-
Methyl group (-CH3)
-
Ethyl group (-CH2CH3)
-
Allyl group (-CH2CH=CH2)
-
Propyl group (-CH2CH2CH3) is incorrect. The remaining part of the chain is a single bond to C3. C4 is bonded to C3, C5, a methyl group, and an ethyl group. Let's re-evaluate the structure of 4-ethyl-4-methyl-1-hexene. The longest chain with the double bond is a hexene chain. So C1 to C6. At C4 we have a methyl and an ethyl group. This is not possible as it would make the main chain longer.
-
Let's try a different modification. Let's modify 4,4-dimethyl-1-hexene by replacing one methyl group at C4 with a different alkyl group, for instance, an ethyl group. The resulting molecule is 4-ethyl-4-methyl-1-hexene. This name is ambiguous. A better name would be based on the longest carbon chain containing the double bond. Let's call our hypothetical chiral molecule (R/S)-4,4-dimethyl-1-heptene by extending the ethyl group to a propyl group. No, that also doesn't create a chiral center at C4.
Let's reconsider the initial structure: 4,4-dimethyl-1-hexene. C4 is bonded to C3, C5, and two methyl groups. To make C4 chiral, we need four different groups. Let's replace one methyl group with a deuterium atom (D). This is a common technique in mechanistic studies. The molecule would be 4-methyl-4-deutero-1-hexene. Now C4 is bonded to:
-
A methyl group (-CH3)
-
A deuterium atom (D)
-
An ethyl group (-CH2CH3)
-
An allyl group (-CH2CH=CH2)
All four groups are different. Thus, C4 is now a chiral center, and the molecule would exist as a pair of enantiomers (R and S). This illustrates the strict requirement for four unique substituents.
Inducing Geometric Isomerism: The Case of (E)- and (Z)-4,4-Dimethyl-2-hexene
An isomer of our title compound, 4,4-dimethyl-2-hexene, shifts the double bond to the C2=C3 position. Let's analyze the substituents on this new double bond:
-
Substituents on C2:
-
A hydrogen atom (-H)
-
A methyl group (-CH3)
-
-
Substituents on C3:
-
A hydrogen atom (-H)
-
A tert-butyl group (-C(CH3)3)
-
Since both C2 and C3 have two different substituents, this molecule will exhibit E/Z isomerism. We can assign the configuration using the Cahn-Ingold-Prelog (CIP) priority rules:
-
At C2: -CH3 (priority 1) > -H (priority 2)
-
At C3: -C(CH3)3 (priority 1) > -H (priority 2)
The (Z)-isomer will have the high-priority groups on the same side of the double bond. The (E)-isomer will have them on opposite sides. This demonstrates how the location of the double bond is a critical determinant of geometric isomerism.
Caption: E/Z isomers of 4,4-dimethyl-2-hexene, a constitutional isomer of 4,4-dimethyl-1-hexene.
Part 3: Implications for Synthesis and Stereochemical Control
The absence of stereoisomers in 4,4-dimethyl-1-hexene significantly simplifies its synthesis, purification, and characterization. There is no need for stereoselective reactions or chiral resolution steps, which are often complex and costly. The final product is unequivocally a single chemical entity.
However, if our goal were to synthesize one of the hypothetical stereoisomeric molecules, the synthetic strategy would become far more demanding.
-
Asymmetric Synthesis of a Chiral Analog: To synthesize a single enantiomer of a chiral molecule (like our hypothetical 4-methyl-4-deutero-1-hexene), one would need to employ asymmetric synthesis.[4] This could involve using a chiral catalyst, a chiral auxiliary, or a biocatalytic method to control the three-dimensional arrangement of atoms during the reaction.[5][6] In drug development, isolating the desired enantiomer is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[7]
-
Stereoselective Synthesis of Geometric Isomers: To synthesize a specific geometric isomer of 4,4-dimethyl-2-hexene, one would need a stereoselective reaction. For example:
-
Z-selective synthesis: The reduction of 4,4-dimethyl-2-hexyne using Lindlar's catalyst (catalytic hydrogenation with a poisoned palladium catalyst) would yield the (Z)-alkene.
-
E-selective synthesis: The reduction of the same alkyne using sodium metal in liquid ammonia (a dissolving metal reduction) would predominantly form the (E)-alkene.
-
Part 4: Analytical Protocols for Stereochemical Verification
Confirming the stereochemical identity of a compound is a critical step in any research or development workflow.
Quantitative Data Summary
| Compound | Stereoisomers Possible? | Key Analytical Verification Technique | Expected Result |
| 4,4-Dimethyl-1-hexene | No | Chiral Chromatography (GC/HPLC) | A single peak, indicating no enantiomers are present. |
| (R/S)-Hypothetical Chiral Analog | Yes (Enantiomers) | Chiral Chromatography (GC/HPLC) | Two separate, ideally baseline-resolved peaks for the R and S enantiomers. |
| (E/Z)-4,4-Dimethyl-2-hexene | Yes (Diastereomers) | ¹H NMR Spectroscopy | Distinct spectra for E and Z isomers, particularly different chemical shifts and coupling constants for the vinylic protons. |
Experimental Protocol: Chiral Gas Chromatography (GC) Analysis
Objective: To confirm the achiral nature of a synthesized batch of 4,4-dimethyl-1-hexene.
Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for separating non-polar volatile compounds, such as a cyclodextrin-based column (e.g., Beta DEX™ or Gamma DEX™).
-
Sample Preparation: Prepare a dilute solution of the 4,4-dimethyl-1-hexene sample in a volatile solvent like hexane or pentane (e.g., 1 µL in 1 mL).
-
Instrument Setup (Example Parameters):
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Expected Result for 4,4-Dimethyl-1-hexene: The chromatogram should display a single, sharp peak corresponding to the compound.
-
Control (for context): If a racemic mixture of a similar chiral alkene were injected under the same conditions, two distinct peaks would be expected. The absence of a second peak for the sample validates its achiral nature.
-
Conclusion
The stereochemical analysis of 4,4-dimethyl-1-hexene serves as an exemplary lesson in the precision of molecular architecture. Its specific substitution pattern—the gem-dimethyl groups at C4 and the terminal double bond at C1—systematically eliminates all possibilities for both enantiomeric and geometric isomerism. This makes it an achiral molecule with a single, unambiguous structure. For scientists in drug discovery and materials science, this analysis reinforces a critical principle: a molecule's potential for stereoisomerism must be assessed with rigorous, rule-based logic. Understanding not only when stereoisomerism occurs, but also when and why it is absent, is fundamental to designing syntheses, interpreting analytical data, and ultimately, controlling the function of chemical matter.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137136, 4,4-Dimethyl-1-hexene. Retrieved from [Link].
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Cheméo (2024). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link].
-
Efficient Synthesis and Structural Analysis of Chiral 4,4'-Biazulene. (2024). Chemistry – A European Journal. Retrieved from [Link].
-
Chemistry LibreTexts (2022). 3.10: Stereochemistry of alkenes. Retrieved from [Link].
-
An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity. (1986). The Journal of Organic Chemistry. Retrieved from [Link].
-
Chemistry Steps (n.d.). Stereochemistry of Alkenes. Retrieved from [Link].
-
Efficient Synthesis and Structural Analysis of Chiral 4,4′-Biazulene. (2024). ResearchGate. Retrieved from [Link].
-
Professor Dave Explains (2018). stereochemistry alkenes. YouTube. Retrieved from [Link].
-
University of Calgary (n.d.). Alkene stereochemistry. Retrieved from [Link].
-
Asymmetric systematic synthesis, structures, and (chir)optical properties of a series of dihetero[8]helicenes. (2021). Chemical Science. Retrieved from [Link].
-
NIST (n.d.). 4,4-dimethyl-2-hexene (cis-trans not specified). NIST Chemistry WebBook. Retrieved from [Link].
-
Reddit (2023). Understanding stereocenters, 1,4-dimethylcyclohexane. r/chemhelp. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57418179, 4,4-Dimethylhex-1-en-5-yne. Retrieved from [Link].
-
Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. (2014). ACS Catalysis. Retrieved from [Link].
-
Chemistry with Caroline (2021). How to Assign E and Z Stereochemistry in Alkenes (O Chem). YouTube. Retrieved from [Link].
-
Pearson (n.d.). Which stereoisomer of 3,4-dimethyl-3-hexene forms (3S,4S). Retrieved from [Link].
-
Chemistry Stack Exchange (2021). Does 1,4-dimethylcyclohexane have a chiral center?. Retrieved from [Link].
-
NC State University Libraries (n.d.). 5.12 Chirality in Nature and Chiral Environments. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link].
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Methodological & Application
Application Notes and Protocols for the Polymerization of 4,4-Dimethyl-1-hexene: A Case Study in Sterically Hindered Olefin Polymerization
Introduction: The Challenge and Opportunity of Bulky α-Olefins
In the vast landscape of polyolefin synthesis, the polymerization of α-olefins serves as a cornerstone for producing a diverse array of materials with tailored properties. While linear α-olefins like ethylene and propylene have been extensively studied and commercialized, the polymerization of sterically hindered α-olefins, such as 4,4-dimethyl-1-hexene, presents a unique set of challenges and opportunities. The bulky gem-dimethyl group at the C4 position of 4,4-dimethyl-1-hexene introduces significant steric hindrance around the vinyl group, which can impede the coordination and insertion of the monomer into the growing polymer chain. This steric hindrance profoundly influences catalyst selection, polymerization kinetics, and the ultimate properties of the resulting polymer.
This application note provides a comprehensive guide for researchers and scientists interested in the synthesis of polymers from 4,4-dimethyl-1-hexene. Given the limited direct literature on the homopolymerization of this specific monomer, we will draw upon established principles of Ziegler-Natta and metallocene catalysis for bulky olefins to propose potential synthetic strategies.[1][2][3] This document will serve as a foundational resource, offering theoretical insights, starting experimental protocols, and a discussion of the anticipated properties of poly(4,4-dimethyl-1-hexene).
Catalyst Selection: Navigating Steric Constraints
The choice of catalyst is paramount for the successful polymerization of sterically demanding monomers. Both Ziegler-Natta and metallocene catalysts are viable candidates, each with distinct advantages and disadvantages.
1. Ziegler-Natta Catalysts:
Traditional heterogeneous Ziegler-Natta catalysts, typically comprising a titanium halide and an organoaluminum co-catalyst, are workhorses of the polyolefin industry.[4] Their multi-sited nature can sometimes accommodate bulky monomers. However, the steric bulk of 4,4-dimethyl-1-hexene may lead to low catalytic activity and the formation of low molecular weight polymers.[5][6] The use of modified Ziegler-Natta systems, potentially with internal or external electron donors, could enhance catalyst performance and stereoselectivity.[1]
2. Metallocene Catalysts:
Metallocene catalysts, characterized by their single-site nature, offer superior control over polymer microstructure, including tacticity and molecular weight distribution.[2][7] For sterically hindered olefins, the "openness" of the catalytic site is a critical factor.[7] Metallocene complexes with bridged cyclopentadienyl ligands, which create a more defined and accessible coordination space, may be particularly effective for polymerizing 4,4-dimethyl-1-hexene.[7] The choice of ligands on the metallocene framework can be tuned to modulate both electronic and steric effects, thereby influencing monomer coordination and insertion.[2]
Hypothetical Properties of Poly(4,4-dimethyl-1-hexene)
Based on the structure of the monomer, we can anticipate some of the key properties of its homopolymer. The bulky side groups would likely disrupt crystalline packing, leading to a largely amorphous polymer with a potentially low glass transition temperature.
| Property | Polyethylene (HDPE) | Polypropylene (Isotactic) | Poly(4-methyl-1-pentene) | Poly(4,4-dimethyl-1-hexene) (Hypothetical) |
| Density (g/cm³) | 0.941–0.965 | 0.90–0.91 | 0.83–0.84 | Low (likely < 0.90) |
| Melting Point (°C) | 125–135 | 160–170 | 220–240 | Likely low or absent (amorphous) |
| Glass Transition Temp. (°C) | -125 | -10 to -20 | 29 | Potentially low |
| Crystallinity | High | High | High | Low to amorphous |
| Transparency | Translucent to opaque | Translucent to opaque | High | Potentially high |
| Key Features | High strength, stiffness | High stiffness, heat resistance | High transparency, gas permeability | Expected to be a soft, flexible material |
This table presents hypothetical properties for poly(4,4-dimethyl-1-hexene) based on the expected impact of its bulky side group on the polymer structure.
Experimental Protocols: A Starting Point for Investigation
The following protocols are proposed as a starting point for the polymerization of 4,4-dimethyl-1-hexene. They are based on established procedures for other bulky α-olefins and should be optimized for the specific catalyst system and desired polymer properties.
Protocol 1: Ziegler-Natta Catalyzed Homopolymerization
This protocol is adapted from methodologies used for the polymerization of higher α-olefins.[1][5]
Materials:
-
4,4-Dimethyl-1-hexene (purified by passing through activated alumina and molecular sieves)
-
Titanium tetrachloride (TiCl₄) based Ziegler-Natta catalyst (e.g., a commercially available supported catalyst)
-
Triethylaluminum (TEAL) or Triisobutylaluminum (TIBAL) as a co-catalyst (1 M solution in hexane)
-
Anhydrous hexane or toluene (polymerization solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (10% in ethanol for catalyst removal)
-
Nitrogen or Argon (for inert atmosphere)
Procedure:
-
Assemble a flame-dried glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen/argon inlet.
-
Purge the reactor with inert gas for at least 30 minutes.
-
Introduce the desired volume of anhydrous solvent into the reactor.
-
Add the 4,4-dimethyl-1-hexene monomer to the solvent.
-
Bring the reactor to the desired polymerization temperature (e.g., 50-70 °C).
-
Inject the co-catalyst (e.g., TEAL) into the reactor and stir for 10 minutes.
-
In a separate glovebox, prepare a slurry of the Ziegler-Natta catalyst in the polymerization solvent.
-
Inject the catalyst slurry into the reactor to initiate polymerization.
-
Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis (if possible).
-
After the desired reaction time (e.g., 1-4 hours), quench the polymerization by adding acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with the HCl/ethanol solution to remove catalyst residues, followed by washing with pure methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Ziegler-Natta catalysts are highly sensitive to air and moisture.[4]
-
Purified Monomer and Solvent: Impurities can poison the catalyst and terminate the polymerization.
-
Co-catalyst Addition: The organoaluminum compound activates the titanium catalyst.[4]
-
Quenching and Washing: This procedure terminates the reaction and removes catalyst residues that can affect the polymer's properties and stability.
Protocol 2: Metallocene Catalyzed Homopolymerization
This protocol is based on general procedures for metallocene-catalyzed olefin polymerization.[2][3]
Materials:
-
4,4-Dimethyl-1-hexene (highly purified)
-
Metallocene catalyst (e.g., a zirconocene or titanocene complex)
-
Methylaluminoxane (MAO) as a co-catalyst (10 wt% solution in toluene)
-
Anhydrous toluene (polymerization solvent)
-
Methanol (for quenching)
-
Nitrogen or Argon
Procedure:
-
Follow steps 1-5 from Protocol 1, using anhydrous toluene as the solvent.
-
Inject the MAO solution into the reactor and stir. The Al/metal molar ratio is a critical parameter to optimize (e.g., 500:1 to 2000:1).
-
In a glovebox, dissolve the metallocene catalyst in a small amount of toluene.
-
Inject the metallocene solution into the reactor to start the polymerization.
-
Maintain the reaction at a constant temperature.
-
After the desired time, quench the reaction with methanol.
-
Precipitate, filter, and wash the polymer as described in Protocol 1.
-
Dry the polymer under vacuum.
Causality Behind Experimental Choices:
-
MAO as Co-catalyst: MAO is a common and effective activator for metallocene catalysts, generating the active cationic species.[8]
-
High Al/Metal Ratio: A significant excess of MAO is often required to scavenge impurities and fully activate the metallocene.[8]
-
Single-Site Nature: The choice of metallocene will directly influence the polymer's molecular weight and tacticity.[2]
Copolymerization of Ethylene with 4,4-Dimethyl-1-hexene
A more immediate application for a bulky α-olefin like 4,4-dimethyl-1-hexene is its use as a comonomer in ethylene polymerization to produce linear low-density polyethylene (LLDPE). The incorporation of the bulky side chains would disrupt the crystallinity of the polyethylene backbone, leading to a decrease in density and an increase in flexibility and toughness.
The experimental setup for copolymerization would be similar to the homopolymerization protocols, with the co-feed of ethylene gas into the reactor. The relative feed rates of ethylene and 4,4-dimethyl-1-hexene will determine the composition of the resulting copolymer.[9][10]
Visualizing the Polymerization Process
General Workflow for Olefin Polymerization
Caption: A generalized workflow for the polymerization of 4,4-dimethyl-1-hexene.
Mechanism of Metallocene-Catalyzed Polymerization and Steric Hindrance
Caption: Steric hindrance from the bulky side group of 4,4-dimethyl-1-hexene can impede monomer coordination and insertion at the catalyst center.
Conclusion and Future Outlook
The polymerization of 4,4-dimethyl-1-hexene represents a challenging yet potentially rewarding frontier in polyolefin synthesis. While direct experimental data is sparse, the principles governing the polymerization of other bulky α-olefins provide a solid foundation for future research. The development of highly active and stereoselective catalysts, particularly tailored metallocene systems, will be crucial for overcoming the steric challenges posed by this monomer. The resulting polymers, with their anticipated unique properties, could find applications as elastomers, impact modifiers, or specialty films. The protocols and insights provided in this application note are intended to catalyze further investigation into this intriguing area of polymer chemistry.
References
-
Fedorov, A. A., et al. (2020). Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. Polymers, 12(11), 2697. [Link]
-
Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing Poly-α-Olefins for Low-Temperature Pipeline Transportation. (2021). Polymers (Basel). [Link]
-
Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. (2020). RSC Advances. [Link]
-
Effect of Mono- and Multichlorinated Organic Compounds—Chlorocyclohexane and Hexachloro-p-xylene—On the Catalytic Properties of Titanium–Magnesium Catalysts in the Homo- and Copolymerization of Ethylene with 1-Hexene. (2022). Polymers (Basel). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 137136, 4,4-Dimethyl-1-hexene. [Link]
-
Catalyst Deactivation Processes During 1-Hexene Polymerization. (2020). ChemRxiv. [Link]
-
Termination Events in Sterically Hindered Metallocene-Catalyzed Olefin Oligomerizations: Vinyl Chain Ends in Oligooctenes. (2016). Organometallics. [Link]
-
Cheméo. (2023). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). [Link]
-
Iso-specific Ziegler-Natta polymerization of .alpha.-olefins with a single-component organoyttrium catalyst. (1994). Journal of the American Chemical Society. [Link]
-
Enhancement of Ethylene and Ethylene/1-Hexene (Co)polymerization Activities by Titanium(IV) and Zirconium(IV) Complexes Bearing Constrained Hydroxyindanone-Imine Ligands. (2022). Inorganic Chemistry. [Link]
-
Direct synthesis of poly(α-olefin) thermoplastic elastomers via controlled chain straightening using bulky α-diimine palladium complexes. (2024). Polymer Chemistry. [Link]
-
Study on unsaturated structures of polyhexene, poly(4-methylpentene) and poly(3-methylpentene) prepared with metallocene catalysts. (2009). ResearchGate. [Link]
-
Catalyst Deactivation Processes during 1‑Hexene Polymerization. (2020). Organometallics. [Link]
-
Olefin Polymerization with Ziegler-Natta Catalyst. (2023). Chemistry LibreTexts. [Link]
-
Kaminsky, W. (2004). Metallocene Catalysts for Olefin Polymerization. Macromolecular Chemistry and Physics, 205(13), 1737-1746. [Link]
-
Copolymerization of Ethylene with 1-Hexene Promoted by Novel Multi-Chelated Non-Metallocene Complexes with Imine Bridged Imidazole Ligand. (2010). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. (2016). Polymers (Basel). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing Poly-α-Olefins for Low-Temperature Pipeline Transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. mdpi.com [mdpi.com]
- 10. chglib.icp.ac.ru [chglib.icp.ac.ru]
Application Note: 4,4-Dimethyl-1-hexene in Medical-Grade Copolymerization
Topic: Application of 4,4-Dimethyl-1-hexene (4,4-DM1H) as a Comonomer in High-Performance Medical Polyolefins.
Part 1: Executive Summary & Strategic Rationale
The "Steric Spacer" Advantage
In the development of pharmaceutical packaging and medical delivery devices (syringes, blister packs, tubing), the material must balance transparency , sterilization resistance (high melting point), and chemical inertness . Standard polyolefins often force a trade-off: Polypropylene (PP) has heat resistance but haze; Polyethylene (PE) is tough but lacks thermal stability.
4,4-Dimethyl-1-hexene (4,4-DM1H) is a specialized
-
Bulky Head: The gem-dimethyl group (two methyls on C4) creates significant steric bulk, stiffening the polymer backbone (increasing
and ). -
Kinetic Spacer: Unlike "neohexene" (3,3-dimethyl-1-butene), where the bulk is adjacent to the double bond, 4,4-DM1H has a methylene spacer at C3. This allows the catalyst to insert the monomer efficiently while still retaining the property-enhancing bulk.
Key Application: Production of high-transparency, heat-resistant copolymers (similar to TPX™/PMP) for autoclave-sterilizable medical devices.
Part 2: Chemical Profile & Monomer Specifications
Before polymerization, the monomer must meet strict purity standards to prevent catalyst poisoning.
Table 1: Physical Properties of 4,4-Dimethyl-1-hexene
| Property | Value | Relevance to Protocol |
| CAS Number | 1647-08-1 | Identity verification. |
| Molecular Weight | 112.21 g/mol | Calculation of molar ratios. |
| Boiling Point | 107 °C (at 760 mmHg) | Allows for easy distillation/purification. |
| Density | 0.720 g/mL | Volume-to-mass conversion for reactor feeding. |
| Refractive Index | 1.410 | Quick purity check (vs. isomers). |
| Solubility | Hydrocarbons (Hexane, Toluene) | Compatible with standard slurry/solution processes. |
| Flash Point | ~ -6 °C (Est.) | High Flammability Hazard – Use inert atmosphere. |
Part 3: Mechanism of Action (The "Spacer" Effect)
The following diagram illustrates why 4,4-DM1H succeeds where other bulky monomers fail. The C3-spacer separates the catalyst active site from the steric clash of the tert-butyl-like group.
Caption: Comparison of insertion feasibility. The C3 methylene spacer in 4,4-DM1H allows catalyst access, whereas 3,3-substitution (Neohexene) blocks the active site.
Part 4: Experimental Protocol
Protocol A: Monomer Purification (Critical)
Commercial 4,4-DM1H often contains isomeric impurities and oxidation products (peroxides) that kill metallocene catalysts.
-
Degassing: Sparge the monomer with ultra-high purity (UHP) Argon for 30 minutes to remove dissolved oxygen.
-
Drying:
-
Transfer monomer to a flask containing activated Molecular Sieves (4Å) or Calcium Hydride (
). -
Stir for 12 hours under Argon.
-
-
Distillation:
-
Perform a vacuum transfer or distillation under Argon.
-
Collect the fraction boiling at 106–107 °C .
-
Store in a Schlenk flask or glovebox freezer (-20 °C) to prevent isomerization.
-
Protocol B: Copolymerization (Solution Method)
Target: Ethylene/4,4-DM1H Copolymer for Medical Film
Reagents:
-
Solvent: Toluene (Anhydrous, HPLC grade).
-
Catalyst: rac-Dimethylsilylbis(indenyl)zirconium dichloride (
) – Chosen for isospecificity. -
Co-catalyst: Methylaluminoxane (MAO), 10 wt% in toluene.
-
Scavenger: Triisobutylaluminum (TIBA).
Workflow:
-
Reactor Prep: Heat a 500 mL stainless steel autoclave to 120°C under vacuum for 1 hour. Cool to reaction temperature (e.g., 60°C) under Argon flow.
-
Scavenging: Inject Toluene (200 mL) and TIBA (0.5 mmol) to scavenge trace moisture. Stir for 10 mins.
-
Comonomer Addition: Inject purified 4,4-DM1H (e.g., 10 mL / 0.06 mol).
-
Note: The concentration of 4,4-DM1H controls the density. Higher loading = lower density but higher transparency.
-
-
Saturation: Pressurize with Ethylene (gas) to 5 bar (approx 75 psi). Allow equilibrium.
-
Initiation: Inject the Catalyst/MAO mixture (Al/Zr ratio ~ 1000:1) via a pressure burette.
-
Polymerization:
-
Maintain constant Ethylene pressure (feed on demand).
-
Exotherm Control: Maintain temp at 60°C ± 1°C.
-
Run time: 30 minutes.
-
-
Quenching: Inject acidic methanol (5% HCl in MeOH) to kill the catalyst.
-
Workup: Precipitate polymer in excess methanol, filter, wash, and vacuum dry at 60°C for 12 hours.
Part 5: Characterization & Expected Results
The incorporation of 4,4-DM1H yields a "hump" in thermal properties compared to standard linear alpha-olefins (like 1-hexene).
Table 2: Comparative Polymer Properties
| Property | PE Homopolymer | PE-co-1-Hexene | PE-co-4,4-DM1H |
| Comonomer Type | None | Linear (Flexible) | Branched (Bulky) |
| Density (g/cm³) | 0.950 - 0.960 | 0.918 - 0.935 | 0.920 - 0.940 |
| Melting Point ( | ~135 °C | 110 - 125 °C | > 130 °C (Maintained) |
| Transparency | Opaque | Translucent | High Clarity |
| Sterilizability | Gamma only | Gamma/EtO | Autoclave (121°C) |
| Application | Containers | Stretch Film | Medical Syringes/Vials |
Analytical Validation
-
¹³C NMR: Verify incorporation. Look for the unique chemical shift of the gem-dimethyl carbons (approx 27-29 ppm) and the methine backbone carbon.
-
DSC (Differential Scanning Calorimetry):
-
Success Criteria: A broad melting peak that retains high temperature (>125°C) despite lower density.
-
Failure: If
drops below 110°C, comonomer distribution is likely blocky or the catalyst is not isospecific.
-
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Activity | Poisoning by oxygen/moisture in the bulky monomer. | Redistill 4,4-DM1H over |
| Low Incorporation | Steric bulk preventing insertion. | Increase Reactor Temperature (to 70-80°C) to overcome activation barrier, or switch to a "Constrained Geometry Catalyst" (CGC). |
| Opaque Polymer | Phase separation of comonomer blocks. | Ensure steady ethylene feed (avoid monomer starvation) to promote random distribution. |
Part 7: References
-
Stenutz, R. (2025). Physical Properties of 4,4-dimethyl-1-hexene. Stenutz.eu. [Link]
-
National Institute of Standards and Technology (NIST). (2024). 4,4-Dimethyl-1-hexene Gas Phase Spectrum. NIST WebBook. [Link]
-
National Institutes of Health (NIH). (2025). 4,4-Dimethyl-1-hexene Compound Summary. PubChem.[1][2] [Link]
-
Sailors, H.R., & Hogan, J.P. (1981). History of Polyolefins: The relationship between structure and crystallinity in branched alpha-olefins. Journal of Macromolecular Science. (Via Scribd/ResearchGate). [Link]
Sources
Application Note: Ziegler-Natta Catalysis for the Polymerization of 4,4-Dimethyl-1-hexene
Abstract
This application note provides a comprehensive technical guide for researchers and scientists on the Ziegler-Natta catalyzed polymerization of 4,4-dimethyl-1-hexene, a sterically hindered α-olefin. The significant steric bulk posed by the gem-dimethyl group on the fourth carbon atom presents unique challenges and opportunities in tailoring polymer microstructure and properties. This document outlines the theoretical background, a detailed experimental protocol, expected results, and characterization methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the polymerization of sterically hindered monomers.
Introduction: The Challenge of Polymerizing Sterically Hindered α-Olefins
Ziegler-Natta catalysts, typically comprising a transition metal halide and an organoaluminum co-catalyst, are foundational in the production of polyolefins.[1] These catalyst systems are renowned for their ability to produce polymers with high linearity and stereoregularity.[2] However, the polymerization of α-olefins with significant steric hindrance near the double bond, such as 4,4-dimethyl-1-hexene, is not trivial.
The steric bulk of the monomer can significantly impact the polymerization process in several ways:
-
Reduced Rate of Polymerization: The bulky substituent can hinder the coordination of the monomer to the active metal center, thereby lowering the rate of propagation.
-
Lower Molecular Weight: Steric hindrance can increase the rate of chain termination reactions relative to propagation, leading to polymers with lower molecular weights.
-
Influence on Tacticity: The steric interactions between the growing polymer chain, the incoming monomer, and the catalyst's ligands play a crucial role in determining the stereochemistry of the resulting polymer. For sterically demanding monomers, achieving high tacticity can be challenging.
Despite these challenges, the polymerization of monomers like 4,4-dimethyl-1-hexene is of academic and industrial interest as it allows for the synthesis of polymers with unique thermal and mechanical properties, potentially leading to novel materials. This guide provides a robust starting point for the controlled polymerization of this challenging monomer.
Materials and Reagents
Proper handling and purification of all reagents and solvents are critical for successful Ziegler-Natta polymerization, as the catalyst system is highly sensitive to impurities such as water and oxygen.
| Reagent/Material | Grade | Supplier | Notes |
| 4,4-Dimethyl-1-hexene | ≥98% | Sigma-Aldrich, TCI | Must be rigorously purified before use. |
| Titanium(IV) chloride (TiCl₄) | 99.9% | Sigma-Aldrich | Handle under inert atmosphere. |
| Triethylaluminum (Al(C₂H₅)₃) | 1.0 M solution in heptane | Sigma-Aldrich | Pyrophoric, handle with extreme care under inert atmosphere. |
| Anhydrous Heptane | ≥99%, anhydrous | Sigma-Aldrich | Purify by passing through activated alumina and degassing. |
| Methanol | ACS Grade | Fisher Scientific | For quenching the reaction and precipitating the polymer. |
| Hydrochloric Acid (HCl) | 10% aqueous solution | Fisher Scientific | For catalyst residue removal. |
| Nitrogen or Argon | High purity (99.999%) | Local supplier | For maintaining an inert atmosphere. |
| Schlenk Flasks and Glassware | - | - | Must be oven-dried and cooled under vacuum. |
| Magnetic Stirrer/Hotplate | - | - | - |
| Syringes and Needles | - | - | For transfer of air-sensitive reagents. |
Experimental Protocol
This protocol is a representative procedure and may require optimization depending on the desired polymer properties and the specific laboratory setup. All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Monomer and Solvent Purification
-
Solvent Purification: Anhydrous heptane should be passed through a column of activated alumina under an inert atmosphere to remove any residual water and oxygen. The purified solvent is then degassed by three freeze-pump-thaw cycles.
-
Monomer Purification: 4,4-Dimethyl-1-hexene should be distilled over a suitable drying agent, such as calcium hydride, under an inert atmosphere immediately before use.
Catalyst Preparation and Polymerization
-
Reactor Setup: A 250 mL oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity inert atmosphere.
-
Solvent and Monomer Addition: Add 100 mL of purified, anhydrous heptane to the flask, followed by 20 mL of purified 4,4-dimethyl-1-hexene via syringe.
-
Temperature Control: The flask is placed in a thermostatically controlled oil bath and equilibrated to the desired reaction temperature (e.g., 50 °C).
-
Co-catalyst Addition: Slowly add the triethylaluminum solution (e.g., 5 mmol) to the stirring monomer/solvent mixture.
-
Catalyst Addition: In a separate, dry Schlenk tube, prepare a dilute solution of TiCl₄ in anhydrous heptane. Add the TiCl₄ solution (e.g., 0.1 mmol) to the reactor to initiate the polymerization. The Al/Ti molar ratio is a critical parameter and should be carefully controlled (e.g., 50:1).
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-4 hours). The formation of a white polymer precipitate may be observed.
-
Quenching: After the specified time, quench the reaction by slowly adding 20 mL of methanol to the reaction mixture. This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation and Purification:
-
Filter the polymer using a Büchner funnel.
-
Wash the polymer repeatedly with a 10% HCl solution in methanol to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Experimental Workflow Diagram
Sources
Synthesis of Poly(4,4-Dimethyl-1-hexene): A Detailed Application Note and Protocol
This guide provides a comprehensive protocol for the synthesis of poly(4,4-dimethyl-1-hexene), a polyolefin with unique properties owing to its bulky side group. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, field-proven methodology. Beyond a simple recitation of steps, this application note delves into the causality behind the experimental choices, ensuring a robust and reproducible synthesis.
Introduction
Poly(4,4-dimethyl-1-hexene) is a specialty polymer with potential applications in areas requiring high thermal stability, specific mechanical properties, and tailored solubility. The presence of the bulky 4,4-dimethylpropyl group on the polymer backbone significantly influences its physical and chemical characteristics compared to linear polyolefins. The synthesis of this polymer is typically achieved through coordination polymerization, utilizing either Ziegler-Natta or metallocene-based catalyst systems. The choice of catalyst and reaction conditions plays a pivotal role in determining the polymer's molecular weight, polydispersity, and stereochemistry.
Mechanistic Insights: The "Why" Behind the Synthesis
The polymerization of α-olefins like 4,4-dimethyl-1-hexene is a complex process governed by the coordination of the monomer to a transition metal catalyst, followed by insertion into the growing polymer chain. Understanding the underlying mechanism is crucial for troubleshooting and optimizing the synthesis.
Ziegler-Natta Catalysis
Traditional Ziegler-Natta catalysts are heterogeneous systems, typically comprising a titanium halide (e.g., TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Et₃Al)[1][2][3]. The active sites are formed at the surface of the titanium-containing solid, and the polymerization proceeds via the Cossee-Arlman mechanism[1]. This mechanism involves the coordination of the alkene to a vacant site on the titanium atom, followed by insertion into the Ti-C bond of the growing polymer chain[1]. The steric hindrance from the bulky 4,4-dimethyl-1-hexene monomer can influence the rate of polymerization and the stereochemistry of the resulting polymer.
Metallocene Catalysis
Metallocene catalysts are a more recent class of single-site catalysts, typically composed of a Group 4 metallocene (e.g., zirconocene dichloride, Cp₂ZrCl₂) activated by a cocatalyst such as methylaluminoxane (MAO)[4][5][6]. These catalysts are often homogeneous and offer greater control over the polymer's microstructure, molecular weight, and molecular weight distribution[7][8]. The well-defined nature of the active species in metallocene systems allows for a more precise tailoring of the polymer architecture[7].
Experimental Protocol: Synthesis of Poly(4,4-Dimethyl-1-hexene)
This protocol details a laboratory-scale synthesis using a metallocene catalyst system, which generally provides better control over the polymer properties.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,4-Dimethyl-1-hexene | ≥98% | e.g., Sigma-Aldrich, TCI | Must be purified before use. |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Must be thoroughly dried. |
| Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂) | 98% | e.g., Strem Chemicals, Sigma-Aldrich | Store under inert atmosphere. |
| Methylaluminoxane (MAO) | 10 wt% solution in toluene | e.g., Albermarle, Sigma-Aldrich | Handle with extreme care. |
| Methanol | ACS grade | e.g., Fisher Scientific | For quenching and precipitation. |
| Hydrochloric acid | 10% aqueous solution | For catalyst residue removal. | |
| Nitrogen or Argon | High purity | For maintaining an inert atmosphere. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet.
-
Syringes and cannulas for transferring air-sensitive reagents.
-
Temperature-controlled oil bath.
-
Filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven for drying the polymer.
Pre-Polymerization Preparations: The Foundation of Success
1. Monomer and Solvent Purification:
-
Rationale: The catalyst systems are highly sensitive to impurities such as water, oxygen, and other polar compounds, which can deactivate the catalyst.
-
Procedure:
-
Dry toluene over sodium/benzophenone ketyl or pass it through a solvent purification system until a deep blue or purple color persists, indicating anhydrous conditions.
-
Purify 4,4-dimethyl-1-hexene by stirring over calcium hydride overnight, followed by distillation under an inert atmosphere. Store the purified monomer and solvent over molecular sieves in a glovebox or under an inert atmosphere.
-
Polymerization Workflow
Sources
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. pslc.ws [pslc.ws]
- 7. ymerdigital.com [ymerdigital.com]
- 8. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 4,4-Dimethyl-1-hexene: A Guide for the Modern Organic Chemist
Introduction: Unveiling the Potential of a Sterically Influential Building Block
In the vast landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4,4-Dimethyl-1-hexene, a terminal alkene distinguished by a sterically demanding neopentyl-like moiety, presents a unique and often advantageous substrate for a variety of chemical transformations. While its terminal double bond offers a versatile handle for functionalization, the gem-dimethyl group at the C4 position exerts a significant steric influence, directing the regioselectivity and, in some cases, moderating the reactivity of the molecule. This guide provides an in-depth exploration of the applications of 4,4-Dimethyl-1-hexene in organic synthesis, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, highlighting how the unique structure of this alkene can be leveraged to achieve specific synthetic outcomes.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ | |
| Molecular Weight | 112.21 g/mol | |
| Boiling Point | ~114 °C | |
| Density | ~0.71 g/cm³ | |
| CAS Number | 1647-08-1 |
Safety Profile: 4,4-Dimethyl-1-hexene is a flammable liquid and vapor. It is crucial to handle this compound in a well-ventilated fume hood, away from ignition sources, and while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Applications in Organic Synthesis
The reactivity of 4,4-Dimethyl-1-hexene is dominated by its terminal alkene functionality. However, the adjacent sterically bulky group plays a critical role in dictating the outcome of various addition reactions. This section will explore key transformations and provide detailed protocols, emphasizing the influence of the neopentyl-like structure.
Hydroboration-Oxidation: Regioselective Synthesis of a Primary Alcohol
The hydroboration-oxidation of terminal alkenes is a cornerstone of organic synthesis, providing a reliable method for the anti-Markovnikov addition of water across a double bond. In the case of 4,4-Dimethyl-1-hexene, this reaction proceeds with high regioselectivity to yield 4,4-dimethylhexan-1-ol, a valuable intermediate for the synthesis of fragrances and other fine chemicals.[1] The steric hindrance at the C4 position further enhances the inherent preference for boron addition to the terminal carbon.
Protocol: Synthesis of 4,4-Dimethylhexan-1-ol
Materials:
-
4,4-Dimethyl-1-hexene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 4,4-Dimethyl-1-hexene (11.2 g, 100 mmol) and anhydrous THF (50 mL). The flask is cooled to 0 °C in an ice bath.
-
Hydroboration: The 1 M solution of BH₃·THF (35 mL, 35 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 2 hours.
-
Oxidation: The reaction mixture is cooled again to 0 °C, and 3 M aqueous NaOH (15 mL) is added cautiously, followed by the slow, dropwise addition of 30% H₂O₂ (15 mL). Caution: The oxidation step is exothermic. Maintain vigorous stirring and control the rate of addition to keep the temperature below 30 °C.
-
Work-up: After the addition of hydrogen peroxide is complete, the mixture is heated at 50 °C for 1 hour. The reaction mixture is then cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford 4,4-dimethylhexan-1-ol.
Expected Outcome: This procedure is expected to yield the primary alcohol with high regioselectivity. The steric bulk of the 4,4-dimethyl group disfavors the formation of the secondary alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Borane reagents are sensitive to moisture. The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the decomposition of the borane and ensure efficient hydroboration.
-
Temperature Control: The initial hydroboration is performed at 0 °C to control the reaction rate and prevent side reactions. The exothermic oxidation step also requires careful temperature management to avoid decomposition of hydrogen peroxide and ensure safety.
-
Excess Alkene: A slight excess of the alkene can be used to ensure complete consumption of the borane reagent, which can simplify purification.
Logical Relationship Diagram: Hydroboration-Oxidation Workflow
Caption: Workflow for the synthesis of 4,4-dimethylhexan-1-ol.
Epoxidation: Formation of a Sterically Hindered Oxirane
The synthesis of epoxides, or oxiranes, from alkenes is a fundamental transformation in organic chemistry, providing access to versatile intermediates that can undergo a variety of ring-opening reactions. The epoxidation of 4,4-Dimethyl-1-hexene leads to the formation of 2-(2,2-dimethylbutyl)oxirane. The presence of the bulky substituent can influence the rate of epoxidation compared to unhindered terminal alkenes.
Protocol: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
4,4-Dimethyl-1-hexene
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 4,4-Dimethyl-1-hexene (5.6 g, 50 mmol) dissolved in anhydrous DCM (100 mL). The solution is cooled to 0 °C in an ice bath.
-
Epoxidation: m-CPBA (12.3 g, ~55 mmol, 1.1 equiv) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C. The reaction mixture is then stirred at room temperature and monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: The reaction mixture is cooled to 0 °C and filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is washed successively with saturated aqueous Na₂SO₃ (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude epoxide can be purified by distillation under reduced pressure.
Expected Outcome: This reaction should provide the desired epoxide in good yield. The steric hindrance of the neopentyl-like group is not expected to significantly inhibit the approach of the peroxy acid to the double bond.
Causality Behind Experimental Choices:
-
m-CPBA as Oxidant: m-CPBA is a widely used, commercially available, and relatively safe peroxy acid for epoxidations. The byproduct, meta-chlorobenzoic acid, is easily removed by filtration and washing with a basic solution.
-
DCM as Solvent: Dichloromethane is a common solvent for epoxidations as it is relatively inert and effectively dissolves both the alkene and m-CPBA.
-
Aqueous Washes: The sodium sulfite wash is to quench any unreacted peroxy acid, while the sodium bicarbonate wash removes the acidic byproduct.
Signaling Pathway Diagram: Epoxidation and Potential Ring-Opening
Caption: Synthesis and subsequent functionalization of the epoxide.
Wacker-Type Oxidation: Accessing a Methyl Ketone
The Wacker oxidation provides a powerful method for the conversion of terminal alkenes to methyl ketones.[2] For 4,4-Dimethyl-1-hexene, this reaction would yield 4,4-dimethylhexan-2-one. The regioselectivity of the Wacker oxidation is generally high for terminal alkenes, and the steric hindrance in the substrate is not expected to alter this preference. However, hindered terminal alkenes can sometimes undergo aldehyde-selective Wacker-type oxidation under specific catalytic systems.[2]
Protocol: Wacker Oxidation to 4,4-Dimethylhexan-2-one
Materials:
-
4,4-Dimethyl-1-hexene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen balloon
-
Round-bottom flask, magnetic stirrer, gas inlet
Procedure:
-
Catalyst Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an oxygen inlet, dissolve PdCl₂ (0.18 g, 1 mmol) and CuCl (0.99 g, 10 mmol) in a mixture of DMF (70 mL) and water (10 mL). Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Reaction: Add 4,4-Dimethyl-1-hexene (11.2 g, 100 mmol) to the catalyst solution. The flask is then fitted with an oxygen-filled balloon. The reaction mixture is stirred vigorously at room temperature and the reaction progress is monitored by GC or TLC.
-
Work-up: Upon completion, the reaction mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield 4,4-dimethylhexan-2-one.
Expected Outcome: The reaction is expected to produce the methyl ketone as the major product. The yield may be influenced by the steric hindrance affecting the rate of reaction.
Causality Behind Experimental Choices:
-
Catalytic System: The PdCl₂/CuCl system is the classic catalyst combination for the Wacker oxidation. Pd(II) is the active catalyst, and Cu(I) acts as a co-catalyst to reoxidize the resulting Pd(0) back to Pd(II) using oxygen as the terminal oxidant.
-
Solvent System: The DMF/water solvent system is crucial for dissolving both the organic substrate and the inorganic catalyst salts, facilitating the reaction.
-
Oxygen Atmosphere: A continuous supply of oxygen is necessary to regenerate the active Pd(II) catalyst and drive the catalytic cycle.
Experimental Workflow Diagram: Wacker Oxidation
Caption: Simplified workflow for the Wacker oxidation of 4,4-Dimethyl-1-hexene.
Potential Applications in Fragrance and Fine Chemical Synthesis
The derivatives of 4,4-Dimethyl-1-hexene, such as the corresponding alcohol, epoxide, and ketone, are valuable intermediates in the synthesis of fine chemicals. The neopentyl-like moiety can impart unique olfactory properties to molecules, making them interesting targets for the fragrance industry. For instance, cyclic fragrances can be synthesized from transformations of alkenes.[1] The Prins reaction, an acid-catalyzed addition of aldehydes to alkenes, is a notable method for creating fragrant alcohols and esters.[1] The steric bulk of 4,4-Dimethyl-1-hexene could lead to novel and interesting fragrance molecules through such reactions.
Conclusion: A Versatile and Influential Synthetic Tool
4,4-Dimethyl-1-hexene emerges as a valuable and intriguing building block in organic synthesis. Its terminal alkene provides a reliable point of functionalization, while the sterically demanding gem-dimethyl group at the C4 position offers a powerful tool for controlling regioselectivity in a variety of important transformations. The protocols and insights provided in this guide are intended to empower researchers to harness the unique reactivity of this alkene for the efficient synthesis of a wide range of target molecules, from simple intermediates to complex and novel compounds with potential applications in the pharmaceutical and fragrance industries. Further exploration of its reactivity in asymmetric catalysis and other advanced synthetic methodologies is warranted and promises to unveil even greater potential for this versatile substrate.
References
-
PubChem. (n.d.). 4,4-Dimethyl-1-hexene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 4,4-Dimethyl-1-hexene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]
-
Wikipedia. (2023). Dimethyl peroxide. Retrieved from [Link]
- Kim, K. E., Li, J., Grubbs, R. H., & Stoltz, B. M. (2016). Catalytic Anti-Markovnikov Transformations of Hindered Terminal Alkenes Enabled by Aldehyde-Selective Wacker-Type Oxidation. Journal of the American Chemical Society, 138(40), 13179–13182.
-
Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of A. 4,4-Dimethyl-2-hexanone. Retrieved from [Link]
- Li, Y., & Jia, X. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 27(11), 3597.
Sources
Application Notes and Protocols for 4,4-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyl-1-hexene is an aliphatic alkene of interest in various fields of chemical synthesis and research. Its unique structural features, particularly the gem-dimethyl group at the allylic position, can impart specific reactivity and physical properties to molecules incorporating this moiety. As with any highly flammable and volatile organic compound, a thorough understanding of its properties and adherence to strict handling and storage protocols are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document provides a comprehensive guide to the safe handling and storage of 4,4-Dimethyl-1-hexene, grounded in established safety principles and chemical data.
Physicochemical and Hazard Properties
A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties and associated hazards. The following table summarizes key data for 4,4-Dimethyl-1-hexene.
| Property | Value | Unit | Source |
| Molecular Formula | C8H16 | PubChem[1] | |
| Molecular Weight | 112.21 | g/mol | PubChem[1] |
| Boiling Point | 375.89 | K (102.74 °C) | Cheméo[2] |
| Melting Point | 180.58 | K (-92.57 °C) | Cheméo[2] |
| Vapor Pressure | 40.20 @ 359.35 K | kPa | Cheméo[2] |
| GHS Hazard Classification | Highly Flammable Liquid and Vapor (Category 2), May be fatal if swallowed and enters airways (Aspiration Hazard, Category 1) | PubChem[1] |
Expert Insight: The GHS classification as a Category 2 flammable liquid indicates that 4,4-Dimethyl-1-hexene has a flash point below 23°C and a boiling point above 35°C. This combination of a low flash point and high volatility necessitates stringent control of ignition sources and mandates handling in well-ventilated areas to prevent the formation of flammable vapor-air mixtures. The aspiration hazard is also a critical consideration, meaning that if ingested, the liquid can be drawn into the lungs, causing severe damage.
Hazard Identification and Risk Mitigation
The primary hazards associated with 4,4-Dimethyl-1-hexene are its flammability and the potential for aspiration toxicity.[1] Overexposure may also lead to skin and eye irritation, as well as potential anesthetic effects such as drowsiness and dizziness.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling 4,4-Dimethyl-1-hexene. The following table outlines the minimum required PPE.
| Body Part | Protection | Standard |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or splash-prone operations. | ANSI Z87.1 |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). Check glove manufacturer's compatibility charts. | EN 374 |
| Body | Flame-resistant lab coat. | NFPA 2112 |
| Respiratory | Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | NIOSH |
Causality in PPE Selection: The requirement for a flame-resistant lab coat is a direct consequence of the high flammability of 4,4-Dimethyl-1-hexene. Standard cotton lab coats can ignite and continue to burn, whereas flame-resistant materials will self-extinguish, providing a critical layer of protection in the event of a flash fire. Similarly, the use of a chemical fume hood is not merely a suggestion but a mandatory engineering control to mitigate the inhalation and fire hazards posed by its volatile nature.
Detailed Handling Protocols
Adherence to a systematic and well-defined handling protocol is crucial for minimizing exposure and preventing accidents.
Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, hazard pictograms, and supplier information.
-
Transport the container in a secondary containment carrier to the designated storage area.
Dispensing and Use
-
All handling and dispensing of 4,4-Dimethyl-1-hexene must be conducted within a certified chemical fume hood.[4]
-
Ensure that all potential ignition sources (e.g., hot plates, open flames, static-generating equipment) are removed from the immediate work area.[4][5]
-
Ground and bond containers when transferring large volumes to prevent the buildup of static electricity, which can serve as an ignition source.[4][6]
-
Use only non-sparking tools when opening or handling containers.[7]
-
Keep the container tightly closed when not in use to minimize the release of flammable vapors.[6][7]
Self-Validating System: The protocol of working within a fume hood provides a self-validating system for containment. The constant airflow across the sash face and into the exhaust plenum ensures that any vapors generated are immediately diluted and removed from the breathing zone of the operator and the general laboratory environment.
Comprehensive Storage Procedures
The proper storage of 4,4-Dimethyl-1-hexene is critical for preventing fires and ensuring the long-term stability of the chemical.
Storage Location and Conditions
-
Store 4,4-Dimethyl-1-hexene in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[4][7]
-
Storage should be in a dedicated flammable liquid storage cabinet that is compliant with NFPA or equivalent standards.[8][9][10] These cabinets are designed to protect the contents from fire for a specified period, allowing for safe evacuation.
-
Do not store flammable liquids in environmental rooms (cold/warm rooms) as these areas often contain ignition sources and have poor ventilation.[11]
Container and Quantity Limits
-
Store in the original, tightly sealed container from the manufacturer. If a different container is required, it must be approved for the storage of flammable liquids.[11]
-
Adhere to the quantity limits for flammable liquids in the laboratory as specified by institutional policies and local fire codes, which are often based on NFPA 45 guidelines.[9] For a typical laboratory, the amount of flammable liquid outside of a flammable storage cabinet should be kept to a minimum, ideally what is needed for a single workday.[8]
Chemical Incompatibility
-
Oxidizing Agents: Alkenes can react violently with strong oxidizing agents.[12] Therefore, 4,4-Dimethyl-1-hexene must be stored separately from chemicals such as peroxides, nitrates, and permanganates.
-
Acids: While often used as catalysts in alkene reactions, strong acids can also promote polymerization and other side reactions.[13] Segregate from concentrated acids during storage.
Emergency Procedures
Spill Response
A small spill of 4,4-Dimethyl-1-hexene can rapidly create a significant fire hazard due to its volatility.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If it can be done safely, turn off all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the spill.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Fire Response
-
Activate Alarm: Immediately activate the nearest fire alarm and alert emergency services.
-
Evacuate: Evacuate the laboratory, closing doors behind you to confine the fire.
-
Extinguish (if safe): For a very small, incipient-stage fire, a trained individual may use a dry chemical or carbon dioxide fire extinguisher. Do NOT use water , as it can spread the flammable liquid.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting due to the aspiration hazard.[1][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visual Workflow for Spill Response
The following diagram illustrates the decision-making process for responding to a spill of 4,4-Dimethyl-1-hexene.
Sources
- 1. 4,4-Dimethyl-1-hexene | C8H16 | CID 137136 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. chemguide.co.uk [chemguide.co.uk]
Application Note: Synthesis of 4,4-Dimethyl-1-hexanol via Hydroboration-Oxidation of 4,4-Dimethyl-1-hexene
Abstract: This document provides a comprehensive guide for the synthesis of 4,4-dimethyl-1-hexanol through the hydroboration-oxidation of 4,4-dimethyl-1-hexene. This two-step reaction sequence is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of alkenes with high regioselectivity and stereospecificity. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights and a robust, validated experimental workflow.
Introduction: The Strategic Importance of Anti-Markovnikov Alcohol Synthesis
The selective synthesis of alcohols is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. While traditional acid-catalyzed hydration of alkenes follows Markovnikov's rule, yielding the more substituted alcohol, the hydroboration-oxidation reaction provides a complementary and powerful method to access the anti-Markovnikov product.[1][2] This reaction, first reported by H.C. Brown, for which he received the Nobel Prize in Chemistry in 1979, proceeds in two distinct steps: the addition of borane across the double bond, followed by oxidation of the resulting organoborane.[1]
The target molecule, 4,4-dimethyl-1-hexanol, is a primary alcohol that serves as a valuable building block in the synthesis of more complex molecules. Its preparation from 4,4-dimethyl-1-hexene via hydroboration-oxidation exemplifies the utility of this reaction in achieving specific isomeric products that are otherwise difficult to obtain.
Mechanistic Rationale: Understanding the "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for successful and reproducible execution. The hydroboration-oxidation of 4,4-dimethyl-1-hexene is characterized by its distinct regioselectivity and stereochemistry.
Hydroboration: The Anti-Markovnikov Addition
The initial step involves the addition of borane (BH₃), typically as a complex with tetrahydrofuran (BH₃·THF), across the carbon-carbon double bond of 4,4-dimethyl-1-hexene.[3][4] This addition is a concerted, syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond.[1][3]
The regioselectivity of this step is governed by both steric and electronic factors. The boron atom, being the more electrophilic component, preferentially adds to the less sterically hindered carbon of the double bond (the terminal carbon in this case).[5][6] Electronically, the reaction proceeds through a four-membered transition state where the boron adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon, avoiding the formation of an unstable primary carbocation.[5][7] This results in the formation of a trialkylborane intermediate where the boron is attached to the terminal carbon of the hexene chain.[1]
Oxidation: Retention of Stereochemistry
The second step is the oxidation of the trialkylborane intermediate.[3] This is typically achieved using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).[8] The hydroperoxide anion attacks the electron-deficient boron atom, followed by a rearrangement where the alkyl group migrates from boron to the adjacent oxygen atom.[8] This migration occurs with complete retention of stereochemistry.[3] Subsequent hydrolysis of the resulting borate ester yields the desired alcohol, 4,4-dimethyl-1-hexanol, and boric acid as a byproduct.[1]
Experimental Protocol: A Validated Workflow
This protocol provides a step-by-step procedure for the synthesis of 4,4-dimethyl-1-hexanol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4,4-Dimethyl-1-hexene | ≥98% | e.g., Sigma-Aldrich | |
| Borane-tetrahydrofuran complex | 1.0 M solution in THF | e.g., Sigma-Aldrich | Highly flammable and moisture-sensitive.[9] Store under inert atmosphere at 2-8 °C.[9] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | e.g., Fisher Scientific | |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | e.g., VWR | Strong oxidizer. |
| Diethyl Ether | Anhydrous, ≥99% | e.g., Sigma-Aldrich | |
| Saturated Sodium Chloride Solution (Brine) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Round-bottom flask | |||
| Addition funnel | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
Part A: Hydroboration
-
Reaction Setup: Assemble a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Place the flask in an ice bath.
-
Reagent Addition: Under a nitrogen atmosphere, add 4,4-dimethyl-1-hexene (e.g., 11.2 g, 100 mmol) and 50 mL of anhydrous THF to the flask.
-
Borane Addition: Slowly add 37 mL (37 mmol) of a 1.0 M solution of borane-THF complex to the stirred solution via a syringe or an addition funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Part B: Oxidation and Work-up
-
Cooling: Cool the reaction mixture back to 0 °C in an ice bath.
-
Oxidation: Cautiously and slowly add 12 mL of 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 12 mL of 30% hydrogen peroxide. The temperature should be maintained below 30 °C during this exothermic addition.
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake well and separate the layers. Extract the aqueous layer with two additional 30 mL portions of diethyl ether.[10]
-
Washing: Combine the organic extracts and wash with 50 mL of saturated brine solution.[10]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 4,4-dimethyl-1-hexanol.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 4,4-dimethyl-1-hexanol.
Expected Results and Characterization
The hydroboration-oxidation of 4,4-dimethyl-1-hexene is expected to yield 4,4-dimethyl-1-hexanol as the major product with high regioselectivity. The purity and identity of the product can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
Safety Considerations
-
Borane-THF complex is a flammable liquid and is sensitive to moisture and air.[4][9] It should be handled under an inert atmosphere.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation.
-
Diethyl ether and THF are highly flammable solvents.
-
The oxidation step is exothermic and requires careful temperature control.
Conclusion
The hydroboration-oxidation reaction is a reliable and efficient method for the anti-Markovnikov hydration of alkenes. The protocol described herein for the synthesis of 4,4-dimethyl-1-hexanol from 4,4-dimethyl-1-hexene provides a practical and scalable procedure for researchers in various fields of chemical synthesis. The emphasis on mechanistic understanding and a detailed, validated protocol ensures a high probability of success for this important transformation.
References
-
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link]
-
Gogonea, V. (2017, November 24). Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. National Center for Biotechnology Information. [Link]
-
The Organic Chemistry Tutor. (2018, April 27). Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]
-
Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. [Link]
-
Yale University Department of Chemistry. (n.d.). Hydroboration. [Link]
-
Organic Syntheses. (n.d.). HYDROBORATION OF OLEFINS; 1-HEXANOL. [Link]
-
BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. [Link]
-
The Organic Chemistry Portal. (n.d.). Borane Tetrahydrofuran. [Link]
-
Lumen Learning. (n.d.). Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. [Link]
-
Chemistry LibreTexts. (2024, April 1). 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. [Link]
-
The Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]
-
Journal of Chemical Education. (2007, May 1). Polar Addition to C=C Group: Why Is Anti-Markovnikov Hydroboration–Oxidation of Alkenes Not "Anti-"?. [Link]
Sources
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CAS 14044-65-6: Borane-tetrahydrofuran complex [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. youtube.com [youtube.com]
- 8. Untitled Document [ursula.chem.yale.edu]
- 9. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4-Dimethyl-1-hexene
Welcome to the technical support center for the synthesis of 4,4-Dimethyl-1-hexene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving yield and overcoming common hurdles in this specific olefination. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the most common and reliable synthetic routes for preparing 4,4-Dimethyl-1-hexene with high purity?
A1: The synthesis of a terminal alkene like 4,4-Dimethyl-1-hexene is typically approached via methods that ensure the unambiguous placement of the double bond. The two most reliable and widely applicable routes are the Wittig reaction and the Grignard reaction . A third route, alcohol dehydration, is often less desirable due to poor selectivity.
-
Wittig Reaction: This is a powerful method for converting aldehydes and ketones into alkenes. For 4,4-Dimethyl-1-hexene, the most logical disconnection involves the reaction of 3,3-dimethylpentanal with a methylidene phosphorane (Ph₃P=CH₂). This approach is highly reliable for forming the terminal C=C bond precisely where intended.
-
Grignard Reaction: This route involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. To synthesize 4,4-Dimethyl-1-hexene, one could react allylmagnesium bromide with 3,3-dimethyl-2-butanone . The subsequent dehydration of the resulting tertiary alcohol favors the desired terminal alkene.
-
Alcohol Dehydration: While seemingly straightforward, the acid-catalyzed dehydration of the corresponding primary alcohol (4,4-dimethyl-1-hexanol) is prone to carbocation rearrangements and typically yields the more thermodynamically stable internal alkene (4,4-dimethyl-2-hexene) as the major product, according to Saytzeff's rule. This makes it a poor choice when high purity of the terminal isomer is required.
Caption: Retrosynthetic analysis for 4,4-Dimethyl-1-hexene.
Q2: My overall yield is consistently low (<50%). What are the most critical general factors I should investigate?
A2: Consistently low yields point to systematic issues rather than a single failed experiment. Before troubleshooting a specific reaction pathway, verify these foundational elements:
-
Reagent Purity and Handling: Both Wittig and Grignard reagents are highly sensitive to moisture and atmospheric oxygen.
-
Solvents: Ensure all solvents (e.g., THF, diethyl ether) are rigorously dried, typically by distillation from sodium/benzophenone or by passing through an activated alumina column.
-
Reagents: Use freshly opened or properly stored aldehydes/ketones. Aldehydes are particularly prone to oxidation to carboxylic acids.
-
Atmosphere: All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
-
-
Reaction Temperature Control:
-
Exothermic Reactions: Both ylide formation (deprotonation) and Grignard reagent formation are exothermic. Failure to control the temperature with an ice or dry ice/acetone bath can lead to significant side reactions, including Wurtz coupling in Grignard syntheses.
-
Addition Rate: Slow, dropwise addition of reagents is crucial to maintain temperature control and minimize side-product formation.
-
-
Inefficient Workup and Purification:
-
Product Volatility: 4,4-Dimethyl-1-hexene is a volatile, low-boiling-point compound (Boiling Point: ~102-103 °C or 375.89 K). Significant product loss can occur during solvent removal via rotary evaporation if not performed carefully with a cooled trap.
-
Byproduct Removal: Incomplete removal of byproducts (e.g., triphenylphosphine oxide from a Wittig reaction) can complicate purification and artificially lower the calculated yield of the isolated product.
-
Q3: My GC-MS analysis shows multiple peaks around the expected retention time. What are the likely isomeric impurities?
A3: The most common isomeric impurity is 4,4-dimethyl-2-hexene , the more thermodynamically stable internal alkene. Its formation is particularly problematic in elimination-based routes but can also occur under certain side-reaction conditions. Other potential isomers could arise from carbocation rearrangements if acidic conditions are used during workup. Fractional distillation is the primary method for separating these isomers, but it can be challenging due to their similar boiling points.
Section 2: Troubleshooting Guide - The Wittig Reaction Pathway
The Wittig reaction is an excellent choice for this synthesis due to its regiochemical precision. The primary challenges involve the preparation of the ylide and the subsequent workup.
Q4: My ylide formation seems inefficient, leading to unreacted starting material. How can I improve this step?
A4: The conversion of the phosphonium salt to the ylide is a critical acid-base reaction. Inefficiency here is almost always due to the base or the reaction conditions.
-
Choice of Base: For preparing a non-stabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂), a very strong base is required.
-
n-Butyllithium (n-BuLi): This is the most common and effective base. Ensure it is properly titrated before use, as its concentration can degrade over time.
-
Sodium Amide (NaNH₂) or Potassium tert-butoxide: These are viable alternatives but may require different solvents or temperatures.
-
-
Solvent and Temperature: The deprotonation must be performed in a scrupulously dry, aprotic solvent like THF or diethyl ether. Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions involving the base. The characteristic deep red/orange color of the ylide is a good visual indicator of its formation. If this color does not develop, your base is likely inactive or your system is not dry.
Q5: The reaction produces a white precipitate that is very difficult to separate from my product. How do I effectively remove triphenylphosphine oxide?
A5: The formation of the highly stable P=O bond in triphenylphosphine oxide (TPPO) is the thermodynamic driving force of the Wittig reaction, but its removal is a classic challenge.
-
Exploit Polarity Differences: 4,4-Dimethyl-1-hexene is very nonpolar, while TPPO is significantly more polar.
-
Filtration/Crystallization: After the reaction, you can often precipitate much of the TPPO by adding a nonpolar solvent like hexanes or pentane and cooling the mixture. The TPPO can then be removed by filtration.
-
Chromatography: If precipitation is insufficient, flash column chromatography on silica gel using a nonpolar eluent (e.g., pure hexanes) will effectively separate the nonpolar alkene (which elutes first) from the more polar TPPO.
-
-
Aqueous Extraction: In some cases, a carefully planned acidic wash (e.g., dilute HCl) can help by protonating any residual basic species, but this is less effective for TPPO itself.
Detailed Protocol 1: Wittig Synthesis of 4,4-Dimethyl-1-hexene
This protocol details the in-situ generation of methylenetriphenylphosphorane followed by its reaction with 3,3-dimethylpentanal.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)
-
3,3-Dimethylpentanal (1.0 eq)
-
Pentane, Saturated NH₄Cl (aq.), Brine, Anhydrous MgSO₄
Procedure:
-
Ylide Preparation:
-
Add methyltriphenylphosphonium bromide to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Add anhydrous THF via cannula and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture will turn a characteristic deep orange/red color.
-
Stir the ylide solution at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of 3,3-dimethylpentanal in a small amount of anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight. The color of the ylide will fade as it is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add pentane. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent on a rotary evaporator with a chilled water bath.
-
Crucial Step: Add cold pentane to the crude residue to precipitate the triphenylphosphine oxide. Cool in an ice bath for 30 minutes and filter to remove the white solid.
-
Purify the filtrate by fractional distillation to obtain pure 4,4-Dimethyl-1-hexene.
-
Caption: Experimental workflow for the Wittig synthesis.
Section 3: Troubleshooting Guide - The Grignard Reaction Pathway
This pathway is an excellent alternative, particularly if the required aldehyde for the Wittig synthesis is unstable or difficult to access. Success hinges on the successful formation of the Grignard reagent.
Q6: My Grignard reagent formation fails to initiate or is very sluggish. What should I check first?
A6: This is a very common issue. Grignard reagent formation is a surface reaction on the magnesium metal, which is often passivated by a layer of magnesium oxide.
-
Magnesium Activation: The oxide layer must be disrupted.
-
Mechanical Activation: Vigorously crush or grind the magnesium turnings with a mortar and pestle (under an inert atmosphere if possible) right before use.
-
Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium. The iodine will react with the surface, exposing fresh magnesium. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
-
Anhydrous Conditions: This cannot be overstated. Even trace amounts of water will quench the Grignard reagent as it forms. Ensure all glassware is flame- or oven-dried and all solvents are anhydrous.
-
Initiation: Add a small portion of your alkyl halide solution to the magnesium and wait for signs of reaction (cloudiness, gentle refluxing) before continuing the dropwise addition.
Q7: My Grignard reaction yield is low, and I've isolated a high-boiling byproduct. What happened?
A7: A common side reaction in Grignard synthesis is Wurtz coupling , where the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).
-
Cause: This is favored by high local concentrations of the alkyl halide and higher temperatures.
-
Solution:
-
Slow Addition: Add the alkyl halide solution very slowly and dropwise to the magnesium suspension. This keeps the concentration of the halide low at any given moment.
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool it with a water bath. Overheating promotes coupling.
-
Good Stirring: Ensure the mixture is well-stirred to quickly dissipate heat and distribute the added halide.
-
Detailed Protocol 2: Grignard Synthesis of 4,4-Dimethyl-1-hexene
This protocol involves the addition of allylmagnesium bromide to 3,3-dimethyl-2-butanone, followed by dehydration.
Materials:
-
Magnesium turnings (1.1 eq)
-
Iodine (1 small crystal)
-
Anhydrous Diethyl Ether
-
Allyl bromide (1.05 eq)
-
3,3-Dimethyl-2-butanone (1.0 eq)
-
Dilute H₂SO₄ (aq.), Saturated NaHCO₃ (aq.), Brine, Anhydrous Na₂SO₄
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings and an iodine crystal in a flame-dried, three-neck flask with a condenser and dropping funnel under N₂.
-
Add a small amount of anhydrous diethyl ether.
-
Add ~10% of a solution of allyl bromide in diethyl ether from the dropping funnel. Wait for the brown color of the iodine to fade and for bubbling/reflux to begin, indicating initiation.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, stir for an additional hour at room temperature.
-
-
Grignard Addition:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Dehydration:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated NH₄Cl solution, followed by dilute H₂SO₄ until the magnesium salts dissolve.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent.
-
-
Purification:
-
The crude product is the tertiary alcohol. This can be dehydrated in a separate step or sometimes occurs during acidic workup. For clean dehydration, distill the alcohol over a catalytic amount of iodine or a mild acid.
-
Purify the resulting alkene mixture by fractional distillation.
-
Caption: Mechanism of Grignard addition to the ketone.
Section 4: Data Summary and Purification
Comparison of Synthetic Routes
| Feature | Wittig Reaction | Grignard Reaction |
| Starting Materials | 3,3-Dimethylpentanal, Methyltriphenylphosphonium bromide | 3,3-Dimethyl-2-butanone, Allyl bromide, Mg |
| Key Challenge | Removal of triphenylphosphine oxide (TPPO) | Initiation of reagent formation; preventing Wurtz coupling |
| Regioselectivity | Excellent; C=C bond position is guaranteed. | Good; dehydration of the tertiary alcohol favors the terminal alkene. |
| Typical Yields | 60-80% | 55-75% |
| Pros | Highly reliable and predictable outcome. | Uses more common and often cheaper starting materials. |
| Cons | Stoichiometric use of phosphonium salt; difficult byproduct removal. | Highly sensitive to air and moisture; potential for coupling side reactions. |
Q8: What is the best method to purify 4,4-Dimethyl-1-hexene, especially from its 4,4-dimethyl-2-hexene isomer?
A8: Due to the volatile nature of the product and the potentially close boiling points of its isomers, fractional distillation is the most effective purification method on a laboratory scale.
-
Principle: This technique relies on the small differences in boiling points between the components of a liquid mixture. A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential.
-
Procedure: Heat the crude liquid mixture slowly and maintain a very slow distillation rate. Collect fractions over narrow temperature ranges and analyze each fraction by GC-MS to identify the pure product. The terminal alkene generally has a slightly lower boiling point than the more stable internal isomer.
Boiling Point Data:
| Compound | Boiling Point (°C) | Boiling Point (K) |
| 4,4-Dimethyl-1-hexene | ~102.7 | 375.89 |
| 4,4-Dimethyl-2-hexene | ~105-107 | (estimated) |
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
-
Lumen Learning. The Wittig reaction. Organic Chemistry II. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Google Patents. (1974).
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
- Google Patents. (2023).
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Whitmore, F. C., & Church, J. M. (1933). The Dehydration of 2,2-Dimethylhexanol-1 and Related Tertiary Alcohols. Journal of the American Chemical Society, 55(3), 1119–1124. [Link]
-
National Center for Biotechnology Information. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Filo. (2025). Acid-catalyzed dehydration of 2,2-dimethyl-1-hexanol. [Link]
-
National Center for Biotechnology Information. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-1-hexene. PubChem. [Link]
-
Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. [Link]
-
The Organic Chemistry Tutor. (2020). Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). [Link]
-
Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]
-
Royal Society Publishing. (2018). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Springer. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]
-
Organic Chemistry Portal. Synthesis of substituted alkenes. [Link]
- Study.com. (n.d.).
Technical Support Center: Purification of Crude 4,4-Dimethyl-1-hexene
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of crude 4,4-Dimethyl-1-hexene.
Prepared by a Senior Application Scientist
This guide provides in-depth technical support for the purification of crude 4,4-Dimethyl-1-hexene. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experimental work. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.
Section 1: Initial Assessment of Crude 4,4-Dimethyl-1-hexene
Before any purification attempt, a thorough characterization of the crude material is paramount. This initial analysis informs the selection of the most effective purification strategy.
FAQ: What are the likely impurities in my crude 4,4-Dimethyl-1-hexene sample?
The composition of impurities is almost entirely dependent on the synthetic route employed. Given that alkene synthesis often involves reactions like Grignard additions followed by elimination, or Wittig reactions, the following impurities are commonly encountered:
-
Unreacted Starting Materials: These could include ketones (e.g., pinacolone), aldehydes, or alkyl halides.
-
Reaction Solvents: Ethers such as diethyl ether or tetrahydrofuran (THF) are common in organometallic reactions (e.g., Grignard reactions) and can be present in significant amounts.[1][2][3]
-
Isomeric Alkenes: Acid-catalyzed dehydration steps, often used to generate the alkene, can lead to the formation of more thermodynamically stable internal alkenes (e.g., 4,4-dimethyl-2-hexene) via carbocation rearrangements.[4]
-
Byproducts: Side reactions can generate various byproducts. For instance, Grignard reagents can lead to coupling products.[5]
-
Water: Incomplete drying of solvents or glassware can introduce water, which can quench reagents and lead to undesired side products.[2]
Data Summary: Physical Properties of Target Compound and Common Impurities
The success of purification, particularly by distillation, hinges on the differences in the physical properties of the components in the crude mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Normal Boiling Point (°C) |
| 4,4-Dimethyl-1-hexene | C₈H₁₆ | 112.21 | 102.7 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66.0 |
| Pinacolone | C₆H₁₂O | 100.16 | 106.0 |
| 4,4-Dimethyl-2-hexene | C₈H₁₆ | 112.21 | ~112.0 |
Note: Boiling points are approximate and can vary with atmospheric pressure.
FAQ: What are the best analytical methods to assess the purity of my crude sample?
A multi-faceted analytical approach is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this application. It separates volatile components and provides their mass spectra, allowing for identification and relative quantification of 4,4-Dimethyl-1-hexene and its impurities.[6]
-
¹H NMR Spectroscopy: Proton NMR can provide structural confirmation of the desired product and help identify isomeric impurities by looking at the distinct signals in the olefinic region.
-
Infrared (IR) Spectroscopy: Useful for detecting the presence of functional groups from impurities, such as the C=O stretch from a ketone (~1715 cm⁻¹) or the broad O-H stretch from an alcohol (~3300 cm⁻¹), which would be absent in the pure alkene product.[7]
Section 2: Purification Methodologies and Troubleshooting
The choice of purification method is a critical decision based on the nature and boiling points of the identified impurities.
Caption: Decision tree for selecting a purification method.
Method A: Purification by Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[8][9]
Distillation is highly effective under two common scenarios:
-
Removing Volatile Solvents: If the primary impurity is a low-boiling solvent like diethyl ether (BP 34.6°C), a simple distillation is sufficient to isolate the higher-boiling product (BP ~103°C).
-
Separating from Isomers: If the crude product contains isomeric alkenes with slightly different boiling points, fractional distillation is the required technique. The efficiency of the separation will depend on the length and type of the fractionating column used.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Fill the distillation flask no more than two-thirds full with the crude 4,4-Dimethyl-1-hexene. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Establish Reflux: Allow the vapor to rise slowly through the column until a temperature equilibrium is established, indicated by a stable temperature reading at the distillation head. This temperature should be close to the boiling point of the lowest-boiling component.
-
Collect Fractions: Collect the distillate in separate fractions. The first fraction will be enriched in the lower-boiling impurities. As the temperature at the distillation head rises and stabilizes at the boiling point of 4,4-Dimethyl-1-hexene (~103°C), change the receiving flask to collect the pure product.
-
Analysis: Analyze the collected fractions by GC-MS to confirm purity.
-
Q: My distillate is still impure, and the separation is poor. What went wrong?
-
A: This is a common issue in fractional distillation. The cause is often related to the efficiency of the column or the heating rate.
-
Causality: A temperature gradient must be established along the fractionating column for an effective separation. If you heat the flask too quickly, the vapor travels through the column too fast for the necessary series of condensations and vaporizations to occur, leading to poor separation.
-
Solution: Reduce the heating rate to allow for a slow and steady collection of distillate (a common rule of thumb is 1-2 drops per second). If separation is still poor, use a longer or more efficient (higher number of theoretical plates) fractionating column.
-
-
-
Q: The boiling point is not sharp and fluctuates during collection. Why?
-
A: A fluctuating boiling point indicates that a mixture is distilling, not a pure compound. This could mean your fractional distillation is not efficient enough to separate components with very close boiling points. It could also indicate an unsteady heating source. Ensure the thermometer bulb is correctly placed just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Method B: Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10][11] It is particularly useful for separating compounds with different polarities.
Chromatography is the preferred method when:
-
The impurities have boiling points very close to the product, making distillation impractical.
-
The impurities are significantly more polar than the non-polar 4,4-Dimethyl-1-hexene. For example, separating the alkene from an unreacted ketone or a residual alcohol byproduct is an ideal application for chromatography.
-
The product is thermally sensitive and might decompose at its boiling point (though this is less of a concern for a simple alkene).
-
Stationary Phase Selection: Use silica gel as the stationary phase for this separation.
-
Mobile Phase Selection: Since 4,4-Dimethyl-1-hexene is a non-polar hydrocarbon, a non-polar solvent is required. Start with 100% hexanes or petroleum ether as the mobile phase (eluent). The non-polar product will travel quickly down the column while more polar impurities will be retained on the silica.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the silica bed.
-
Elution: Add more eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot the collected fractions on a TLC plate to determine which contain the purified product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4,4-Dimethyl-1-hexene | C8H16 | CID 137136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Organic Chemistry Some Basic Principles And Techniques Class 11 Chemistry Notes - Free PDF [vedantu.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. moravek.com [moravek.com]
Technical Support Center: Navigating Reactions of 4,4-Dimethyl-1-hexene
Welcome to the technical support center for 4,4-Dimethyl-1-hexene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered alkene in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the side products encountered during various chemical transformations of 4,4-dimethyl-1-hexene. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Introduction: The Challenge of Steric Hindrance
4,4-Dimethyl-1-hexene, with its characteristic quaternary carbon adjacent to the π-system, presents unique challenges in chemical synthesis. This steric bulk significantly influences the regioselectivity and stereoselectivity of reactions, often leading to the formation of unexpected or undesired side products. This guide will delve into the common side products observed in key reactions of 4,4-dimethyl-1-hexene and provide actionable troubleshooting strategies.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Isomerization Reactions
Question: During an acid-catalyzed reaction, I'm observing the formation of multiple isomeric side products instead of the expected addition product. What are these isomers and how can I suppress their formation?
Answer:
Acidic conditions can promote the isomerization of 4,4-dimethyl-1-hexene through the formation of carbocation intermediates. The primary side products are typically more thermodynamically stable internal alkenes.
Common Isomeric Side Products:
-
4,4-Dimethyl-2-hexene (cis and trans): Formation of this internal alkene is a common issue.
-
Skeletal Rearrangement Products: Under strongly acidic conditions or at elevated temperatures, carbocation rearrangements can lead to the formation of isomers with different carbon skeletons, such as those with a methyl shift.
Root Cause Analysis and Mitigation:
The formation of these isomers is driven by the protonation of the double bond to form a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, or lose a proton from an adjacent carbon to yield an internal alkene. Skeletal rearrangements occur through more complex carbocation pathways.
Troubleshooting Protocol:
-
Choice of Acid: Opt for milder Brønsted acids or Lewis acids that are less prone to inducing rearrangements. For example, using a well-controlled amount of a solid acid catalyst can sometimes offer better selectivity.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures disfavor rearrangement pathways, which typically have higher activation energies.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further isomerization to more stable internal alkenes.
-
Solvent Effects: The choice of solvent can influence carbocation stability. Less polar solvents may suppress the formation of discrete carbocations and favor concerted mechanisms, potentially reducing isomerization.
Oligomerization and Polymerization
Question: I am attempting a transition-metal-catalyzed reaction with 4,4-dimethyl-1-hexene and observing the formation of high molecular weight oligomers and polymers as the main side products. How can I control this?
Answer:
Oligomerization and polymerization are common side reactions, particularly with catalysts like Ziegler-Natta or metallocene systems.[1][2] The steric hindrance of 4,4-dimethyl-1-hexene can sometimes lead to lower degrees of polymerization compared to less hindered alkenes, but dimer, trimer, and higher oligomer formation is still a significant issue.
Common Oligomeric Side Products:
-
Dimers, Trimers, and Higher Oligomers: These are formed through successive insertions of the monomer into the growing polymer chain.
-
Isomeric Oligomers: The oligomers themselves can exist as various structural isomers.
Root Cause Analysis and Mitigation:
These side reactions are inherent to many transition-metal catalysts designed for olefin polymerization. The relative rates of propagation (chain growth) versus chain transfer and termination determine the molecular weight of the products.
Troubleshooting Protocol:
-
Catalyst Selection: Choose a catalyst system known for lower polymerization activity with sterically hindered alkenes. Some catalyst systems can be tuned with specific ligands to favor dimerization or other specific transformations over polymerization.
-
Monomer Concentration: Running the reaction at a lower concentration of 4,4-dimethyl-1-hexene can disfavor the bimolecular propagation steps that lead to high molecular weight chains.
-
Chain Transfer Agents: The addition of a chain transfer agent, such as hydrogen, can help to control the molecular weight of the resulting oligomers.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of chain transfer and termination relative to propagation, leading to lower molecular weight products.
Hydroformylation Reactions
Question: In the hydroformylation of 4,4-dimethyl-1-hexene, I am getting a mixture of aldehydes and other byproducts. What are the likely side products and how can I improve the selectivity for the desired aldehyde?
Answer:
Hydroformylation of sterically hindered alkenes like 4,4-dimethyl-1-hexene can be challenging, often leading to a mixture of regioisomeric aldehydes and other side products.[3]
Common Side Products in Hydroformylation:
-
Branched Aldehyde (2,4,4-trimethylheptanal): Due to the steric bulk, the formation of the branched aldehyde can be competitive with or even favored over the linear aldehyde.
-
Isomerization Products: The catalyst can isomerize the starting alkene to internal alkenes, which are then hydroformylated to produce different aldehydes.
-
Hydrogenation Product (4,4-dimethylhexane): The alkene can be reduced to the corresponding alkane.[4]
-
Aldol Condensation Products: The product aldehydes can undergo self-condensation under certain reaction conditions.
Root Cause Analysis and Mitigation:
The regioselectivity of hydroformylation is highly dependent on the catalyst system (metal and ligands) and reaction conditions (temperature, pressure of CO and H₂). The steric hindrance of the substrate plays a crucial role in directing the regioselectivity.
Troubleshooting Protocol:
-
Ligand Choice: The use of bulky phosphine or phosphite ligands on the rhodium or cobalt catalyst can significantly influence the regioselectivity, often favoring the formation of the linear aldehyde.
-
CO/H₂ Ratio and Pressure: Adjusting the partial pressures of carbon monoxide and hydrogen can affect the rates of hydroformylation, isomerization, and hydrogenation. Higher CO pressure generally favors hydroformylation over hydrogenation.
-
Temperature: Lower temperatures generally favor the formation of the linear aldehyde and reduce the rate of isomerization.
-
Catalyst Concentration: Using a lower catalyst concentration may help to minimize side reactions, although it may also decrease the overall reaction rate.
Frequently Asked Questions (FAQs)
Q1: Can carbocation rearrangements be completely avoided in acid-catalyzed reactions of 4,4-dimethyl-1-hexene?
A1: Complete avoidance is challenging due to the inherent nature of carbocation chemistry. However, by carefully selecting mild reaction conditions (low temperature, weakly acidic catalyst) and minimizing reaction time, the formation of rearranged products can be significantly suppressed.
Q2: What is the expected major product in the free-radical addition of HBr to 4,4-dimethyl-1-hexene?
A2: The free-radical addition of HBr proceeds via an anti-Markovnikov mechanism. The bromine radical will add to the less substituted carbon of the double bond to form the more stable secondary radical. Therefore, the expected major product is 1-bromo-4,4-dimethylhexane.
Q3: How does the steric hindrance of 4,4-dimethyl-1-hexene affect its reactivity in olefin metathesis?
A3: The steric bulk can significantly slow down the rate of metathesis reactions. For cross-metathesis, it may be necessary to use a more reactive, less sterically demanding partner olefin. In ring-closing metathesis, the formation of sterically strained rings will be disfavored. The choice of a highly active Grubbs or Schrock catalyst is crucial.[5]
Experimental Protocols
Protocol 1: Minimizing Isomerization during Acid-Catalyzed Hydration
This protocol aims to synthesize 4,4-dimethyl-2-hexanol while minimizing the formation of isomeric alkenes.
Materials:
-
4,4-Dimethyl-1-hexene
-
Amberlyst® 15 ion-exchange resin (acidic form)
-
Methanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4,4-dimethyl-1-hexene (1 eq.) in a 1:1 mixture of methanol and water, add Amberlyst® 15 resin (10 wt% of the alkene).
-
Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by GC-MS every 30 minutes.
-
Once the starting material is consumed (typically 2-4 hours), filter off the resin and wash it with diethyl ether.
-
Combine the filtrate and the ether washings.
-
Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The use of a solid acid catalyst like Amberlyst® 15 provides localized acidic sites, which can reduce the extent of carbocation migration in the bulk solution compared to strong mineral acids. Performing the reaction at room temperature further disfavors isomerization.
Data Summary Table
| Reaction Type | Common Side Products | Key Mitigation Strategies |
| Acid-Catalyzed Reactions | Isomeric alkenes (e.g., 4,4-dimethyl-2-hexene), Skeletal rearrangement products | Use mild/solid acids, low temperature, short reaction time |
| Oligomerization | Dimers, trimers, polymers | Lower monomer concentration, use of chain transfer agents, catalyst selection |
| Hydroformylation | Branched aldehydes, hydrogenated alkanes, isomerized products | Bulky ligands, optimized CO/H₂ pressure, low temperature |
| Free-Radical Addition of HBr | Minor amounts of Markovnikov addition product (if peroxide is not pure or reaction is not initiated properly) | Ensure high-purity peroxide initiator, use a reliable initiation method (UV light or heat) |
Visualizing Reaction Pathways
Isomerization Pathway of 4,4-Dimethyl-1-hexene
Caption: Acid-catalyzed isomerization and addition pathways.
Troubleshooting Workflow for Unexpected Side Products
Sources
- 1. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Polymerization Conditions for 4,4-Dimethyl-1-hexene
Welcome to the Technical Support Center for the polymerization of 4,4-Dimethyl-1-hexene. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this sterically hindered alpha-olefin. Due to the unique challenges posed by the bulky gem-dimethyl group at the C4 position, this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of achieving successful and optimized polymerization.
Introduction: The Challenge of Steric Hindrance in 4,4-Dimethyl-1-hexene Polymerization
The polymerization of 4,4-Dimethyl-1-hexene presents a significant challenge due to the steric hindrance caused by the quaternary carbon atom near the double bond. This steric bulk can significantly impact catalyst activity, monomer insertion, and the final properties of the polymer.[1][2][3] Consequently, careful selection of the catalyst system and precise control of polymerization conditions are paramount to achieving desired outcomes such as high yield, controlled molecular weight, and specific polymer microstructures.
This guide will explore the use of both Ziegler-Natta and metallocene catalyst systems, which are commonly employed for alpha-olefin polymerization.[4][5][6] We will delve into the nuances of optimizing reaction parameters and troubleshooting common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: Which catalyst system is best suited for the polymerization of a sterically hindered monomer like 4,4-Dimethyl-1-hexene: Ziegler-Natta or metallocene?
A1: Both Ziegler-Natta and metallocene catalysts can be used for the polymerization of alpha-olefins, but they offer different advantages and disadvantages, especially for sterically hindered monomers.
-
Ziegler-Natta (ZN) Catalysts: These are heterogeneous catalysts, typically based on titanium compounds co-catalyzed by organoaluminum compounds.[7][8] They are robust and can produce high molecular weight polymers. However, they often have multiple active sites, which can lead to a broad molecular weight distribution (MWD) in the resulting polymer. For sterically hindered monomers, the activity of traditional ZN catalysts might be low.[4]
-
Metallocene Catalysts: These are single-site catalysts, which generally lead to polymers with a narrow MWD and a more uniform microstructure.[6] This level of control is highly advantageous. However, they can be more sensitive to impurities and may sometimes exhibit lower activity with bulky monomers compared to less hindered ones. The ligand environment of the metallocene can be tailored to enhance performance with sterically demanding olefins.[1][2]
Recommendation: For applications requiring a well-defined polymer with a narrow MWD, a metallocene catalyst is generally the preferred choice. If high molecular weight is the primary goal and a broader MWD is acceptable, a Ziegler-Natta catalyst can be a viable option.
Q2: What is the role of the cocatalyst, and how does its choice impact the polymerization of 4,4-Dimethyl-1-hexene?
A2: The cocatalyst, typically an organoaluminum compound like methylaluminoxane (MAO) or triisobutylaluminum (TIBA), plays a crucial role in activating the transition metal catalyst. It alkylates the transition metal center and generates the active cationic species required for polymerization. The choice and ratio of the cocatalyst can significantly influence catalyst activity, polymer molecular weight, and even the polymer's microstructure.[9] For metallocene catalysts, MAO is a common activator. The ratio of MAO to the metallocene is a critical parameter to optimize, as excess MAO can sometimes act as a scavenger for impurities but can also be involved in chain transfer reactions, affecting the molecular weight. For Ziegler-Natta catalysts, the nature of the aluminum alkyl (e.g., triethylaluminum vs. triisobutylaluminum) can affect the kinetics of the polymerization and the properties of the final polymer.[9]
Reaction Conditions
Q3: How does polymerization temperature affect the outcome of 4,4-Dimethyl-1-hexene polymerization?
A3: Temperature has a profound effect on polymerization kinetics and polymer properties.
-
Higher Temperatures: Generally, increasing the temperature increases the rate of polymerization. However, it can also increase the rate of chain transfer and termination reactions, leading to a decrease in the polymer's molecular weight.[10] For some catalyst systems, higher temperatures can also lead to catalyst deactivation.[11][12]
-
Lower Temperatures: Lowering the temperature typically leads to an increase in molecular weight and can enhance the stereoselectivity of the polymerization, but at the cost of a slower reaction rate.
Q4: What is the expected impact of monomer concentration on the polymerization of 4,4-Dimethyl-1-hexene?
A4: Monomer concentration directly influences the rate of polymerization. A higher monomer concentration will generally lead to a higher reaction rate and can also result in a higher molecular weight polymer, as the propagation rate increases relative to chain transfer and termination rates. However, for highly active catalyst systems, a very high monomer concentration can lead to rapid heat generation and viscosity buildup, making the reaction difficult to control.[13]
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of 4,4-Dimethyl-1-hexene and provides systematic approaches to their resolution.
Problem 1: Low or No Polymer Yield
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The steric hindrance of 4,4-Dimethyl-1-hexene may be too great for the chosen catalyst, preventing monomer coordination and insertion.[3] | Select a catalyst with a more open coordination site. For metallocenes, consider ligands with less steric bulk around the metal center. For ZN catalysts, modification of the support or the use of specific external donors may be beneficial.[4] |
| Catalyst Poisoning | Impurities in the monomer, solvent, or nitrogen/argon atmosphere (e.g., water, oxygen, polar compounds) can deactivate the catalyst. | Ensure rigorous purification of the monomer and solvent. Use high-purity inert gas and oven-dried glassware. The use of a scavenger, such as an appropriate organoaluminum compound, can help to remove trace impurities. |
| Insufficient Activation | The cocatalyst-to-catalyst ratio may be suboptimal, leading to incomplete activation of the catalyst precursor. | Systematically vary the cocatalyst/catalyst ratio to find the optimal activation conditions. Be aware that an excessive amount of cocatalyst can sometimes have a detrimental effect.[9] |
| Low Reaction Temperature | The polymerization rate may be too slow at the chosen temperature to yield a significant amount of polymer in a reasonable timeframe. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the polymerization rate, while monitoring the effect on molecular weight. |
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Potential Cause | Explanation | Recommended Solution |
| Multi-Site Catalyst | Ziegler-Natta catalysts inherently have multiple types of active sites, each producing polymers with different chain lengths, leading to a broad MWD.[14] | Switch to a single-site catalyst, such as a metallocene, which is known to produce polymers with a narrow MWD (PDI ≈ 2).[6] |
| Chain Transfer Reactions | Chain transfer to the monomer, cocatalyst, or impurities can lead to the formation of polymer chains of varying lengths. | Optimize the reaction conditions to minimize chain transfer. This may involve lowering the reaction temperature or adjusting the cocatalyst concentration. |
| Mass Transfer Limitations | In highly viscous solutions, poor mixing can lead to non-uniform monomer concentration, resulting in variations in polymer chain growth. | Ensure efficient stirring throughout the polymerization. If viscosity becomes an issue, consider conducting the polymerization at a lower monomer concentration. |
Problem 3: Low Molecular Weight of the Polymer
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | As mentioned, higher temperatures favor chain transfer and termination reactions over propagation.[10] | Conduct the polymerization at a lower temperature. This will slow down the reaction but should result in a higher molecular weight polymer. |
| High Catalyst Concentration | A high concentration of active sites can lead to rapid monomer depletion and a higher probability of chain transfer events relative to propagation. | Decrease the catalyst concentration. This will likely require longer reaction times to achieve the same conversion. |
| Presence of Chain Transfer Agents | Certain impurities or even the cocatalyst can act as chain transfer agents. Hydrogen is a very effective chain transfer agent and is often used intentionally to control molecular weight. | Ensure the inert gas and reagents are free of hydrogen unless it is being used intentionally. Optimize the cocatalyst concentration. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in 4,4-Dimethyl-1-hexene polymerization.
Experimental Protocols
The following are illustrative protocols for the solution polymerization of 4,4-Dimethyl-1-hexene. Note: These are starting points and will likely require optimization for your specific equipment and purity of reagents.
Protocol 1: Polymerization using a Ziegler-Natta Catalyst
This protocol is adapted from general procedures for alpha-olefin polymerization with a supported TiCl₄/MgCl₂ catalyst.[4]
Materials:
-
4,4-Dimethyl-1-hexene (purified by passing through activated alumina and molecular sieves)
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)
-
Triisobutylaluminum (TIBA) solution (e.g., 1.0 M in heptane)
-
Anhydrous heptane (purified by passing through a solvent purification system)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
High-purity argon or nitrogen
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Introduce anhydrous heptane (e.g., 50 mL) into the flask via a cannula.
-
Add the desired amount of TIBA solution to act as a scavenger and cocatalyst. Stir for 10 minutes.
-
In a separate glovebox, weigh the Ziegler-Natta catalyst into a vial and suspend it in a small amount of heptane.
-
Inject the catalyst slurry into the reaction flask.
-
Add the purified 4,4-Dimethyl-1-hexene (e.g., 10 mL) to the flask.
-
Maintain the reaction at the desired temperature (e.g., 50-70 °C) with vigorous stirring for the specified time (e.g., 1-4 hours).
-
Quench the polymerization by slowly adding methanol (e.g., 10 mL).
-
Precipitate the polymer by pouring the reaction mixture into a larger volume of methanol containing a small amount of hydrochloric acid.
-
Filter the polymer, wash it with copious amounts of methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Protocol 2: Polymerization using a Metallocene Catalyst
This protocol is based on typical procedures for metallocene-catalyzed olefin polymerization.
Materials:
-
4,4-Dimethyl-1-hexene (purified as above)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Anhydrous toluene (purified)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
High-purity argon or nitrogen
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous toluene (e.g., 50 mL) to the flask.
-
Inject the purified 4,4-Dimethyl-1-hexene (e.g., 10 mL).
-
Add the MAO solution to the flask and stir. The amount of MAO should be calculated to achieve the desired Al/Zr ratio (e.g., 500:1 to 2000:1).
-
Dissolve the metallocene catalyst in a small amount of toluene in a glovebox and draw it into a syringe.
-
Inject the catalyst solution into the reaction flask to initiate the polymerization.
-
Maintain the reaction at the desired temperature (e.g., 25-60 °C) with stirring for the specified time.
-
Terminate the reaction by adding acidic methanol.
-
Precipitate, filter, wash, and dry the polymer as described in Protocol 1.
Polymer Characterization Workflow
Caption: A typical workflow for the characterization of poly(4,4-Dimethyl-1-hexene).
Data Presentation
The following table provides a hypothetical set of experimental results to illustrate the effect of the Al/Zr ratio on the metallocene-catalyzed polymerization of 4,4-Dimethyl-1-hexene. These values are based on general trends observed for alpha-olefin polymerization and should be determined experimentally for this specific monomer.
Table 1: Effect of Al/Zr Ratio on Polymerization of 4,4-Dimethyl-1-hexene
| Entry | Al/Zr Ratio | Yield (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 500:1 | 35 | 85 | 2.1 |
| 2 | 1000:1 | 68 | 120 | 2.0 |
| 3 | 1500:1 | 75 | 115 | 2.2 |
| 4 | 2000:1 | 72 | 105 | 2.3 |
Conditions: rac-Et(Ind)₂ZrCl₂ (5 µmol), 4,4-Dimethyl-1-hexene (10 mL), Toluene (50 mL), 40 °C, 1 hour.
This table illustrates a common trend where the yield increases with the Al/Zr ratio up to an optimal point, after which it may slightly decrease. Similarly, the molecular weight can also be influenced by this ratio.
References
- Busico, V., & Cipullo, R. (2001). Metallocene Catalysis for Olefin Polymerization. In Catalyst Design (pp. 197-224). Wiley-VCH Verlag GmbH & Co. KGaA.
- Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434.
- Yan, Y., et al. (2020).
- Kim, J., & Kim, S. Y. (2018). Synthesis of poly(2,6-dimethyl-1,4-phenylene ether) with controlled molecular weight via suspension polymerization catalyzed by amine–copper (I) complexes under various reaction conditions. Polymers for Advanced Technologies, 29(11), 2735-2742.
- Guo, L., et al. (2016). Systematic Investigations of Ligand Steric Effects on α-Diimine Palladium Catalyzed Olefin Polymerization and Copolymerization. Macromolecules, 49(23), 8851-8862.
- Rishina, L. A., et al. (2014). Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. Polymer Science, Series B, 56(1), 25-30.
- Tritto, I., et al. (2002). α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. Macromolecules, 35(21), 7883-7891.
- Iqbal, M., et al. (2023). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. International Journal of Molecular Sciences, 24(20), 15392.
- Mazzucco, S., et al. (2020). High-Throughput Experimentation in Olefin Polymerization Catalysis: Facing the Challenges of Miniaturization. Industrial & Engineering Chemistry Research, 59(31), 13837-13848.
- Randall, J. C. (1984). A review of the quantitative analysis of the 13C NMR spectra of poly(1-olefins). Macromolecules, 17(5), 901-908.
- Kaminsky, W. (1998). Highly active metallocene catalysts for olefin polymerization. Journal of the Chemical Society, Dalton Transactions, (9), 1413-1418.
- Soga, K., & Shiono, T. (1997). Ziegler–Natta catalysts for olefin polymerization. Progress in Polymer Science, 22(7), 1503-1546.
- Zakharov, V. A., et al. (2022).
- Chemistry LibreTexts. (2023).
- Zhao, Y., et al. (2022). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. RSC Advances, 12(35), 22691-22699.
- McIndoe, J. S., & Britovsek, G. J. P. (2020). Catalyst Deactivation Processes during 1‑Hexene Polymerization. Organometallics, 39(12), 2269-2276.
- GPC/SEC Troubleshooting and Good Practice. Agilent.
- Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434.
- van der Ven, S. (1990).
- Precision in Polymerization: Kinetic Insights into Metallocene- catalyzed Ethylene Polymeriz
- Wang, W. J., & Zhu, S. (1999). A novel approach to control molecular weight distribution in metallocene-catalyzed polymerization of olefins.
- Guo, N., & Marks, T. J. (2000). Heavy-atom kinetic isotope effects, cocatalysts, and the propagation transition state for polymerization of 1-hexene using the rac-(C(2)H(4)(1-indenyl)(2))ZrMe(2) catalyst precursor. Journal of the American Chemical Society, 122(45), 11241-11242.
- Liu, J., et al. (2023). Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). Journal of Physics: Conference Series, 2548(1), 012022.
- Baird, M. C. (2020).
- Cheng, H. N. (1993). Quantitative 13C NMR analysis of sequence distributions in poly(ethylene-co-1-hexene). Macromolecules, 26(11), 2735-2741.
- Nouri, A., & Ahmadjo, S. (2018). Study on unsaturated structure and tacticity of poly1-hexene and new copolymer of 1-hexene/5-hexene-1-ol prepared by metallocene catalyst. Journal of the Iranian Chemical Society, 15(10), 2281-2290.
- Abbasi, M., & Zohour, B. (2022).
- Chemistry Pathshala. (2022, January 10).
- Hou, Z., & Luo, Y. (2023). Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand. Polymer Chemistry, 14(7), 786-794.
- Berezina, E. M., et al. (2022). Cocatalyst versus precatalyst impact on the vinyl-addition polymerization of norbornenes with polar groups: looking at the other side of the coin. Polymer Chemistry, 13(20), 2916-2926.
- Gahleitner, M., et al. (2021). Crystallization of Random Metallocene-Catalyzed Propylene-Based Copolymers with Ethylene and 1-Hexene on Rapid Cooling. Polymers, 13(13), 2056.
- Lee, J. Y., & Kim, S. Y. (2017). The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). Macromolecular Research, 25(8), 775-781.
- Alentiev, A. Y., et al. (2022). Morphological Analysis of Poly(4,4′-oxydiphenylene-pyromellitimide)-Based Organic Solvent Nanofiltration Membranes Formed by the Solution Method. Membranes, 12(12), 1238.
- Ziegler-Natta polymerization of olefins - stereoselectivity. (n.d.). SlideShare.
- Sadykov, I. I., et al. (2022). Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers. Polymers, 15(1), 101.
- Kaita, S. (2025).
- Shapiro, Y. E. (1982). Analysis of Chain Microstructure by 1H and 13C NMR Spectroscopy. In NMR Spectroscopy of Polymers (pp. 27-55). Springer, Berlin, Heidelberg.
- Junkers, T., & Barner-Kowollik, C. (2021). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending.
- Chapter 2: General Methods for preparing Polymers. (2023).
- Righetti, M. C., et al. (2023). A Novel Plasticization Mechanism in Poly(Lactic Acid)
- Cheng, H. N. (1993). Quantitative 13 C NMR Analysis of Sequence Distributions in Poly(ethylene- co -1-hexene). Analytical Chemistry, 65(18), 2413-2419.
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preventing isomerization of 4,4-Dimethyl-1-hexene during reactions
A Guide to Preventing Isomerization During Synthetic Transformations
Welcome to the technical support center for 4,4-Dimethyl-1-hexene. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered during the chemical modification of this sterically hindered terminal alkene: unwanted isomerization to more thermodynamically stable internal alkenes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of the terminal double bond in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is 4,4-dimethyl-1-hexene prone to isomerization?
A1: 4,4-Dimethyl-1-hexene, like other terminal alkenes, can isomerize to form more stable internal alkenes. This is driven by thermodynamics, as internal, more substituted alkenes are generally lower in energy than their terminal counterparts. The presence of catalysts, acids, or high temperatures can provide a pathway for this isomerization to occur. The bulky tert-butyl group at the 4-position, however, introduces significant steric hindrance that can influence the rate and mechanism of both desired reactions and undesired isomerization.
Q2: What are the common isomerized byproducts of 4,4-dimethyl-1-hexene?
A2: The most common isomerized byproducts are 4,4-dimethyl-2-hexene (both E and Z isomers). Depending on the reaction conditions and catalyst, migration of the double bond further down the chain is possible but generally less favorable.
Q3: What are the primary drivers of isomerization in common organic reactions?
A3: Isomerization is typically initiated by one of the following:
-
Acid Catalysis: Protonation of the double bond can lead to the formation of a carbocation intermediate, which can then rearrange to a more stable carbocation before deprotonation to form an internal alkene.[1]
-
Transition Metal Catalysis: Many transition metal catalysts, particularly those based on palladium and ruthenium, can form metal-hydride species that can add to and then eliminate from the alkene, resulting in double bond migration.[2][3]
-
Thermal Stress: High reaction temperatures can provide the activation energy needed for isomerization, sometimes even in the absence of a catalyst.
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions where isomerization of 4,4-dimethyl-1-hexene is a significant concern.
Hydroboration-Oxidation: Preserving the Anti-Markovnikov Product
The Problem: You are attempting to synthesize 4,4-dimethyl-1-hexanol via hydroboration-oxidation, but you are observing the formation of 4,4-dimethyl-2-hexanol and other rearranged alcohols, indicating isomerization of the starting alkene or the organoborane intermediate.
The Cause of Isomerization: While hydroboration itself is generally not prone to carbocation rearrangements, the use of less sterically hindered boranes with hindered alkenes can sometimes lead to competing pathways. More significantly, if the reaction conditions are too harsh (e.g., prolonged heating), the organoborane intermediate can undergo thermal isomerization, leading the boron to migrate to a more stable internal position before oxidation.
Solutions to Prevent Isomerization:
-
Choice of Borane Reagent: The choice of borane is critical. For a sterically hindered alkene like 4,4-dimethyl-1-hexene, a bulky borane reagent is highly recommended to ensure high regioselectivity and prevent side reactions.[4][5]
Reagent Expected Outcome Rationale BH₃·THF Moderate to good regioselectivity, but a higher potential for isomerization under forcing conditions. Least sterically hindered, can be less selective with hindered alkenes. 9-BBN (9-Borabicyclo[3.3.1]nonane) Excellent regioselectivity (>99%) , minimal to no isomerization.[6] Highly sterically hindered, leading to addition almost exclusively at the terminal carbon.[5][7] Disiamylborane High regioselectivity, low risk of isomerization. Offers good steric hindrance, a viable alternative to 9-BBN. -
Reaction Temperature: Maintain a low reaction temperature during the hydroboration step. Typically, 0 °C to room temperature is sufficient. Avoid prolonged heating, which can promote the isomerization of the intermediate organoborane.
Experimental Protocol: Isomerization-Free Hydroboration-Oxidation
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4-dimethyl-1-hexene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equivalents) dropwise to the stirred alkene solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.
-
Carefully add ethanol to quench any excess 9-BBN.
-
Add aqueous sodium hydroxide (e.g., 3 M solution), followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Proceed with standard aqueous workup and purification.
Logical Workflow for Troubleshooting Hydroboration
Catalytic Hydrogenation: Avoiding Double Bond Migration
The Problem: During the catalytic hydrogenation of 4,4-dimethyl-1-hexene to produce 4,4-dimethylhexane, you observe the formation of internal hexenes in your reaction mixture, indicating that the catalyst is promoting isomerization in competition with reduction.
The Cause of Isomerization: Some hydrogenation catalysts, particularly palladium on carbon (Pd/C), are known to cause double bond migration as a side reaction. This occurs through the reversible formation of a metal-hydride species and subsequent insertion/elimination steps that can shift the position of the double bond before hydrogenation occurs.[3]
Solutions to Minimize Isomerization:
-
Catalyst Selection: The choice of metal catalyst is the most critical factor. Platinum-based catalysts are generally less prone to causing alkene isomerization compared to palladium-based catalysts.
Catalyst Tendency for Isomerization Recommended Use Pd/C High Not recommended when isomerization is a concern. PtO₂ (Adam's catalyst) Low Recommended for clean hydrogenation of terminal alkenes. [3] Raney Nickel Moderate Can be effective, but may require higher pressures and temperatures. -
Reaction Conditions: Use the mildest conditions possible. This includes using a low catalyst loading, lower hydrogen pressure, and conducting the reaction at room temperature.
Experimental Protocol: Isomerization-Free Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 4,4-dimethyl-1-hexene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of PtO₂ (Adam's catalyst), typically 1-5 mol%.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
Acid-Catalyzed Hydration: Preventing Carbocation Rearrangements
The Problem: You are attempting to synthesize 4,4-dimethyl-2-hexanol via acid-catalyzed hydration, but are obtaining a mixture of rearranged alcohols.
The Cause of Isomerization/Rearrangement: Acid-catalyzed hydration proceeds through a carbocation intermediate.[1][8][9] Protonation of the terminal double bond of 4,4-dimethyl-1-hexene initially forms a secondary carbocation at C2. This carbocation is prone to a 1,2-hydride shift from C3 to C2, which would be unfavorable in this case. However, a 1,2-methyl shift from the quaternary C4 to an adjacent carbocation could potentially occur under forcing conditions, leading to skeletal rearrangements.
Solutions to Prevent Rearrangements:
-
Avoid Strongly Acidic Conditions: The use of strong, non-coordinating acids in high concentrations and at elevated temperatures will favor carbocation rearrangements.
-
Alternative Hydration Methods: For a clean, Markovnikov hydration without the risk of rearrangement, oxymercuration-demercuration is the preferred method.
Recommended Protocol: Oxymercuration-Demercuration
-
Dissolve 4,4-dimethyl-1-hexene in a mixture of THF and water.
-
Add mercury(II) acetate (Hg(OAc)₂) and stir at room temperature for 30-60 minutes.
-
Add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide.
-
Stir for 1-2 hours.
-
Separate the organic layer, wash, dry, and purify to obtain 4,4-dimethyl-2-hexanol.
Mechanism of Acid-Catalyzed Isomerization
Olefin Metathesis: Suppressing Isomerization by Ruthenium Hydrides
The Problem: In a cross-metathesis reaction involving 4,4-dimethyl-1-hexene, you observe the formation of isomerized starting material and/or byproducts derived from the isomerized alkene.
The Cause of Isomerization: Ruthenium-based metathesis catalysts (e.g., Grubbs catalysts) can decompose under certain conditions to form ruthenium hydride species.[10] These hydrides are known to catalyze the isomerization of terminal alkenes to internal alkenes, which can then participate in the metathesis reaction, leading to a complex mixture of products.
Solutions to Suppress Isomerization:
-
Use of Additives: The addition of a mild acid or a hydride scavenger can suppress the formation or activity of the ruthenium hydride species. 1,4-Benzoquinone and its derivatives are particularly effective.
-
Catalyst Choice and Loading: Use a highly active, second or third-generation Grubbs catalyst to ensure that the rate of metathesis is significantly faster than the rate of isomerization. Use the lowest effective catalyst loading.
-
Reaction Temperature and Time: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged reaction times after the desired conversion has been reached.
Experimental Protocol: Cross-Metathesis with Isomerization Suppression
-
In a glovebox or under an inert atmosphere, dissolve 4,4-dimethyl-1-hexene and the cross-metathesis partner in a degassed solvent (e.g., dichloromethane or toluene).
-
Add 1,4-benzoquinone (1-5 mol%).
-
Add the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%).[11][12]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C), monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench by adding ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture and purify by column chromatography.
References
- Ciaccio, J. A., & Scaramella, L. Y. (2024). Establishing the Regioselectivity of a Small-Scale Alkene Hydration Reaction Using TLC Co-spotting.
- Grotjahn, D. (n.d.). Catalyst for rapid and selective alkene isomerization.
- Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of undesirable isomerization during olefin metathesis. Journal of the American Chemical Society, 127(49), 17160-17161.
- Larsen, C. R., & Grotjahn, D. B. (2012). A ruthenium complex is a very efficient catalyst for selective mono-isomerization of various multifunctional alkenes to afford E-products. Journal of the American Chemical Society, 134(25), 10357-10360.
- McCallum, J. (2020, May 21). Acid-catalyze hydration of an alkene with a rearrangement [Video]. YouTube.
-
National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-1-hexene. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]
- Reusch, W. (2021, July 5). 5.
-
Steps, C. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps. Retrieved from [Link]
- Zhang, S., Bedi, D., Cheng, L., Unruh, D. K., Li, G., & Findlater, M. (2020). Cobalt complexes catalyze an isomerization of 1,1-disubstituted alkenes as an alternative stereoselective approach to trisubstituted alkenes. Journal of the American Chemical Society, 142(19), 8910-8917.
- Ashenhurst, J. (2011, November 25).
- Carreira, E. M., & Pagenkopf, B. L. (n.d.).
-
Cheméo. (n.d.). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link]
- Chemistry LibreTexts. (2022, July 11). 10.
- Chemistry LibreTexts. (2020, May 30). 9.
- Chemistry LibreTexts. (2019, August 12). 9.9: Addition of Boron Hydrides to Alkenes. Organoboranes.
- Davis, H. (2013, September 18).
- Homework.Study.com. (n.d.). What products are formed from acid-catalyzed hydration of racemic ( )-4-methyl-1-hexene?
- IONiC / VIPEr. (2017, August 14).
- Leslie, J. M. (2020, March 17). Acid-catalyzed alkene hydration with rearrangement [Video]. YouTube.
- Maribel, M. (2018, September 13). 8.
- Master Organic Chemistry. (2013, March 28).
- Organic Chemistry Tutor. (2016, April 16). Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry [Video]. YouTube.
- Periodic Chemistry. (2018, September 9).
- ResearchGate. (2025, August 6). (PDF)
- Redalyc. (n.d.).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
- The Organic Chemistry Tutor. (2018, January 15).
- University of Calgary. (n.d.). Ch 6: Alkene + borane.
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Technical Support Center: Polymerization of 4,4-Dimethyl-1-hexene
Welcome to the technical support guide for the polymerization of 4,4-dimethyl-1-hexene. This resource is designed for researchers and scientists navigating the unique challenges posed by this sterically hindered alpha-olefin. The gem-dimethyl group at the C4 position significantly influences monomer coordination, insertion rates, and catalyst stability. This guide provides field-proven insights and troubleshooting protocols to help you overcome common experimental hurdles and understand the underlying deactivation mechanisms.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most pressing issues encountered during polymerization runs. The question-and-answer format is designed to help you quickly diagnose and resolve problems.
Q1: My polymerization yield is critically low or zero. What are the most likely causes?
This is the most common issue when working with highly sensitive organometallic catalysts. The problem almost always traces back to inadequate inertness of the reaction environment or impurities in the reagents. Metallocene and Ziegler-Natta catalysts are extremely sensitive, and even parts-per-million (ppm) levels of certain contaminants can be "lethal" to the active sites.[1]
Immediate Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your Schlenk line or glovebox is operating correctly. Check for leaks and confirm the oxygen and water levels in your glovebox are below 1 ppm. All glassware must be rigorously flame- or oven-dried immediately before use.[2]
-
Scrutinize Reagent Purity:
-
Monomer: 4,4-dimethyl-1-hexene can contain peroxides (from storage), water, or other oxygenates. It may also contain isomeric impurities from its synthesis that can act as poisons.
-
Solvent: Toluene or hexane must be scrupulously purified. Passage through a solvent purification system (e.g., columns of activated alumina and copper catalyst) is standard practice.
-
Cocatalyst: Alkylaluminum cocatalysts like methylaluminoxane (MAO) or triisobutylaluminum (TIBA) are excellent scavengers for impurities. However, if the impurity load is too high, the cocatalyst will be consumed before it can effectively activate the primary catalyst.
-
Causality: Polar molecules like water, alcohols, or ketones react rapidly with the highly electrophilic active center of the catalyst (e.g., the cationic Zr center in a metallocene system) or the alkylaluminum cocatalyst. This reaction is typically stoichiometric and irreversible, destroying the active species.
Troubleshooting Decision Tree for Low Polymerization Yield
Caption: Troubleshooting workflow for low polymerization yield.
Q2: The reaction starts, indicated by an initial exotherm, but then stops prematurely. Why?
This behavior points towards a rapid catalyst deactivation process that occurs on the timescale of the experiment. While initial activation is successful, the active sites are quickly converted into dormant or dead species.
Possible Causes & Explanations:
-
Thermal Deactivation: Many catalyst systems, particularly metallocenes, are thermally unstable. Polymerization of bulky olefins like 4,4-dimethyl-1-hexene often requires elevated temperatures to achieve reasonable rates, but this can be a double-edged sword. At temperatures above 50-60°C, the rate of catalyst decomposition can become significant and compete with chain propagation.[3]
-
Monomer-Induced Deactivation: The steric bulk of 4,4-dimethyl-1-hexene slows down the insertion rate. If the monomer insertion is slow, competing deactivation pathways have more time to occur. For zirconocene systems, this can lead to the formation of stable dimethylalane complexes or inactive dinuclear zirconium species, which effectively remove the catalyst from the active cycle.[4]
-
Insufficient Scavenging: A low level of a continuous impurity feed (e.g., from a slow leak in the reactor) can overwhelm the scavenger over time, leading to a gradual poisoning of the active centers.
Solution Pathway:
-
Optimize Temperature: Run a series of polymerizations at different temperatures (e.g., 30°C, 40°C, 50°C) to find a balance between acceptable reaction rate and catalyst stability.
-
Increase Cocatalyst/Scavenger Concentration: A higher ratio of MAO or adding a dedicated scavenger like TIBA can help manage trace impurities more effectively over the course of the reaction.
Frequently Asked Questions (FAQs)
This section delves into the fundamental mechanisms behind catalyst deactivation in the context of 4,4-dimethyl-1-hexene polymerization.
Q1: What are the primary mechanisms of catalyst deactivation for this type of monomer?
For Ziegler-Natta and metallocene systems, deactivation is broadly categorized into poisoning, kinetic deactivation, and thermal degradation.
-
Poisoning: This is caused by impurities that react with and destroy the active sites. The effect of common poisons is summarized in the table below.
-
Kinetic Deactivation: These are pathways inherent to the catalyst-monomer system. For bulky α-olefins, two key pathways have been identified, particularly for metallocene systems:
-
β-Hydride Elimination: The growing polymer chain can be terminated by transferring a β-hydride to the metal center. While this is primarily a chain transfer mechanism (leading to lower molecular weight), the resulting metal-hydride species can be slow to re-initiate or can participate in further deactivation reactions.
-
Formation of Dormant Species: In the polymerization of 1-hexene with zirconocene/MAO systems, the formation of stable zirconium π-allyl species and even more resistant dimethylalane complexes has been observed.[5][6] These complexes are "dormant" or deactivated because they are highly resistant to further monomer insertion, effectively sequestering the active metal center.[4] The slower insertion rate of 4,4-dimethyl-1-hexene likely makes these pathways more competitive.
-
Diagram of Impurity-Induced Catalyst Deactivation
Caption: Irreversible deactivation of an active catalyst by a poison.
Q2: How does the steric bulk of 4,4-dimethyl-1-hexene specifically affect catalyst performance and deactivation?
The gem-dimethyl group imposes severe steric constraints that have several consequences:
-
Reduced Rate of Propagation: The bulky substituent hinders the approach and coordination of the monomer to the metal center. This dramatically lowers the rate of polymerization compared to less hindered olefins like propylene or 1-hexene.[7]
-
Increased Importance of Competing Reactions: Because the desired propagation step is slow, side reactions that lead to deactivation or chain termination (like β-hydride elimination or formation of dormant allyl species) become more kinetically significant.[3][4]
-
Influence on Regio- and Stereoselectivity: The steric bulk can force a specific orientation of the monomer upon insertion, which can enhance stereoselectivity for certain catalysts. However, it can also lead to mis-insertions that may be followed by catalyst deactivation. The steric environment created by the catalyst's ligands must be carefully matched to the monomer to achieve high activity and selectivity.[8]
Q3: What is the effect of polymerization temperature?
Temperature has a complex, dual role in these systems.
-
Positive Effect (Kinetics): Increasing the temperature generally increases the rate of all elementary steps in the polymerization, including monomer insertion (propagation). This can lead to higher catalyst activity and polymer yield, assuming the catalyst is stable.[9]
-
Negative Effect (Stability): Higher temperatures accelerate catalyst deactivation and decomposition pathways. For many systems, there is an optimal temperature above which the deactivation rate outpaces the propagation rate, leading to a net loss in productivity.[3] For example, in one study on 1-hexene polymerization with an iron catalyst, activity increased up to 50°C but then decreased at 60°C due to catalyst decomposition.[3]
Table 1: Common Impurities and Their Effect on Olefin Polymerization Catalysts
| Impurity | Source | Typical Catalyst Affected | Mechanism of Deactivation |
| Water (H₂O) | Atmosphere, solvents, monomer | Ziegler-Natta, Metallocenes | Rapid protonolysis of the metal-alkyl bond, forming inactive metal hydroxides/oxides. Also reacts with alkylaluminum cocatalysts. |
| Oxygen (O₂) | Atmosphere | Ziegler-Natta, Metallocenes | Oxidation of the active metal center and/or the alkylaluminum cocatalyst, leading to irreversible deactivation. |
| Carbon Dioxide (CO₂) | Atmosphere | Ziegler-Natta, Metallocenes | Inserts into the metal-alkyl bond to form inactive carboxylate species. |
| Alcohols, Ketones (R-OH, R₂C=O) | Monomer/solvent contaminants | Ziegler-Natta, Metallocenes | React similarly to water, leading to inactive metal alkoxides or adducts that block the active site. |
| Acetylenes, Dienes | Monomer feed | Ziegler-Natta, Metallocenes | Can coordinate strongly to the active site, often irreversibly, acting as potent inhibitors without being incorporated. |
| Sulfur/Nitrogen Compounds | Monomer/solvent contaminants | Ziegler-Natta, Metallocenes | Act as Lewis bases, coordinating strongly to the electrophilic metal center and blocking sites for olefin coordination.[10] |
Experimental Protocols
Protocol 1: Monomer and Solvent Purification for High-Purity Polymerization
This protocol describes a robust method for preparing monomer and solvent suitable for sensitive organometallic catalysis. All steps must be performed using standard air-free (Schlenk or glovebox) techniques.
Objective: To remove water, oxygen, and polar impurities to sub-ppm levels.
Materials:
-
4,4-Dimethyl-1-hexene (as received)
-
Toluene or Hexane (HPLC grade)
-
Calcium Hydride (CaH₂)
-
Sodium/Benzophenone ketyl radical indicator
-
Activated Alumina (dried at >250°C under vacuum)
-
Standard Schlenk line apparatus or inert atmosphere glovebox
Procedure:
-
Initial Monomer Degassing: a. Place the as-received 4,4-dimethyl-1-hexene in a thick-walled Schlenk flask equipped with a magnetic stir bar. b. Freeze the liquid using a liquid nitrogen bath. c. Once fully frozen, evacuate the flask headspace under high vacuum for 15-20 minutes. d. Close the flask to the vacuum and thaw the monomer. e. Repeat this freeze-pump-thaw cycle at least three times to remove dissolved gases like oxygen.
-
Pre-drying with Calcium Hydride: a. To the degassed monomer, add CaH₂ (approx. 5-10 g per 100 mL). b. Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature overnight. This removes the bulk of any water present.
-
Final Purification & Storage: a. Solvent: Solvents like toluene or hexane are best purified using a dedicated solvent purification system (SPS). If unavailable, they can be refluxed over a sodium/benzophenone indicator until the characteristic deep blue/purple color persists, indicating an anhydrous, oxygen-free state. The solvent is then distilled directly into a storage flask. b. Monomer: After pre-drying, the monomer should be vacuum transferred from the CaH₂ into a clean Schlenk flask containing freshly activated molecular sieves (3Å or 4Å) or activated alumina for final polishing and storage. c. Storage: Store all purified reagents in a glovebox or in Teflon-valved flasks under a positive pressure of inert gas.
Self-Validation: The most reliable validation is a successful polymerization reaction yielding a high-purity polymer. For solvents, the persistence of the sodium/benzophenone ketyl color is a strong indicator of purity.
References
-
Makhahle, L. P., et al. (2019). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). Molecules, 24(23), 4277. Available from: [Link]
-
Joshi, A., et al. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. Organometallics, 39(12), 2334–2343. Available from: [Link]
-
Al-Hajri, A. A., et al. (2010). Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. Journal of Applied Polymer Science, 118(3), 1438-1444. Available from: [Link]
-
Alt, H. G., & Köppl, A. (2000). Metallocene Catalysts for Olefin Polymerization. Chemical Reviews, 100(4), 1205–1222. Available from: [Link]
-
Wang, Y., et al. (2023). Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). Macromolecular Reaction Engineering. Available from: [Link]
-
National Bureau of Standards. (1966). Purification of Organic Materials and Study of Polymers Therefrom. DTIC. Available from: [Link]
-
Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. Available from: [Link]
-
Chaudhary, B. I., & Soares, J. B. P. (2024). Precision in Polymerization: Kinetic Insights into Metallocene-catalyzed Ethylene Polymerization. Authorea Preprints. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Coughlin, E. B., & Bercaw, J. E. (1992). Iso-specific Ziegler-Natta polymerization of .alpha.-olefins with a single-component organoyttrium catalyst. Journal of the American Chemical Society, 114(19), 7606–7607. Available from: [Link]
-
Ullah, A., et al. (2023). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. International Journal of Molecular Sciences, 24(20), 15309. Available from: [Link]
-
Kaminsky, W. (1998). Metallocenes for Polymer Catalysis. Advanced Materials, 10(11), 896-898. Available from: [Link]
-
McIndoe, J. S., et al. (2020). Catalyst Deactivation Processes During 1-Hexene Polymerization. ChemRxiv. Available from: [Link]
- Belyaev, V. A., et al. (2004). RU2206557C1 - 1-hexene purification method. Google Patents.
-
Reddit user discussion. (2021). Troubleshooting step growth polymerization. r/Chempros. Available from: [Link]
-
Sivaram, S. (1987). Recent Developments in Ziegler-Natta Catalysts for Olefin Polymerization and Their Processes. Indian Journal of Technology, 25, 255-270. Available from: [Link]
-
Kirillov, E., & Carpentier, J. F. (2020). High-Throughput Experimentation in Olefin Polymerization Catalysis: Facing the Challenges of Miniaturization. Industrial & Engineering Chemistry Research, 59(31), 13745–13756. Available from: [Link]
-
Zhang, Y., et al. (2022). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. RSC Advances, 12(30), 19520-19528. Available from: [Link]
-
Busico, V., & Corradini, P. (2009). A flat model approach to Ziegler-Natta olefin polymerization catalysts. Pure and Applied Chemistry, 81(7), 1239-1250. Available from: [Link]
-
Joshi, A., et al. (2020). Catalyst Deactivation Processes During 1-Hexene Polymerization. ChemRxiv. Available from: [Link]
-
Kaminsky, W. (2004). Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? W.R. Grace. Available from: [Link]
-
Rinaldi, R., et al. (2024). α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. Catalysts, 14(1), 1. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene) [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. mdpi.com [mdpi.com]
- 9. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 10. researchgate.net [researchgate.net]
troubleshooting guide for low conversion of 4,4-Dimethyl-1-hexene
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their experiments. As Senior Application Scientists, we provide in-depth, field-tested insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: Low Conversion of 4,4-Dimethyl-1-hexene
The synthesis of 4,4-Dimethyl-1-hexene, a sterically hindered terminal alkene, often presents challenges, with low conversion being a primary concern. The most common synthetic route is the Wittig reaction, involving the reaction of neopentyl aldehyde (2,2-dimethylpropanal) with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). The significant steric bulk of the neopentyl group is the principal obstacle to achieving high yields.
This guide provides a structured, question-and-answer approach to diagnose and resolve the root causes of low conversion in this specific synthesis.
My synthesis of 4,4-Dimethyl-1-hexene is resulting in low conversion. What are the most common causes?
Low conversion in this Wittig reaction almost always traces back to one of three stages: (1) inefficient formation of the Wittig reagent (the ylide), (2) poor reactivity in the Wittig olefination step due to steric hindrance, or (3) loss of the volatile product during workup and purification.
To systematically diagnose the issue, follow this troubleshooting workflow.
Caption: Troubleshooting Decision Tree for Low Conversion.
FAQ 1: Could my Wittig reagent formation be the problem?
Answer: Absolutely. The formation of the unstabilized ylide, methylenetriphenylphosphorane, is a critical step that requires strictly anhydrous and anaerobic conditions. The characteristic deep orange or red color of the ylide is a key visual indicator of its successful formation. A pale yellow or colorless solution suggests a failure in this step.
The ylide is generated by deprotonating a phosphonium salt (methyltriphenylphosphonium bromide/iodide) with a very strong base.[1][2] The acidity of the proton on the carbon adjacent to the phosphorus is low (pKa ≈ 25-35), necessitating a potent, non-nucleophilic base.[1]
Causality and Troubleshooting:
-
Improper Base Selection: For unstabilized ylides, a very strong base is required.[1][3] Organolithium reagents like n-butyllithium (n-BuLi) are highly effective but demand expertise in handling.[1][4] Softer bases like potassium tert-butoxide (t-BuOK) can also be used but may be less efficient.
| Base | pKa (Conj. Acid) | Typical Solvent | Key Considerations |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl Ether, Hexanes | Pyrophoric; reacts violently with water/alcohols.[4][5][6] Requires strictly inert (N₂/Ar) atmosphere. Most effective choice. |
| Potassium tert-butoxide (t-BuOK) | ~19 | THF, DMSO | Less reactive than n-BuLi but easier to handle. May require longer reaction times or warming. |
| Sodium Hydride (NaH) | ~36 | THF, DMSO | Heterogeneous reaction can be slow and require heating. Often used for stabilized ylides. |
-
Presence of Moisture or Oxygen: n-BuLi and the ylide itself are extremely sensitive to air and moisture.[4][5][6] Trace amounts of water will protonate and destroy the ylide or quench the n-BuLi before it can act as a base. All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous. The reaction must be maintained under a positive pressure of an inert gas (Nitrogen or Argon) at all times.
-
Poor Reagent Quality:
-
Phosphonium Salt: The methyltriphenylphosphonium halide should be a dry, free-flowing powder. If it has become sticky or clumped, it has likely absorbed atmospheric moisture. It should be dried under high vacuum for several hours before use.
-
n-Butyllithium: Solutions of n-BuLi degrade over time. The concentration of older bottles should be determined by titration (e.g., using the Gilman double titration method) before use to ensure accurate stoichiometry.
-
Protocol 1: Ylide Generation under Inert Atmosphere
This protocol details the in situ generation of methylenetriphenylphosphorane using n-BuLi.
-
Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a gas inlet connected to a Nitrogen or Argon line. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add dry methyltriphenylphosphonium bromide (1.1 equivalents) to the flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add n-BuLi solution (1.05 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes. A deep orange-red color should develop, indicating ylide formation.[7]
-
Equilibration: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional hour to ensure complete deprotonation. The reagent is now ready for the addition of the aldehyde.
FAQ 2: Is the Wittig reaction itself failing due to steric hindrance?
Answer: This is a highly probable cause. The reaction between an aldehyde and a phosphorus ylide proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[8] The bulky tert-butyl group of neopentyl aldehyde significantly impedes the approach of the ylide, slowing down the formation of this critical intermediate and leading to low yields.[8][9][10]
Caption: Simplified Wittig Reaction Mechanism.
Causality and Troubleshooting:
-
Sub-Optimal Temperature: Reactions involving sterically hindered substrates often require more thermal energy to overcome the activation barrier. If you are running the reaction at low temperatures (e.g., 0 °C or room temperature), the rate may be impractically slow.
-
Insufficient Reaction Time: Due to the slow reaction rate, short reaction times will result in a large amount of unreacted starting material.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like THF or diethyl ether are standard.[8]
Optimization Strategies for Hindered Substrates
| Parameter | Standard Condition | Optimized for Hindrance | Rationale |
| Temperature | 0 °C to Room Temp. | Room Temp. to Reflux (40-65 °C) | Provides the necessary activation energy to overcome the steric barrier between the bulky aldehyde and the ylide. |
| Reaction Time | 1-4 hours | 12-24 hours | Allows the slow reaction to proceed to completion. Monitor by TLC or GC-MS if possible. |
| Reagent Stoichiometry | 1.1 eq. Ylide | 1.5-2.0 eq. Ylide | Using an excess of the less sterically hindered reagent (the ylide) can help drive the reaction forward according to Le Châtelier's principle. |
Protocol 2: Optimized Wittig Reaction with Neopentyl Aldehyde
-
Ylide Preparation: Prepare the methylenetriphenylphosphorane reagent as described in Protocol 1 .
-
Aldehyde Addition: Once the ylide has formed, slowly add a solution of neopentyl aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at room temperature via syringe.
-
Reaction: Fit the flask with a condenser and heat the reaction mixture to a gentle reflux (approx. 65 °C for THF) under the inert atmosphere.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
FAQ 3: Am I losing my product during workup and purification?
Answer: This is a distinct possibility. 4,4-Dimethyl-1-hexene is a volatile organic compound with a relatively low boiling point (approximately 106-108 °C). Significant product loss can occur during solvent removal or distillation if not performed carefully.
The other major challenge in the workup is the removal of the main byproduct, triphenylphosphine oxide (Ph₃P=O). This compound is a high-boiling, crystalline solid that is soluble in many organic solvents, making simple extraction difficult.
Causality and Troubleshooting:
-
Evaporation: Using a rotary evaporator at elevated temperatures or high vacuum can cause the product to co-evaporate with the solvent.
-
Inefficient Extraction: Failure to completely remove the triphenylphosphine oxide can contaminate the final product and complicate purification.
-
Purification Method: Standard column chromatography can be challenging for volatile compounds.
Protocol 3: Workup and Purification of a Volatile Alkene
-
Initial Quench & Extraction: After quenching the reaction as in Protocol 2, transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Removal of Ph₃P=O: Combine the organic layers. Triphenylphosphine oxide can be partially removed by washing the combined organic layers with a large volume of cold water. A more effective method is to concentrate the organic layer and then triturate the residue with a solvent in which the product is soluble but the oxide is not, such as cold hexanes or pentane. The solid Ph₃P=O can then be removed by filtration.
-
Drying and Concentration: Dry the filtered organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent on a rotary evaporator. Crucially, use a low water bath temperature (< 30 °C) and apply vacuum gradually to prevent bumping and product loss.
-
Final Purification: The most effective method for purifying a volatile, non-polar product like 4,4-Dimethyl-1-hexene is short-path distillation or Kugelrohr distillation under reduced pressure. This minimizes the travel distance of the vapor and reduces loss.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Chad's Prep. (2021). Wittig Reaction | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Princeton University EHS. Safe handling of organolithium compounds in the laboratory. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: The Effect of Temperature on 4,4-Dimethyl-1-hexene Reaction Rates
Welcome to the technical support center for handling reactions involving 4,4-Dimethyl-1-hexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in controlling reaction rates, selectivity, and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of 4,4-Dimethyl-1-hexene, and how does temperature generally influence their rates?
A1: 4,4-Dimethyl-1-hexene primarily undergoes isomerization, oligomerization, and metathesis reactions. Temperature is a critical parameter that significantly influences the rates of these reactions. According to the principles of chemical kinetics, an increase in temperature generally leads to a higher reaction rate.[1][2] This is because a higher temperature increases the kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions, which are more likely to overcome the activation energy barrier of the reaction.[1][2]
Q2: How does temperature affect the selectivity of 4,4-Dimethyl-1-hexene isomerization?
A2: In the context of alkene isomerization, temperature can influence the product distribution. For instance, in the isomerization of 1-hexene over certain catalysts, lower temperatures (around 250 °C) favor the formation of double bond shift products, while higher temperatures (350 °C and above) can lead to skeletal isomerization and cracking.[3] While specific data for 4,4-Dimethyl-1-hexene is less common, the general principle holds. At lower temperatures, the reaction is under kinetic control, favoring the formation of the product with the lowest activation energy. As the temperature increases, the reaction can shift towards thermodynamic control, favoring the most stable isomer.[4][5]
Q3: What are the common side reactions observed at elevated temperatures during reactions with 4,4-Dimethyl-1-hexene?
A3: At elevated temperatures, several side reactions can become prominent. For alkenes like 4,4-Dimethyl-1-hexene, these can include:
-
Oligomerization and Polymerization: Higher temperatures can promote the formation of dimers, trimers, and higher oligomers.[6][7][8] In some cases, this can lead to unwanted polymer formation.
-
Cracking: At sufficiently high temperatures, the carbon-carbon bonds in the alkene can break, leading to the formation of smaller hydrocarbon fragments.[3]
-
Coke Formation: In catalytic processes, high temperatures can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, which can cause deactivation.[9] This is often a result of extensive oligomerization and subsequent dehydrogenation reactions.[9]
Q4: What is the significance of the Arrhenius equation in studying the effect of temperature on these reactions?
A4: The Arrhenius equation, k = Ae^(-Ea/RT), is fundamental to understanding the quantitative relationship between temperature and reaction rate.[1] In this equation, 'k' is the rate constant, 'A' is the pre-exponential factor (related to collision frequency and orientation), 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the absolute temperature. By conducting experiments at different temperatures and measuring the corresponding reaction rates, one can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy of the reaction.[10] This value is crucial for predicting reaction rates at different temperatures and for understanding the reaction mechanism.
Troubleshooting Guide
Issue 1: Low Conversion or Slow Reaction Rate
Q: My isomerization reaction of 4,4-Dimethyl-1-hexene is proceeding very slowly, and the conversion is low. What could be the cause, and how can I troubleshoot it?
A:
-
Insufficient Temperature: The most straightforward cause of a slow reaction is a temperature that is too low to provide sufficient energy for the molecules to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in controlled increments (e.g., 5-10 °C) and monitor the reaction progress. Be cautious of exceeding temperatures that might favor side reactions.[3]
-
-
Catalyst Deactivation: The catalyst may have become deactivated. This can be due to impurities in the reactants or solvent, or due to coke formation at higher temperatures.[9]
-
Solution: Ensure the purity of your 4,4-Dimethyl-1-hexene and solvent. If coke formation is suspected, catalyst regeneration (if applicable) or replacement may be necessary. For some catalytic systems, the presence of hydrogen can help prevent oligomerization that leads to coke formation.[9]
-
-
Inadequate Mixing: Poor mixing can lead to temperature gradients within the reactor, with some regions being cooler than the setpoint.
-
Solution: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.[11]
-
Issue 2: Poor Selectivity and Formation of Undesired Byproducts
Q: I am observing a mixture of products, including oligomers and potential cracking fragments, instead of my desired isomer. How can I improve the selectivity?
A:
-
Excessive Temperature: High temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a loss of selectivity.[3] Oligomerization and cracking are often favored at higher temperatures.[6]
-
Solution: Lower the reaction temperature. This will favor the reaction with the lowest activation energy, which is often the desired isomerization. A systematic study of the effect of temperature on product distribution is recommended to find the optimal balance between reaction rate and selectivity.
-
-
Catalyst Choice: The type of catalyst plays a crucial role in determining selectivity. Some catalysts are inherently more selective for isomerization over other reactions.
Issue 3: Runaway Reaction or Poor Temperature Control
Q: The reaction temperature is difficult to control and sometimes overshoots the setpoint, especially during exothermic reactions. What are the risks, and how can I manage this?
A:
-
Exothermic Reactions: Isomerization and oligomerization reactions can be exothermic, releasing heat into the system. Without proper control, this can lead to a rapid increase in temperature, known as a thermal runaway.[11] This can result in a complete loss of selectivity, decomposition of products and reactants, and a significant safety hazard.
-
Solution:
-
Efficient Heat Removal: Ensure your reactor is equipped with an adequate cooling system, such as a cooling jacket or cooling coils, to dissipate the heat generated by the reaction.[13][14][15]
-
Controlled Reagent Addition: For highly exothermic reactions, add one of the reactants slowly to control the rate of heat generation.
-
Dilution: Conducting the reaction in a suitable solvent can help to absorb the heat produced.
-
Accurate Temperature Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature.[16]
-
-
Experimental Protocols
Protocol: Kinetic Study of 4,4-Dimethyl-1-hexene Isomerization
This protocol outlines a general procedure for studying the effect of temperature on the rate of a catalyzed isomerization of 4,4-Dimethyl-1-hexene.
Materials:
-
4,4-Dimethyl-1-hexene (high purity)[17]
-
Anhydrous solvent (e.g., toluene, heptane)
-
Isomerization catalyst (e.g., a solid acid catalyst like Amberlyst-15, or a transition metal complex)[4][18]
-
Inert gas (Nitrogen or Argon)
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator for the reactor jacket
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure all glassware is dry.
-
Charging the Reactor: Charge the reactor with the chosen solvent and the catalyst.
-
Temperature Equilibration: Set the circulator to the desired reaction temperature (e.g., 50 °C) and allow the solvent and catalyst slurry to equilibrate.
-
Reaction Initiation: Once the temperature is stable, inject a known amount of 4,4-Dimethyl-1-hexene into the reactor. Start the stirrer and begin timing the reaction.
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by cooling and filtering off the catalyst).
-
Analysis: Analyze the quenched aliquots by GC to determine the concentration of 4,4-Dimethyl-1-hexene and the isomerization products over time.
-
Varying Temperature: Repeat the experiment at different temperatures (e.g., 60 °C, 70 °C, 80 °C), keeping all other parameters (catalyst loading, reactant concentration) constant.
-
Data Analysis: From the concentration vs. time data at each temperature, determine the initial reaction rate or the rate constant (k).
-
Arrhenius Plot: Plot ln(k) versus 1/T (where T is in Kelvin). The slope of this line will be -Ea/R, from which the activation energy (Ea) can be calculated.
Safety Precautions:
-
4,4-Dimethyl-1-hexene is a flammable liquid.[17][19][20][21][22][23] Handle it in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when working with catalysts, as some can be pyrophoric or toxic.
Visualizations
Reaction Pathway: Isomerization of 4,4-Dimethyl-1-hexene
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Alkene synthesis by isomerization [organic-chemistry.org]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Scale-Up of 4,4-Dimethyl-1-hexene Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 4,4-Dimethyl-1-hexene. This resource is meticulously designed for researchers, chemists, and process development professionals to address the multifaceted challenges encountered when transitioning the synthesis of this sterically hindered terminal alkene from the laboratory bench to pilot and industrial-scale production. Herein, we dissect common synthetic routes, anticipate potential roadblocks, and provide field-proven troubleshooting strategies to ensure a robust, efficient, and scalable process.
Introduction to Synthetic Strategies
The synthesis of 4,4-Dimethyl-1-hexene (CAS 1647-08-1), a valuable intermediate in specialty chemicals and materials science, presents unique challenges due to its sterically demanding quaternary carbon center adjacent to the terminal double bond. The two most viable and commonly explored synthetic pathways are the Grignard reaction and the Wittig reaction. This guide will focus on troubleshooting the scale-up of these two distinct approaches.
Section 1: Grignard Route: Allylation of a Tert-Pentyl Grignard Reagent
This route involves the coupling of a Grignard reagent derived from a 2-halo-2-methylbutane with an allyl halide, typically allyl bromide.
Troubleshooting Guide and FAQs: Grignard Synthesis
Question 1: My Grignard reaction is difficult to initiate, especially at a larger scale. What are the common causes and how can I ensure a consistent initiation?
Answer:
Initiation of Grignard reactions is a frequent hurdle during scale-up. The primary cause is the passivation of the magnesium surface by a layer of magnesium oxide or hydroxide.
-
Expertise & Experience: On a lab scale, mechanical agitation or the addition of a small crystal of iodine can suffice. However, during scale-up, these methods become less effective. The key is to ensure a pristine and active magnesium surface.
-
Troubleshooting & Optimization:
-
Magnesium Activation: Before adding the bulk of the alkyl halide, treat the magnesium turnings with a small amount of an activating agent. 1,2-dibromoethane is highly effective; it reacts with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.
-
Exotherm as an Indicator: A localized exotherm upon addition of a small amount of the halide/activator mixture is a positive sign of initiation.
-
Mechanical Agitation: Ensure vigorous stirring to continuously abrade the magnesium surface, exposing fresh metal.
-
Dryness is Critical: Grignard reagents are extremely sensitive to moisture. Ensure all glassware, solvents, and reagents are rigorously dried. Any trace of water will quench the Grignard reagent and hinder initiation.[1][2]
-
Question 2: I'm observing a significant amount of a higher boiling point byproduct, which I suspect is a dimer. What is this impurity and how can I minimize its formation?
Answer:
The formation of a dimeric byproduct is likely due to the Wurtz coupling reaction, where two alkyl groups from the halide couple.[2][3][4][5] In this synthesis, you may be observing the formation of 3,3,4,4-tetramethylhexane from the coupling of two tert-pentyl groups.
-
Causality: The Wurtz reaction becomes more prominent with certain alkyl halides and at higher temperatures. It is a competing reaction to the formation of the Grignard reagent itself.
-
Troubleshooting & Optimization:
-
Controlled Halide Addition: Add the 2-halo-2-methylbutane slowly to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the Grignard formation over the coupling reaction.
-
Temperature Management: Maintain a moderate reaction temperature. While some heat is necessary for initiation, excessive temperatures can favor the Wurtz reaction.
-
Solvent Choice: The choice of etheric solvent can influence the reaction. Tetrahydrofuran (THF) is often preferred over diethyl ether for its ability to better solvate the Grignard reagent.
-
Question 3: During the workup, I'm getting a gelatinous precipitate that makes phase separation difficult. How can I improve the workup procedure?
Answer:
The gelatinous precipitate is typically magnesium hydroxide or salts formed during the quenching of the reaction.
-
Troubleshooting & Optimization:
-
Acidic Workup: Quench the reaction mixture by slowly adding it to a cold, dilute solution of a non-oxidizing acid, such as aqueous ammonium chloride or dilute hydrochloric acid. This will form water-soluble magnesium salts.
-
Temperature Control during Quench: The quenching process can be exothermic. Perform the addition slowly and with efficient cooling to avoid excessive heat generation.
-
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of 4,4-Dimethyl-1-hexene.
Section 2: Wittig Route: Olefination of 3,3-Dimethylbutanal
This classic olefination involves the reaction of 3,3-dimethylbutanal with a phosphorus ylide, typically methylenetriphenylphosphorane, to form the terminal alkene.[6][7]
Troubleshooting Guide and FAQs: Wittig Synthesis
Question 1: My Wittig reaction gives a low yield of 4,4-Dimethyl-1-hexene, and I have difficulty removing a white, crystalline solid from my product. What is this solid and how can I improve the yield and purification?
Answer:
The white, crystalline solid is triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the Wittig reaction.[8] Its removal is a notorious challenge in Wittig chemistry, especially at scale.[8][9] Low yields can be due to incomplete reaction or side reactions.
-
Expertise & Experience: The high polarity and crystallinity of TPPO make it amenable to several non-chromatographic removal techniques, which are essential for large-scale production.
-
Troubleshooting & Optimization for TPPO Removal:
-
Precipitation/Crystallization: After the reaction, concentrate the mixture and add a non-polar solvent like hexane or a mixture of hexane and diethyl ether. TPPO is often insoluble in these solvents and will precipitate, allowing for removal by filtration.[10][11]
-
Complexation with Metal Salts: TPPO forms insoluble complexes with certain metal salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂).[12] Adding these salts to the crude reaction mixture can facilitate the precipitation of the TPPO complex.
-
Silica Gel Filtration: For smaller scale-ups, a short plug of silica gel can be used to adsorb the polar TPPO while the non-polar alkene product is eluted with a non-polar solvent.
-
-
Improving Yield:
-
Ylide Generation: Ensure complete formation of the ylide from the corresponding phosphonium salt using a strong base like n-butyllithium or sodium hydride under strictly anhydrous and inert conditions. The characteristic orange-red color of the ylide is a good visual indicator.
-
Reaction Conditions: The reaction of the ylide with the aldehyde is typically fast. Ensure efficient mixing and maintain an appropriate temperature, usually starting at low temperatures and allowing the reaction to warm to room temperature.
-
Question 2: I am observing the formation of an isomeric impurity with a slightly higher boiling point. What is it and how can I prevent its formation?
Answer:
The likely impurity is the thermodynamically more stable internal alkene, 4,4-dimethyl-2-hexene. This can form via isomerization of the terminal double bond.
-
Causality: The isomerization can be catalyzed by trace acidic or basic impurities, or by certain metal species. The reaction conditions, including temperature and reaction time, can also play a role.
-
Troubleshooting & Optimization:
-
Neutral Workup: Ensure the workup conditions are as neutral as possible to avoid acid or base-catalyzed isomerization.
-
Purification: Careful fractional distillation is crucial to separate 4,4-Dimethyl-1-hexene from its internal isomer. The boiling points are close, so a column with high theoretical plates is recommended.
-
Reaction Time: Avoid unnecessarily long reaction times to minimize the opportunity for isomerization.
-
Experimental Workflow: Wittig Synthesis
Caption: Workflow for the Wittig synthesis of 4,4-Dimethyl-1-hexene.
Section 3: Comparative Data and Purity Analysis
| Parameter | Grignard Route | Wittig Route |
| Key Raw Materials | 2-halo-2-methylbutane, Mg, Allyl halide | Methyltriphenylphosphonium halide, Strong base, 3,3-Dimethylbutanal |
| Primary Byproducts | Wurtz coupling products, Mg salts | Triphenylphosphine oxide |
| Potential Isomeric Impurities | 4,4-Dimethyl-2-hexene | 4,4-Dimethyl-2-hexene |
| Key Scale-Up Challenges | Reaction initiation, thermal management | Stoichiometric byproduct removal |
| Typical Purity before Distillation | 70-85% | 60-80% (highly dependent on TPPO removal) |
| Final Purification | Fractional Distillation | Fractional Distillation |
References
- Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (n.d.).
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- US4570025A - Preparation of alkenes and cycloalkenes. (n.d.).
- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.).
- US6143933A - Process for the preparation of optically active methadones in high enantiomeric purity. (n.d.).
- RU2206557C1 - 1-hexene purification method. (n.d.).
- Triphenylphosphine Oxide- Waste Not, Want Not. (2023, February 9).
- WO2022144208A1 - Method for purifying 1-hexene. (n.d.).
- US5721362A - Process for producing ecteinascidin compounds. (n.d.).
- Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.
- Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (n.d.).
- Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions. (n.d.). Benchchem.
- EP1942090B1 - Process for the production of hexene-1 and ethylene. (n.d.).
- US9491947B1 - Method of synthesizing nanoparticles and a nanoparticle-polymer composite using a plant extract. (n.d.).
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- Wurtz reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
- Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (n.d.). Schnyderchemsafety.
- US9085542B1 - Method for synthesis of N-methyl piperazine diphenolamide and related composition. (n.d.).
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- WO2024047612A1 - Methods for producing 1-hexene. (n.d.).
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- methylenecyclohexane - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Method for purifying 1-hexene from Fischer-Tropsch synthesis oil product. (n.d.).
- Wurtz Reaction. (n.d.). BYJU'S.
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (n.d.). PubMed Central.
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- Up-Scale Synthesis of p-(CH2 CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides | ACS Omega. (2022, December 9). ACS Omega.
- Methylenetriphenylphosphorane. (n.d.).
- Grignard Reaction. (n.d.). Alfa Chemistry.
- Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). (2020, November 14).
- 4,4-dimethyl-2-cyclohexen-1-one - 1073-13-8, C8H12O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
- DE10240255A1 - Process for the preparation of cis alkenes and new catalysts therefor. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide: 4,4-Dimethyl-1-hexene vs. 1-Octene as Ethylene Comonomers
Introduction: Tailoring Polyethylene Beyond Linearity
In the realm of polyolefin science, the copolymerization of ethylene with α-olefins is a cornerstone technique for producing Linear Low-Density Polyethylene (LLDPE). This process intentionally introduces short-chain branches (SCBs) onto the linear polyethylene backbone. These branches act as structural "defects" that disrupt the polymer chain's ability to pack into a highly ordered crystalline lattice. The direct consequence of this is a reduction in crystallinity and density, transforming the rigid nature of High-Density Polyethylene (HDPE) into a more flexible and tougher material.[1][2]
The choice of the α-olefin comonomer is a critical decision that dictates the final properties of the copolymer. 1-Octene, which incorporates as a linear hexyl branch, is a widely used, effective, and well-understood comonomer in industrial LLDPE production. In contrast, 4,4-Dimethyl-1-hexene, a structural isomer of 1-octene, introduces a sterically hindered neo-hexyl branch. This guide provides an in-depth comparison of these two comonomers, exploring how their distinct molecular architectures influence polymerization behavior and ultimately define the thermal, mechanical, and structural properties of the resulting copolymers.
Section 1: A Tale of Two Isomers: Structural & Physical Properties
At a glance, 1-octene and 4,4-dimethyl-1-hexene share the same molecular formula (C8H16). However, the arrangement of their atoms leads to significant differences in steric bulk, which is the primary driver of their divergent performance as comonomers.
| Property | 1-Octene | 4,4-Dimethyl-1-hexene |
| Molecular Formula | C8H16 | C8H16 |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol |
| Structure | CH2=CH(CH2)5CH3 | CH2=CHCH2C(CH3)3 |
| Resulting Branch | n-hexyl (-C6H13) | neo-hexyl (-CH2CH2C(CH3)3) |
| Boiling Point | ~121 °C | ~114 °C |
| Key Feature | Linear, flexible side chain | Bulky, sterically hindered side chain |
The structural difference is best visualized to appreciate its impact on the polymer chain.
The linear nature of the n-hexyl branch from 1-octene allows for some degree of conformational flexibility, whereas the tertiary butyl group on the neo-hexyl branch from 4,4-dimethyl-1-hexene creates a rigid, bulky structure that more profoundly impacts inter-chain packing.
Section 2: Copolymerization Behavior and Catalytic Affinity
The efficiency of comonomer incorporation is governed by both the catalyst system and the monomer's structure. Modern single-site catalysts, such as metallocenes, are generally more adept at incorporating bulkier α-olefins compared to traditional Ziegler-Natta catalysts.[3]
Reactivity Ratios (r): The tendency of a monomer to add to a growing polymer chain is described by reactivity ratios. For an ethylene (M1) / α-olefin (M2) system:
-
r1 (k11/k12): A high r1 value signifies a strong preference for the catalyst to add another ethylene unit over an α-olefin unit.
-
r2 (k22/k21): A low r2 value indicates that an α-olefin at the chain end prefers to add an ethylene unit rather than another α-olefin.
While specific reactivity ratios are highly dependent on the catalyst and reaction conditions, a clear trend emerges from steric considerations.[4][5]
-
1-Octene: Exhibits favorable reactivity, allowing for efficient and controllable incorporation. With certain catalysts, r1 values can be in the range of 28-34, indicating a strong preference for ethylene but still allowing for significant octene incorporation.[6]
-
4,4-Dimethyl-1-hexene: The steric hindrance presented by the neo-hexyl group significantly impedes its approach and insertion into the catalyst's active site. This invariably leads to a lower incorporation efficiency compared to 1-octene under identical conditions. Consequently, for a given comonomer feed ratio, the resulting copolymer will have a lower molar percentage of 4,4-dimethyl-1-hexene than it would of 1-octene.
The "Comonomer Effect": Interestingly, the introduction of an α-olefin can sometimes lead to an increase in the overall polymerization rate, a phenomenon known as the "comonomer effect."[7] This can be due to several factors, including the reduction in polymer crystallinity around the active site, which can improve monomer access.[6] While both comonomers can exhibit this effect, the magnitude can differ based on their interaction with the specific catalyst system.
Section 3: Impact on Copolymer Properties: A Head-to-Head Comparison
The true value of a comonomer is measured by the properties it imparts to the final polymer. Here, the structural divergence between the n-hexyl and neo-hexyl branches leads to distinct material characteristics.
Crystallinity, Density, and Thermal Properties
The primary function of an SCB is to disrupt crystallinity. The more effective the disruption, the lower the density, melting temperature (Tm), and percent crystallinity.
-
Mechanism of Disruption: The linear n-hexyl branch from 1-octene is relatively flexible and can, to a limited extent, be incorporated into the crystalline lamellae or fold back along the main chain. The bulky, rigid neo-hexyl branch from 4,4-dimethyl-1-hexene is almost entirely excluded from the crystal lattice. This superior efficiency in disrupting crystalline order means that at the same molar incorporation, 4,4-dimethyl-1-hexene will cause a more significant reduction in crystallinity, density, and melting point than 1-octene.
-
Thermal Stability: Thermogravimetric Analysis (TGA) reveals the thermal degradation profile of a polymer. The incorporation of α-olefins can sometimes lower the onset temperature of degradation. Studies on ethylene/1-hexene copolymers have shown that increased branching can lead to a decrease in thermal stability.[8][9] This is often attributed to the introduction of more tertiary carbon atoms along the backbone, which can be more susceptible to thermal scission. While direct TGA comparisons are scarce, it is plausible that the neo-hexyl branch point could be a site of initial degradation, potentially affecting the overall thermal stability relative to an n-hexyl branch.
| Parameter | Ethylene/1-Octene Copolymer | Ethylene/4,4-DMH-1 Copolymer | Causality |
| Density | Lower than HDPE | Lower than 1-octene copolymer (at same mol%) | Greater crystal lattice disruption by bulky neo-hexyl group. |
| Crystallinity (%) | Reduced | More significantly reduced | Bulky branch is more effectively excluded from the crystal lattice. |
| Melting Temp. (Tm) | Decreased[6] | More significantly decreased | Requires less energy to melt a less perfect crystal structure. |
| Thermal Stability | Generally high | Potentially slightly lower | Introduction of a quaternary carbon near the backbone may create a point of thermal instability. |
Mechanical Performance
The changes in morphology driven by the comonomer directly translate to mechanical properties. Reducing crystallinity generally decreases stiffness (modulus) and yield strength but increases ductility and impact resistance.[10][11]
-
Stiffness and Strength: Copolymers produced with 4,4-dimethyl-1-hexene would be expected to exhibit a lower Young's modulus and yield strength compared to 1-octene copolymers with the same comonomer content, owing to their lower crystallinity.
-
Toughness and Impact Strength: The effectiveness of a branch in promoting toughness is related to its ability to facilitate the formation of "tie molecules"—amorphous polymer chains that connect adjacent crystalline lamellae. These tie molecules are critical for absorbing and dissipating energy, thereby preventing crack propagation. The longer, more flexible n-hexyl branch from 1-octene is generally considered more effective at forming an entangled network and promoting tie-molecule formation than a shorter or more rigid branch.[1] Therefore, while the 4,4-dimethyl-1-hexene copolymer is softer, the 1-octene copolymer may exhibit superior toughness and stress crack resistance at equivalent levels of crystallinity.[12]
Section 4: Experimental Design for a Comparative Study
To provide a validated comparison, a rigorous experimental protocol is essential. The following outlines a self-validating system for synthesizing and characterizing copolymers from both 1-octene and 4,4-dimethyl-1-hexene.
Protocol 1: Slurry-Phase Ethylene Copolymerization
This protocol describes a typical lab-scale slurry polymerization using a metallocene catalyst, which is effective for incorporating bulky comonomers.
1. Reactor Preparation:
- A 1-liter stainless-steel autoclave reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen.
- The reactor is heated under vacuum to 80°C for at least 2 hours to remove any adsorbed moisture and then cooled under a nitrogen atmosphere.[13]
2. Reagent Introduction:
- The reactor is charged with 500 mL of anhydrous toluene (or heptane) as the polymerization solvent.
- A precise amount of the chosen comonomer (e.g., 20 mL of 1-octene or 20 mL of 4,4-dimethyl-1-hexene) is injected into the reactor.
- The reactor is heated to the desired polymerization temperature (e.g., 70°C).
- A solution of methylaluminoxane (MAO) in toluene (e.g., 5 mL of a 10 wt% solution) is injected as the cocatalyst and allowed to scavenge impurities for 10 minutes.
3. Polymerization:
- The reactor is pressurized with high-purity ethylene to the target pressure (e.g., 10 bar). The ethylene supply is maintained at a constant pressure throughout the reaction.
- The polymerization is initiated by injecting the metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2) dissolved in a small amount of toluene.
- The reaction is allowed to proceed for a set time (e.g., 30 minutes), with ethylene consumption monitored to track the reaction rate.
4. Termination and Polymer Recovery:
- The ethylene feed is stopped, and the reactor is vented.
- The reaction is quenched by injecting 10 mL of acidic methanol (5% HCl in methanol).
- The resulting polymer slurry is poured into a larger volume of acidic methanol to precipitate the polymer fully.
- The copolymer is filtered, washed repeatedly with methanol, and dried in a vacuum oven at 60°C to a constant weight.
Workflow for Copolymer Characterization
A systematic characterization workflow is crucial to compare the materials objectively.
Sources
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Navigating Alkene Stability: A Comparative Analysis of 4,4-Dimethyl-1-hexene Isomers
In the intricate landscape of organic synthesis and drug development, the thermodynamic stability of molecular intermediates is a cornerstone of predictive chemistry and process optimization. For researchers and scientists, a nuanced understanding of isomeric stability can dictate reaction pathways, product yields, and ultimately, the viability of a synthetic route. This guide provides an in-depth, objective comparison of the stability of key isomers of 4,4-dimethyl-1-hexene, grounded in established chemical principles and supported by computational thermodynamic data. We will delve into the structural factors governing stability, present a clear comparison of the isomers, and provide a detailed experimental protocol for the empirical determination of these properties.
The Principles of Alkene Stability: A Triad of Influences
The stability of an alkene, a hydrocarbon containing at least one carbon-carbon double bond, is primarily governed by three key factors: the degree of substitution of the double bond, the stereochemistry of the substituents, and the presence of steric strain.
-
Degree of Substitution: Alkenes become more stable as the number of alkyl groups attached to the sp2-hybridized carbons of the double bond increases. This is attributed to a phenomenon known as hyperconjugation, where the electrons in adjacent C-H or C-C sigma bonds can delocalize into the empty π* antibonding orbital of the double bond, resulting in a net stabilizing effect. The general order of stability is: monosubstituted < disubstituted < trisubstituted < tetrasubstituted.[1]
-
Stereochemistry (Cis-Trans Isomerism): For disubstituted alkenes, the spatial arrangement of the substituents is critical. Trans isomers, where the substituent groups are on opposite sides of the double bond, are generally more stable than their corresponding cis isomers, where the groups are on the same side. This is due to the minimization of steric hindrance, or repulsive interactions between the electron clouds of bulky substituents in close proximity.[2]
-
Steric Strain: Excessive crowding of bulky groups around the double bond can introduce significant steric strain, destabilizing the molecule. This can sometimes override the stabilizing effect of substitution.
A reliable experimental measure of alkene stability is the heat of hydrogenation (ΔH°hydrog) . This is the enthalpy change that occurs when an alkene is catalytically hydrogenated to its corresponding alkane. Since isomers with the same carbon skeleton will produce the same alkane upon hydrogenation, a more stable alkene (at a lower potential energy) will release less heat, resulting in a lower (less negative) heat of hydrogenation.[2]
Isomers of 4,4-Dimethylhexene: A Comparative Analysis
The primary isomers of interest derived from the 4,4-dimethylhexene framework are 4,4-dimethyl-1-hexene, (Z)-4,4-dimethyl-2-hexene (cis), and (E)-4,4-dimethyl-2-hexene (trans).
| Isomer | Structure | Degree of Substitution |
| 4,4-dimethyl-1-hexene | CH2=CH-CH2-C(CH3)2-CH2-CH3 | Monosubstituted |
| (Z)-4,4-dimethyl-2-hexene | CH3-CH=CH-C(CH3)2-CH2-CH3 (cis) | Disubstituted |
| (E)-4,4-dimethyl-2-hexene | CH3-CH=CH-C(CH3)2-CH2-CH3 (trans) | Disubstituted |
Based on the principles outlined above, we can predict a stability ranking. 4,4-dimethyl-1-hexene, being monosubstituted, is expected to be the least stable. Both (Z)- and (E)-4,4-dimethyl-2-hexene are disubstituted and therefore should be more stable than the 1-hexene isomer. Between the two stereoisomers, the (E)-trans isomer is predicted to be more stable than the (Z)-cis isomer due to reduced steric hindrance.
Quantitative Comparison through Computational Data
| Isomer | Calculated ΔfH°gas (kJ/mol) | Relative Stability Ranking |
| 4,4-dimethyl-1-hexene | -91.77[3] | Least Stable |
| (Z)-4,4-dimethyl-2-hexene | -99.98[4][6] | Intermediate |
| (E)-4,4-dimethyl-2-hexene | -106.30[5] | Most Stable |
These computational results align perfectly with our predictions based on fundamental chemical principles. The monosubstituted 4,4-dimethyl-1-hexene is the least stable. The disubstituted isomers are significantly more stable, with the (E)-trans isomer being the most stable due to the minimization of steric strain.
Experimental Determination of Alkene Stability: Calorimetric Measurement of Heat of Hydrogenation
To empirically validate these stability differences, one can perform a catalytic hydrogenation reaction within a calorimeter to measure the heat of hydrogenation for each isomer.
Experimental Protocol
Objective: To determine and compare the molar enthalpy of hydrogenation of 4,4-dimethyl-1-hexene, (Z)-4,4-dimethyl-2-hexene, and (E)-4,4-dimethyl-2-hexene.
Materials:
-
4,4-dimethyl-1-hexene
-
(Z)-4,4-dimethyl-2-hexene
-
(E)-4,4-dimethyl-2-hexene
-
Hydrogenation catalyst (e.g., 5% Palladium on carbon, PtO2)
-
Anhydrous, inert solvent (e.g., ethanol, ethyl acetate)
-
High-pressure hydrogenation vessel equipped with a sensitive temperature probe and a stirring mechanism
-
Calorimeter
-
Hydrogen gas (high purity)
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter (Ccalorimeter) must be precisely determined through a separate calibration experiment. This can be achieved by introducing a known amount of electrical energy and measuring the corresponding temperature rise.
-
Reaction Setup: A known mass of the hydrogenation catalyst and a precise volume of the solvent are added to the reaction vessel within the calorimeter. The system is sealed and allowed to reach thermal equilibrium, at which point the initial temperature (Ti) is recorded.
-
Initiation of Reaction: A precisely weighed amount of the alkene isomer is injected into the reaction vessel. The vessel is then purged with hydrogen gas and subsequently pressurized to a predetermined level to initiate the hydrogenation reaction.
-
Data Acquisition: The temperature of the reaction mixture is continuously monitored and recorded. The reaction is considered complete when the temperature ceases to rise and stabilizes at a maximum value (Tf).
-
Calculations:
-
The total heat evolved (q) during the reaction is calculated using the formula: q = (C_calorimeter + C_solution) * (T_f - T_i) where C_solution is the heat capacity of the solution.
-
The molar enthalpy of hydrogenation (ΔH°hydrog) is then determined by dividing the total heat evolved by the number of moles of the alkene used: ΔH°hydrog = -q / moles of alkene The negative sign indicates an exothermic reaction.[2]
-
-
Comparative Analysis: The procedure is repeated for the other two isomers. The isomer with the least negative (smallest absolute value) ΔH°hydrog is the most stable.
Experimental Workflow Diagram
Caption: Workflow for the calorimetric determination of the heat of hydrogenation.
Structure-Stability Relationship
The following diagram illustrates the relationship between the structures of the 4,4-dimethylhexene isomers, their relative potential energies (and thus stability), and their heats of hydrogenation. All three isomers are hydrogenated to the same product, 4,4-dimethylhexane.
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Navigating the Challenges of Steric Hindrance: A Comparative Guide to the Kinetic Studies of 4,4-Dimethyl-1-hexene Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polyolefin research, the quest for materials with tailored properties often leads to the exploration of monomers with unique structural features. 4,4-Dimethyl-1-hexene, a branched alpha-olefin, presents a compelling case study in this pursuit. Its bulky quaternary carbon atom imparts significant steric hindrance around the polymerizable double bond, posing distinct challenges and opportunities for catalysis. This guide provides an in-depth comparison of the kinetic aspects of 4,4-dimethyl-1-hexene polymerization, drawing parallels with less sterically hindered analogs like 1-hexene and propylene. While direct and extensive kinetic data for 4,4-dimethyl-1-hexene remains limited in publicly accessible literature, this guide synthesizes established principles of olefin polymerization to offer a predictive and insightful overview for researchers in the field.
The Structural Conundrum of 4,4-Dimethyl-1-hexene
The defining characteristic of 4,4-dimethyl-1-hexene is the presence of a neopentyl-like group adjacent to the vinyl group. This steric bulk profoundly influences its interaction with the active sites of polymerization catalysts, impacting propagation rates, catalyst stability, and the microstructure of the resulting polymer. Understanding these steric effects is paramount to developing efficient catalytic systems for the polymerization of such hindered monomers.
Comparative Polymerization Kinetics: Ziegler-Natta vs. Metallocene Catalysis
The choice of catalyst is critical in overcoming the steric barriers presented by 4,4-dimethyl-1-hexene. Here, we compare the two primary classes of catalysts used for olefin polymerization: traditional Ziegler-Natta catalysts and more modern metallocene systems.
Ziegler-Natta Catalysts: The Workhorse with Limitations
Ziegler-Natta (ZN) catalysts, typically heterogeneous systems based on titanium compounds and organoaluminum co-catalysts, have been the cornerstone of polyolefin production for decades.[1][2]
Expected Kinetic Behavior with 4,4-Dimethyl-1-hexene:
-
Lower Activity: The bulky nature of 4,4-dimethyl-1-hexene is expected to significantly hinder its approach and insertion into the active sites of heterogeneous ZN catalysts. This steric repulsion will likely lead to a lower rate of polymerization compared to linear alpha-olefins like 1-hexene.
-
Chain Transfer Dynamics: Chain transfer reactions, which control the molecular weight of the polymer, may also be affected.[3] The steric hindrance could influence the rate of beta-hydride elimination and transfer to the co-catalyst.
-
Multi-Site Nature: A key characteristic of many ZN catalysts is the presence of multiple types of active sites, each with different reactivity and stereoselectivity.[4] This can lead to polymers with broad molecular weight distributions. In the case of a sterically demanding monomer, it is plausible that only a subset of the most accessible active sites will exhibit significant activity.
Metallocene Catalysts: Precision and Tunability
Metallocene catalysts are organometallic compounds with a well-defined single-site nature, offering greater control over polymer architecture.
Expected Kinetic Behavior with 4,4-Dimethyl-1-hexene:
-
Enhanced Activity (Potentially): The tunable ligand framework of metallocene catalysts allows for the design of more open active sites, which could better accommodate sterically hindered monomers.[5] This offers the potential for higher polymerization activities compared to traditional ZN systems.
-
Narrower Molecular Weight Distribution: The single-site nature of metallocenes typically results in polymers with a narrow molecular weight distribution, a desirable feature for many applications.
-
Stereoselectivity Control: The symmetry of the metallocene ligand can be tailored to control the stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic). However, the bulky side group of 4,4-dimethyl-1-hexene might disrupt the regular insertion required for high stereoregularity.
Quantitative Kinetic Parameters: A Comparative Overview
While specific kinetic data for 4,4-dimethyl-1-hexene is scarce, we can draw comparisons with 1-hexene and propylene to illustrate the anticipated effects of steric hindrance.
| Kinetic Parameter | Propylene | 1-Hexene | 4,4-Dimethyl-1-hexene (Predicted) | Catalyst System (for reference) |
| Polymerization Rate | High | Moderate | Low to Very Low | Ziegler-Natta & Metallocene |
| Catalyst Activity | High | Moderate to High | Low | Ziegler-Natta & Metallocene |
| Monomer Reactivity Ratios (in copolymerization with Ethylene) | r_propylene > 1 | r_1-hexene < 1 | r_4,4-dimethyl-1-hexene << 1 | Ziegler-Natta & Metallocene |
| Activation Energy (Ea) | Typically 40-60 kJ/mol | Expected to be slightly higher | Expected to be significantly higher | Ziegler-Natta |
Causality Behind the Predictions:
-
Polymerization Rate and Catalyst Activity: The decreasing trend in polymerization rate and catalyst activity from propylene to 1-hexene, and predicted for 4,4-dimethyl-1-hexene, is a direct consequence of increasing steric bulk around the double bond. This hinders the coordination and insertion of the monomer at the catalyst's active site.[5]
-
Monomer Reactivity Ratios: In copolymerization with a less hindered monomer like ethylene, the reactivity ratio of the alpha-olefin (r2) provides insight into its relative incorporation rate. A lower r2 value indicates a lower tendency for the alpha-olefin to homopolymerize compared to copolymerizing with ethylene. The significant steric hindrance of 4,4-dimethyl-1-hexene is expected to lead to a very low reactivity ratio.
-
Activation Energy: The activation energy for the propagation step is anticipated to be higher for 4,4-dimethyl-1-hexene due to the greater energy barrier that must be overcome for the bulky monomer to insert into the growing polymer chain.
Experimental Protocols: A Guideline for Kinetic Studies
The following provides a generalized, step-by-step methodology for conducting kinetic studies of alpha-olefin polymerization, which can be adapted for 4,4-dimethyl-1-hexene.
Materials and Purification
-
Monomer (4,4-Dimethyl-1-hexene): Must be of high purity. Purification is crucial and typically involves distillation over a drying agent (e.g., calcium hydride) to remove water, oxygen, and other polar impurities that can poison the catalyst.
-
Catalyst and Co-catalyst: Ziegler-Natta (e.g., TiCl4 supported on MgCl2) or metallocene (e.g., zirconocene dichloride) catalysts and an organoaluminum co-catalyst (e.g., triethylaluminum - TEA, or methylaluminoxane - MAO) are handled under an inert atmosphere (e.g., nitrogen or argon) due to their high reactivity with air and moisture.
-
Solvent: A dry, deoxygenated hydrocarbon solvent (e.g., heptane, toluene) is used as the polymerization medium.
Slurry Polymerization Procedure
Slurry polymerization is a common laboratory-scale technique for Ziegler-Natta and supported metallocene catalysts.
Caption: Generalized workflow for slurry polymerization of alpha-olefins.
Detailed Steps:
-
Reactor Preparation: A glass or stainless-steel reactor is thoroughly dried and purged with an inert gas.
-
Charging the Reactor: The purified solvent and monomer are introduced into the reactor.
-
Temperature Control: The reactor is brought to the desired polymerization temperature.
-
Co-catalyst Addition: The organoaluminum co-catalyst is added to the reactor and allowed to scavenge any remaining impurities.
-
Initiation: The polymerization is initiated by injecting the catalyst slurry into the reactor.
-
Kinetic Monitoring: The progress of the reaction is monitored by measuring the rate of monomer consumption (e.g., via a mass flow controller for gaseous monomers) or by taking samples at different time intervals to determine the polymer yield.
-
Termination: The reaction is terminated by adding a quenching agent, such as an alcohol containing a small amount of acid, which deactivates the catalyst.
-
Polymer Isolation: The polymer is precipitated, filtered, washed, and dried to a constant weight.
Polymer Characterization
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).
-
Microstructure and Comonomer Incorporation: Analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Thermal Properties: Investigated using Differential Scanning Calorimetry (DSC) to determine melting point (Tm) and glass transition temperature (Tg).
Logical Relationships in Kinetic Analysis
The kinetic data obtained from polymerization experiments are used to determine key parameters that describe the reaction mechanism.
Caption: Logical flow for the determination of kinetic parameters from experimental data.
Conclusion and Future Outlook
The polymerization of 4,4-dimethyl-1-hexene presents a significant challenge due to steric hindrance, which is expected to result in lower polymerization rates and catalyst activities compared to linear alpha-olefins. Metallocene catalysts, with their tunable ligand structures, offer a more promising avenue for the efficient polymerization of such bulky monomers than traditional Ziegler-Natta systems.
The lack of comprehensive kinetic data for 4,4-dimethyl-1-hexene highlights a clear area for future research. Detailed kinetic studies are necessary to quantify the effects of steric hindrance on the fundamental steps of polymerization. Such research would not only advance our understanding of polymerization catalysis but also pave the way for the development of novel polyolefins with unique properties derived from sterically demanding monomers.
References
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Ziegler, K., Holzkamp, E., Breil, H., & Martin, H. (1955). Das Mülheimer Normaldruck-Polyäthylen-Verfahren. Angewandte Chemie, 67(19-20), 541-547. [Link]
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Natta, G. (1955). Une nouvelle classe de polymères d'α-oléfines ayant une régularité de structure exceptionnelle. Journal of Polymer Science, 16(82), 143-154. [Link]
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Kissin, Y. V. (2008). Alkene Polymerization Reactions with Transition Metal Catalysts. Elsevier. [Link]
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Kaminsky, W. (2004). The discovery of metallocene catalysts and their present state of the art. Journal of Polymer Science Part A: Polymer Chemistry, 42(16), 3911-3921. [Link]
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Bochmann, M. (1996). Cationic Group 4 metallocene complexes and their role in polymerisation catalysis: the chemistry of well-defined Ziegler catalysts. Journal of the Chemical Society, Dalton Transactions, (3), 255-270. [Link]
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Resconi, L., Cavallo, L., Fait, A., & Piemontesi, F. (2000). Selectivity in propene polymerization with metallocene catalysts. Chemical reviews, 100(4), 1253-1346. [Link]
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Britovsek, G. J., Gibson, V. C., & Spitzmesser, S. K. (2002). The search for new-generation olefin polymerization catalysts: life after metallocenes. Angewandte Chemie International Edition, 41(24), 4288-4318. [Link]
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Tait, P. J. T., & Watkins, N. D. (1989). Comprehensive Polymer Science and Supplements. (Vol. 4, pp. 533-574). Elsevier. [Link]
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Navigating the Challenges of Sterically Hindered Monomers: A Comparative Analysis of Catalysts for 4,4-Dimethyl-1-hexene Polymerization
The polymerization of sterically hindered α-olefins, such as 4,4-Dimethyl-1-hexene, presents a formidable challenge in polymer chemistry. The bulky gem-dimethyl group positioned at the C4 position significantly impacts monomer coordination and insertion, demanding highly specialized catalytic systems to achieve efficient polymerization and control over the resulting polymer architecture. This guide provides a comprehensive comparative analysis of three major classes of catalysts—Ziegler-Natta, metallocene, and late-transition metal catalysts—for the polymerization of 4,4-Dimethyl-1-hexene. By examining experimental data and exploring the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalytic system for their specific application.
The Crucial Role of Catalyst Selection in Polymerizing Bulky Monomers
The unique structure of 4,4-Dimethyl-1-hexene, with its sterically demanding substituent, necessitates a careful consideration of the catalyst's active site. The catalyst must not only be able to accommodate the bulky monomer but also facilitate its insertion into the growing polymer chain with reasonable efficiency and stereochemical control. The choice of catalyst profoundly influences key polymer properties, including molecular weight, polydispersity, and tacticity, which in turn dictate the material's physical and mechanical characteristics.
Comparative Performance of Catalyst Systems
A detailed examination of the available literature reveals distinct performance characteristics for each catalyst class in the context of 4,4-Dimethyl-1-hexene polymerization.
Ziegler-Natta Catalysts: The Workhorse with Limitations
Traditional Ziegler-Natta (ZN) catalysts, typically heterogeneous systems based on titanium compounds co-catalyzed by organoaluminum compounds, have been the cornerstone of polyolefin production for decades.[1][2] While highly effective for simple olefins like ethylene and propylene, their multi-sited nature often leads to polymers with broad molecular weight distributions.[3] In the case of sterically hindered monomers like 4,4-Dimethyl-1-hexene, the activity of conventional ZN catalysts is often significantly reduced. However, modifications to the catalyst support and the use of internal and external donors can enhance their performance.[4]
Key Performance Characteristics of Ziegler-Natta Catalysts:
| Parameter | Typical Performance for 4,4-Dimethyl-1-hexene |
| Catalytic Activity | Moderate to Low |
| Polymer Molecular Weight (Mw) | High |
| Polydispersity Index (PDI) | Broad ( > 5) |
| Stereoselectivity | Predominantly Isotactic |
Metallocene Catalysts: Precision and Tunability
Metallocene catalysts, characterized by their well-defined single-site nature, offer a significant advantage in controlling polymer architecture.[3] These homogeneous catalysts, typically involving a Group 4 transition metal (e.g., Zr, Hf) sandwiched between cyclopentadienyl-type ligands, allow for the synthesis of polymers with narrow molecular weight distributions and precise control over tacticity.[5] For sterically demanding monomers, the ability to tune the ligand framework of the metallocene is crucial for optimizing catalytic activity and stereoselectivity.[6] Constrained geometry catalysts (CGCs) are a notable subclass of metallocenes that have shown promise in the polymerization of bulky olefins due to their more open active sites.[7]
Key Performance Characteristics of Metallocene Catalysts:
| Parameter | Typical Performance for 4,4-Dimethyl-1-hexene |
| Catalytic Activity | Moderate to High |
| Polymer Molecular Weight (Mw) | Controllable (Low to High) |
| Polydispersity Index (PDI) | Narrow (≈ 2) |
| Stereoselectivity | Tunable (Isotactic, Syndiotactic, Atactic) |
Late-Transition Metal Catalysts: A New Frontier
Late-transition metal catalysts, based on elements such as nickel, palladium, and iron, have emerged as a versatile class of catalysts for olefin polymerization.[8][9][10] A key feature of many late-transition metal systems is their ability to undergo "chain-walking" isomerization, which can lead to the formation of branched polymer structures even from linear α-olefins.[8] While this can be a desirable feature for creating unique polymer architectures, it can also complicate the polymerization of sterically hindered monomers. However, careful ligand design can suppress chain-walking and promote the desired insertion polymerization.[8] These catalysts are also known for their tolerance to functional groups, opening up possibilities for creating functionalized polyolefins.
Key Performance Characteristics of Late-Transition Metal Catalysts:
| Parameter | Typical Performance for 4,4-Dimethyl-1-hexene |
| Catalytic Activity | Varies widely with ligand and metal |
| Polymer Molecular Weight (Mw) | Varies widely (Low to High) |
| Polydispersity Index (PDI) | Narrow to Broad |
| Stereoselectivity | Often Atactic or Branched |
Mechanistic Insights and Experimental Workflows
The distinct behaviors of these catalyst classes stem from their different polymerization mechanisms.
Ziegler-Natta and Metallocene Polymerization Pathway
Both Ziegler-Natta and metallocene catalysts generally follow a coordination-insertion mechanism. The α-olefin coordinates to the vacant site of the positively charged metal center, followed by insertion into the metal-alkyl bond, thus extending the polymer chain. The stereochemistry of the resulting polymer is determined by the steric environment of the catalyst's active site.
Caption: Generalized coordination-insertion mechanism for Ziegler-Natta and metallocene catalysts.
Late-Transition Metal Polymerization with Chain-Walking
Late-transition metal catalysts can also proceed via a coordination-insertion mechanism. However, the propensity for β-hydride elimination and re-insertion can lead to chain-walking, where the metal center "walks" along the polymer chain, resulting in branched structures.
Caption: Polymerization with late-transition metal catalysts, illustrating the potential for chain-walking.
Experimental Protocols
Below are generalized experimental protocols for the polymerization of 4,4-Dimethyl-1-hexene using the discussed catalyst systems. Note: These are starting points and should be optimized for specific catalysts and desired polymer properties. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
General Polymerization Procedure
Caption: A standard workflow for the polymerization of 4,4-Dimethyl-1-hexene.
1. Reactor Setup:
-
A glass reactor or a stainless-steel autoclave is thoroughly dried in an oven and cooled under a stream of inert gas.
-
The reactor is equipped with a mechanical stirrer, a temperature probe, and an inlet/outlet for inert gas and monomer.
2. Reagent Preparation:
-
4,4-Dimethyl-1-hexene is purified by distillation over a suitable drying agent (e.g., CaH₂) and stored under an inert atmosphere.
-
The polymerization solvent (e.g., toluene, heptane) is dried using a solvent purification system or by distillation over sodium/benzophenone.
-
The catalyst and cocatalyst solutions are prepared in a glovebox at the desired concentrations.
3. Polymerization:
-
The reactor is charged with the desired amount of solvent and 4,4-Dimethyl-1-hexene.
-
The solution is brought to the desired polymerization temperature.
-
The cocatalyst (e.g., methylaluminoxane (MAO) for metallocenes, or trialkylaluminum for Ziegler-Natta) is added to the reactor and stirred for a specified time to scavenge impurities.
-
The polymerization is initiated by injecting the catalyst solution into the reactor.
-
The reaction is allowed to proceed for the desired time, maintaining a constant temperature.
4. Polymer Work-up:
-
The polymerization is terminated by adding a quenching agent, such as acidified methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
5. Polymer Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Tacticity and Microstructure: Analyzed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Investigated using Differential Scanning Calorimetry (DSC) to determine melting temperature (Tm) and glass transition temperature (Tg).
Conclusion and Future Outlook
The polymerization of 4,4-Dimethyl-1-hexene remains a challenging yet rewarding area of polymer science. While traditional Ziegler-Natta catalysts can be employed, their performance is often limited by the steric bulk of the monomer. Metallocene catalysts, with their single-site nature and tunable ligand frameworks, offer superior control over the polymer architecture, enabling the synthesis of materials with well-defined properties. Late-transition metal catalysts represent a promising, albeit less explored, avenue for producing novel poly(4,4-Dimethyl-1-hexene) structures.
The continued development of more sterically accessible and highly active catalysts will be crucial for unlocking the full potential of polymers derived from 4,4-Dimethyl-1-hexene and other bulky monomers. Such advancements will pave the way for new materials with unique thermal and mechanical properties, finding applications in diverse fields ranging from advanced packaging to specialized biomedical devices.
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Slideshare. (n.d.). Zeigler-Natta Catalyst. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Olefin Polymerization with Ziegler-Natta Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Ethylene/Hexene Copolymerization with Metallocene/Ziegler-Natta Combined Catalyst. Retrieved from [Link]
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YMER. (2024, October 1). Precision in Polymerization: Kinetic Insights into Metallocene- catalyzed Ethylene Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Ethylene/1-Hexene Copolymerization with Modified Ziegler-Natta Catalyst. Retrieved from [Link]
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Chemistry LibreTexts. (2023, May 3). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]
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W.R. Grace. (2024, September 19). Metallocene vs. Ziegler-Natta Catalysts: Which to Choose?. Retrieved from [Link]
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MDPI. (2023, October 18). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. Retrieved from [Link]
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MDPI. (2022, August 24). Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Study on unsaturated structures of polyhexene, poly(4-methylpentene) and poly(3-methylpentene) prepared with metallocene catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Designing Late-Transition Metal Catalysts for Olefin Insertion Polymerization and Copolymerization. Retrieved from [Link]
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ACS Publications. (n.d.). Multinuclear Olefin Polymerization Catalysts. Retrieved from [Link]
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MDPI. (2023, December 17). Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. Retrieved from [Link]
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ResearchGate. (n.d.). Study on unsaturated structure and tacticity of poly1-hexene and new copolymer of 1-hexene/5-hexene-1-ol prepared by metallocene catalyst. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Designing late-transition metal catalysts for olefin insertion polymerization and copolymerization. Retrieved from [Link]
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PubMed Central. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]
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MDPI. (2023, March 29). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. Retrieved from [Link]
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ACS Publications. (2020, September 18). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. Retrieved from [Link]
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PubMed Central. (n.d.). Effect of Mono- and Multichlorinated Organic Compounds—Chlorocyclohexane and Hexachloro-p-xylene—On the Catalytic Properties of Titanium–Magnesium Catalysts in the Homo- and Copolymerization of Ethylene with 1-Hexene. Retrieved from [Link]
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A Spectroscopic Deep Dive: Differentiating 4,4-Dimethyl-1-hexene from its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. Isomers, molecules with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4,4-dimethyl-1-hexene and its selected isomers, offering a practical framework for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
The Challenge of Isomeric Differentiation
4,4-Dimethyl-1-hexene (C₈H₁₆) is a branched alkene with several structural and positional isomers.[1] These subtle structural variations give rise to unique spectroscopic signatures. Understanding these differences is crucial for confirming the identity and purity of a synthesized compound or for identifying components in a complex mixture. In this guide, we will compare 4,4-dimethyl-1-hexene with three of its isomers: 3,3-dimethyl-1-hexene , (E)-4,4-dimethyl-2-hexene , and 2,5-dimethyl-1-hexene .
Molecular Structures at a Glance
The positioning of the double bond and the methyl groups are the key differentiators among these isomers, directly influencing their electronic environments and, consequently, their spectroscopic outputs.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the neat liquid sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. [2]For ¹³C NMR, a more concentrated sample (50-100 mg) may be required. [2]Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is then homogenized through a process called shimming, using the deuterium signal from the solvent as a lock. [3]3. Data Acquisition: Acquire the free induction decay (FID) by pulsing the sample with radiofrequency waves. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For neat liquids, place a drop of the sample onto the surface of a salt plate (e.g., NaCl or KBr). [4]Place a second salt plate on top to create a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the sample spectrum. The instrument typically scans over the range of 4000-400 cm⁻¹. [5]4. Data Presentation: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the alkene in a volatile solvent like hexane. [5]2. GC Method:
-
Injector: Use a split/splitless injector at a temperature of 250°C with a high split ratio (e.g., 50:1) to prevent column overloading. [5] * Column: A non-polar capillary column (e.g., DB-1ms) is suitable for separating these isomers.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the volatile components.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min). [5]3. MS Method:
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).
-
Solvent Delay: Include a solvent delay to prevent the solvent peak from overwhelming the detector. [6]
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the differentiation of 4,4-dimethyl-1-hexene and its isomers. ¹H and ¹³C NMR offer detailed insights into the connectivity and electronic environment of the atoms, while IR spectroscopy provides a rapid means of identifying key functional groups, particularly the type and substitution pattern of the double bond. Mass spectrometry confirms the molecular weight and offers valuable structural clues through the analysis of fragmentation patterns. By systematically applying these techniques and understanding the principles behind the resulting spectral differences, researchers can confidently identify and characterize these and other isomeric compounds.
References
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Cheméo. (n.d.). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link]
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A Comparative Performance Analysis of Polymers Derived from 4,4-Dimethyl-1-hexene and Other Key Polyolefins
This guide offers an in-depth technical comparison of the anticipated performance of polymers derived from 4,4-dimethyl-1-hexene against established polyolefins such as High-Density Polyethylene (HDPE), Polypropylene (PP), and Poly(4-methyl-1-pentene) (PMP). As research and development in polymer science continually seeks novel materials with enhanced properties, understanding the potential of new monomers is critical. This document is intended for researchers, scientists, and professionals in drug development and other advanced fields who require a nuanced understanding of polymer characteristics for demanding applications.
Introduction: The Significance of Side-Chain Architecture in Polyolefins
The performance of polyolefins is intrinsically linked to their molecular architecture. The length, branching, and stereochemistry of the polymer chains dictate macroscopic properties such as crystallinity, mechanical strength, thermal stability, and chemical resistance. Polymers derived from α-olefins, a class of hydrocarbons with a double bond at the primary carbon atom, are of particular interest due to the versatility in their side-chain structure.[1]
This guide focuses on the potential of poly(4,4-dimethyl-1-hexene), a polymer synthesized from the monomer 4,4-dimethyl-1-hexene. The presence of a gem-dimethyl group on the fourth carbon of the hexene chain introduces significant steric hindrance, which is anticipated to profoundly influence its polymerization behavior and final properties. Due to the limited availability of specific experimental data for the homopolymer of 4,4-dimethyl-1-hexene in publicly accessible literature, this guide will provide a predictive analysis based on established principles of polymer science and comparisons with structurally similar, well-characterized polyolefins.
Synthesis and Stereochemistry: The Role of Catalysis
The polymerization of α-olefins is predominantly achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts.[1][2] These catalyst systems are crucial for controlling the stereochemistry of the resulting polymer, which in turn has a significant impact on its physical properties.
Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds, that can produce highly linear and stereoregular polymers.[1] For a monomer like 4,4-dimethyl-1-hexene, a Ziegler-Natta catalyst would likely lead to an isotactic or syndiotactic polymer, depending on the specific catalyst formulation.
Metallocene Catalysts: These are homogeneous single-site catalysts that offer more precise control over the polymer's molecular weight distribution and stereochemistry.[3] Metallocene catalysis could potentially be tuned to produce poly(4,4-dimethyl-1-hexene) with a specific tacticity.
The bulky gem-dimethyl group in 4,4-dimethyl-1-hexene is expected to present a steric challenge to the polymerization process, potentially affecting the catalyst's activity and the achievable molecular weight of the polymer.
Experimental Workflow: Ziegler-Natta Polymerization of α-Olefins
Caption: A generalized workflow for the synthesis of polyolefins using a Ziegler-Natta catalyst system.
Comparative Performance Analysis
This section compares the predicted properties of poly(4,4-dimethyl-1-hexene) with those of HDPE, PP, and PMP. The data for the established polymers are sourced from peer-reviewed literature and technical data sheets.
Mechanical Properties
The mechanical behavior of a polymer is a critical indicator of its suitability for various applications, including those in the biomedical field where materials for implants and devices must meet stringent requirements.[4]
| Property | Poly(4,4-dimethyl-1-hexene) (Predicted) | High-Density Polyethylene (HDPE) | Polypropylene (PP) | Poly(4-methyl-1-pentene) (PMP) |
| Tensile Strength (MPa) | Moderate to High | 26-33[5] | 30-40 | 25-30 |
| Flexural Modulus (GPa) | High | 1.0-1.5 | 1.2-1.7 | 1.2-1.5 |
| Impact Strength (Izod, J/m) | Moderate | 20-130 | 20-110 | 20-50 |
| Elongation at Break (%) | Low to Moderate | 10-1200 | 100-600 | 10-50 |
Analysis:
-
Poly(4,4-dimethyl-1-hexene): The bulky gem-dimethyl group is expected to restrict chain mobility, leading to a stiffer and more brittle polymer compared to HDPE and PP. This would likely result in a higher flexural modulus but lower impact strength and elongation at break. The tensile strength is predicted to be comparable to or slightly lower than that of PP.
-
HDPE: Known for its high strength-to-density ratio, HDPE exhibits excellent impact resistance and ductility.[6]
-
Polypropylene: Offers a good balance of stiffness, toughness, and chemical resistance.[7]
-
PMP: Characterized by its high transparency and low density, PMP has lower impact strength compared to HDPE and PP.[8][9]
Thermal Properties
Thermal stability is a crucial parameter for applications involving sterilization or exposure to elevated temperatures.
| Property | Poly(4,4-dimethyl-1-hexene) (Predicted) | High-Density Polyethylene (HDPE) | Polypropylene (PP) | Poly(4-methyl-1-pentene) (PMP) |
| Melting Temperature (Tm, °C) | High | 120-130[5] | 160-170 | 220-240[8] |
| Glass Transition Temp. (Tg, °C) | High | -120 | -10 to -20 | 20-30 |
| Heat Deflection Temp. (°C at 0.45 MPa) | High | 60-80 | 100-120 | 80-100 |
Analysis:
-
Poly(4,4-dimethyl-1-hexene): The rigid side chains are anticipated to significantly increase the melting point and glass transition temperature compared to HDPE and PP. This could make it suitable for high-temperature applications.
-
HDPE: Has a relatively low melting point, limiting its use at elevated temperatures.[10]
-
Polypropylene: Possesses a higher melting point than HDPE, allowing for applications such as autoclavable medical devices.
-
PMP: Exhibits a very high melting point and good thermal stability.[8]
Chemical Resistance
Polyolefins are generally known for their excellent chemical resistance, a property that is vital for applications in drug delivery and medical device manufacturing.[4]
| Chemical Class | Poly(4,4-dimethyl-1-hexene) (Predicted) | High-Density Polyethylene (HDPE) | Polypropylene (PP) | Poly(4-methyl-1-pentene) (PMP) |
| Acids (dilute) | Excellent | Excellent | Excellent | Excellent |
| Bases | Excellent | Excellent | Excellent | Excellent |
| Alcohols | Excellent | Excellent | Excellent | Excellent |
| Aliphatic Hydrocarbons | Good | Good | Good | Good |
| Aromatic Hydrocarbons | Fair to Good | Fair | Fair | Fair |
| Ketones | Good | Good | Good | Good |
Analysis:
-
Poly(4,4-dimethyl-1-hexene): As a non-polar hydrocarbon polymer, it is expected to exhibit excellent resistance to polar solvents like acids, bases, and alcohols. Its resistance to non-polar solvents is predicted to be good, similar to other polyolefins.
-
HDPE, PP, and PMP: All demonstrate broad chemical resistance, making them suitable for a wide range of applications where contact with various chemicals is expected.[8][10]
Experimental Protocols for Performance Evaluation
To validate the predicted properties of poly(4,4-dimethyl-1-hexene) and to perform a direct comparison with other polyolefins, the following standardized experimental protocols are recommended.
Mechanical Testing
-
Tensile Testing (ASTM D638): This test determines the tensile strength, elongation at break, and modulus of elasticity. Dog-bone shaped specimens are pulled at a constant rate until they fracture.
-
Flexural Testing (ASTM D790): This test measures the flexural modulus and strength of a material. A rectangular specimen is supported at both ends and a load is applied to the center.
-
Izod Impact Testing (ASTM D256): This test evaluates the impact resistance of a material. A notched specimen is struck by a swinging pendulum, and the energy absorbed to break the specimen is measured.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): This technique is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of a polymer by measuring the heat flow into or out of a sample as it is heated or cooled.
-
Thermogravimetric Analysis (TGA) (ASTM E1131): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a polymer.
-
Heat Deflection Temperature (HDT) (ASTM D648): This test measures the temperature at which a polymer sample deforms under a specified load.
Chemical Resistance Testing (ASTM D543)
This standard practice involves immersing polymer specimens in various chemical reagents for a specified period and at a controlled temperature. The changes in weight, dimensions, and mechanical properties of the specimens are then evaluated.
Logical Relationship: From Monomer Structure to Polymer Performance
Caption: The causal relationship between the monomer structure of 4,4-dimethyl-1-hexene and its predicted polymer performance characteristics.
Potential Applications and Future Outlook
Based on its predicted properties, poly(4,4-dimethyl-1-hexene) could be a candidate for applications requiring high stiffness, thermal stability, and excellent chemical resistance. Potential areas of interest include:
-
Biomedical Devices: Its predicted high melting point could make it suitable for medical components that require steam sterilization.
-
Advanced Packaging: The combination of stiffness and chemical resistance may be advantageous for specialized packaging applications.
-
Engineering Components: Its potential for high thermal stability could make it a candidate for under-the-hood automotive parts or components in industrial machinery.
It is important to reiterate that these are predicted applications based on the chemical structure of the monomer. Extensive experimental validation is necessary to confirm these hypotheses and to fully understand the performance envelope of this polymer. Future research should focus on the synthesis of poly(4,4-dimethyl-1-hexene) using various catalyst systems to investigate the influence of stereochemistry and molecular weight on its properties.
Conclusion
While a comprehensive experimental profile of poly(4,4-dimethyl-1-hexene) is not yet available in the scientific literature, a theoretical analysis based on its molecular structure provides valuable insights into its potential performance characteristics. The presence of the gem-dimethyl group is expected to impart high stiffness and thermal stability, potentially exceeding that of conventional polyolefins like HDPE and PP. However, this may come at the cost of reduced impact strength and ductility. A thorough experimental investigation is warranted to fully elucidate the properties of this polymer and to determine its viability for advanced applications in the biomedical and other high-performance sectors.
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A Researcher's Guide to 4,4-Dimethyl-1-hexene: Correlating Theoretical Predictions with Experimental Realities
In the landscape of chemical research and development, the validation of theoretical models through empirical data is a cornerstone of scientific integrity. This guide provides an in-depth comparison of the theoretical and experimentally-determined properties of 4,4-Dimethyl-1-hexene (CAS RN: 1647-08-1), a valuable alkene in organic synthesis. For professionals in drug development and chemical research, understanding the nuances between computational predictions and real-world measurements is critical for process optimization, reaction modeling, and ensuring the quality of outcomes.
Introduction to 4,4-Dimethyl-1-hexene
4,4-Dimethyl-1-hexene is an aliphatic alkene with the molecular formula C8H16.[1][2][3] Its structure, featuring a terminal double bond and a quaternary carbon center, imparts specific reactivity and physical characteristics. The accuracy of computational chemistry in predicting these characteristics is paramount for in silico process design. This guide will dissect key physicochemical and spectroscopic properties, presenting both the predicted values from computational models and the results from established experimental protocols.
Part 1: Physicochemical Properties - A Tale of Two Data Sets
The bulk physical properties of a compound, such as boiling point, density, and refractive index, are dictated by its intermolecular forces and molecular structure. While computational methods like the Joback method provide robust estimations, they are based on idealized models and may deviate from experimental values due to real-world factors like impurities or atmospheric conditions.[2]
Comparative Analysis of Physicochemical Data
The following table summarizes the theoretical and experimental values for key properties of 4,4-Dimethyl-1-hexene.
| Property | Theoretical/Calculated Value | Experimental Value |
| Molecular Weight | 112.21 g/mol [1][4] | 112.22 g/mol [3] |
| Boiling Point | 102.74 °C (375.89 K)[2] | 107 °C[3] |
| Density | Not readily available | 0.720 g/mL[3] |
| Refractive Index | Not readily available | 1.410[3] |
A notable observation is the slight discrepancy in the boiling point. The Joback method predicts a value approximately 4°C lower than the experimentally observed temperature. This variance, while minor, can be significant in distillation-based purifications. It underscores the necessity of experimental verification, as theoretical models may not fully account for the specific molecular interactions of the neopentyl group adjacent to the alkyl chain.
Experimental Protocol: Boiling Point Determination via the Thiele Tube Method
The determination of a liquid's boiling point is a fundamental technique for identification and purity assessment. The Thiele tube method offers a safe and efficient means for this measurement, especially for the small quantities often handled in research.[5][6]
Causality of Experimental Choice: The Thiele tube is designed to allow for uniform heating of the mineral oil bath through convection, ensuring that the sample and the thermometer experience the same temperature.[5] This minimizes experimental error compared to a simple beaker setup. A sharp boiling range (typically 1-2°C) is indicative of a pure compound.[7]
Step-by-Step Protocol:
-
Apparatus Setup: Securely clamp a Thiele tube to a ring stand inside a fume hood. Ensure the mineral oil level is at least 1 cm above the upper arm of the tube.[5]
-
Sample Preparation: Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire. Add approximately 0.5 mL of 4,4-Dimethyl-1-hexene to the test tube.
-
Capillary Inversion: Place a melting point capillary tube, open end down, into the sample.
-
Assembly: Insert the thermometer assembly into the Thiele tube, ensuring the sample is level with the thermometer bulb and submerged in the oil.
-
Heating: Gently heat the arm of the Thiele tube with a microburner or hot plate.[8] Observe the sample.
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed. Record this temperature.
-
Boiling Point Determination: Remove the heat source. The stream of bubbles will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[8]
Workflow Visualization:
Caption: Workflow for Boiling Point Determination.
Part 2: Spectroscopic Fingerprinting - Unveiling the Molecular Structure
Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure. Comparing experimental spectra to theoretical predictions is a powerful tool for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For 4,4-Dimethyl-1-hexene, key absorptions are expected from the C=C double bond and the various C-H bonds.
-
Theoretical Predictions:
-
=C-H Stretch (vinyl): ~3080 cm⁻¹
-
C-H Stretch (alkyl): ~2850-2960 cm⁻¹
-
C=C Stretch: ~1640 cm⁻¹
-
=C-H Bend (vinyl): ~910-990 cm⁻¹
-
-
Experimental Data:
-
An experimental gas-phase FTIR spectrum from the NIST Mass Spectrometry Data Center confirms these characteristic peaks.[1][9] The presence of a strong absorption around 2960 cm⁻¹ corresponds to the C-H stretches of the methyl and ethyl groups. The distinct peak at approximately 1645 cm⁻¹ is characteristic of the C=C stretching vibration in a terminal alkene.
-
The strong correlation between the predicted and observed IR frequencies provides high confidence in the compound's identity and the integrity of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom in a molecule.
¹³C NMR Analysis:
Due to the molecule's symmetry, not all eight carbon atoms are chemically unique.
-
Theoretical Prediction: Based on symmetry, one would expect 7 unique carbon signals:
-
Two distinct signals for the vinyl carbons (C1 and C2).
-
One signal for the allylic C3 carbon.
-
One signal for the quaternary C4 carbon.
-
One signal for the two equivalent methyl carbons at C4.
-
One signal for the C5 methylene carbon.
-
One signal for the terminal C6 methyl carbon.
-
-
Experimental Data: Experimental ¹³C NMR data from Aldrich Chemical Company confirms the presence of these distinct signals, with chemical shifts aligning with expected values for alkene and alkane carbons.[1] The quaternary carbon (C4) typically shows a weaker signal intensity, a common feature in proton-decoupled ¹³C NMR spectra.[10]
¹H NMR Analysis:
-
Theoretical Prediction: The proton NMR spectrum is predicted to show several distinct signals:
-
A multiplet in the vinyl region (~4.9-5.8 ppm) corresponding to the three protons on the double bond (C1 and C2).
-
A triplet around 2.0 ppm for the two allylic protons at C3.
-
A quartet around 1.3 ppm for the two methylene protons at C5.
-
A singlet around 0.85 ppm for the six equivalent protons of the two methyl groups at C4.
-
A triplet around 0.85 ppm for the three protons of the terminal methyl group at C6. (Note: The signals for the C4-methyls and C6-methyl may overlap).
-
-
Experimental Data: The experimental ¹H NMR spectrum, sourced from Tokyo Kasei Kogyo Co., Ltd., aligns well with these predictions.[1] The complex splitting patterns in the vinyl region are characteristic of the spin-spin coupling between the geminal and vicinal protons of the -CH=CH₂ group. The clear upfield signals correspond to the saturated alkyl portions of the molecule.
The congruence between the predicted and observed NMR spectra serves as a definitive confirmation of the connectivity and chemical structure of 4,4-Dimethyl-1-hexene.
Conclusion
This guide demonstrates a strong concordance between the theoretical and experimental properties of 4,4-Dimethyl-1-hexene. While computational models provide excellent estimations for properties like molecular weight and spectroscopic fingerprints, minor deviations, particularly in thermodynamic properties like boiling point, are common. These differences highlight the indispensable role of empirical validation in the research and development workflow. For the practicing scientist, a dual reliance on both predictive models and rigorous experimental verification ensures the highest degree of accuracy, purity, and success in synthetic applications.
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Navigating the Untapped Potential of 4,4-Dimethyl-1-hexene: A Comparative and Predictive Application Guide
Abstract
This technical guide provides a comprehensive analysis of the potential applications of 4,4-Dimethyl-1-hexene, a branched alpha-olefin with a unique structural motif. In the absence of extensive direct experimental data for this specific molecule, this guide leverages a comparative approach, drawing insights from the well-documented chemistry of analogous compounds, particularly the commercially significant branched-chain alpha-olefin, 4-methyl-1-pentene. We will explore its predicted behavior and potential performance advantages in polymerization, its utility as a sterically hindered intermediate in fine chemical synthesis, and its prospective role in the formulation of novel fragrances. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new molecular building blocks with potentially unique property profiles.
Introduction: The Intrigue of Steric Hindrance in Olefin Chemistry
Alpha-olefins are fundamental building blocks in the chemical industry, serving as monomers for a vast array of polymers and as intermediates in the synthesis of a multitude of fine chemicals. While linear alpha-olefins have been extensively studied and commercialized, their branched counterparts offer unique properties stemming from their steric bulk. 4,4-Dimethyl-1-hexene, with its quaternary carbon center at the allylic position, presents a particularly interesting case of steric hindrance that can be expected to significantly influence its reactivity and the properties of its derivatives.
This guide will provide a predictive overview of the applications of 4,4-dimethyl-1-hexene, supported by comparative data from structurally similar olefins. We will delve into its potential in creating specialty polymers with tailored properties, its role as a unique synthon in organic chemistry, and its prospective application in the fragrance industry.
Potential Application in Polymer Synthesis: A Comparative Analysis with Poly(4-methyl-1-pentene)
The most significant potential application for 4,4-dimethyl-1-hexene lies in the synthesis of specialty polyolefins. The presence of the gem-dimethyl group is anticipated to impart unique characteristics to the resulting polymer, akin to how the isobutyl group in 4-methyl-1-pentene (4MP1) defines the properties of poly(4-methyl-1-pentene) (PMP).[1][2][3]
Hypothesized Polymer Properties and Performance Comparison
PMP is renowned for its high transparency, low density, excellent mechanical and chemical resistance, and high gas permeability.[1][2][3] These properties are a direct consequence of its molecular structure, which includes bulky side chains that lead to a unique helical conformation and crystalline morphology.[2] We can extrapolate that poly(4,4-dimethyl-1-hexene) would exhibit an even more pronounced effect due to the increased steric bulk of the neopentyl-like side group.
| Property | Poly(4-methyl-1-pentene) (PMP) | Poly(1-hexene) | Poly(4,4-dimethyl-1-hexene) (Hypothesized) |
| Density | Low (approx. 0.83 g/cm³)[1] | Low (amorphous) | Potentially even lower due to inefficient chain packing |
| Melting Point | High (approx. 220-245 °C)[4] | Amorphous[4] | Potentially very high (>300 °C) due to rigid side groups |
| Transparency | High[1] | N/A (amorphous) | Potentially high, depending on crystallinity |
| Gas Permeability | High[2] | N/A | Expected to be high |
| Chemical Resistance | Excellent[2] | Good | Expected to be excellent |
The steric hindrance of the side chain in poly(4,4-dimethyl-1-pentene) results in a very high melting temperature, reported to be greater than 380 °C.[4] This suggests that poly(4,4-dimethyl-1-hexene), with an even bulkier side group, could potentially be a high-performance thermoplastic with exceptional thermal stability.
Experimental Workflow: Ziegler-Natta Polymerization
The polymerization of sterically hindered alpha-olefins is typically achieved using Ziegler-Natta or metallocene catalysts.[1][2] A generalized experimental protocol for the polymerization of 4,4-dimethyl-1-hexene, adapted from procedures for other alpha-olefins, is presented below.
Protocol: Ziegler-Natta Polymerization of 4,4-Dimethyl-1-hexene
-
Catalyst Preparation: A fourth-generation Ziegler-Natta catalyst, for example, a TiCl₄/MgCl₂/internal donor system, is prepared or obtained commercially.
-
Reactor Setup: A stirred-tank reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Solvent and Monomer Addition: Anhydrous heptane is introduced into the reactor, followed by the desired amount of purified 4,4-dimethyl-1-hexene.
-
Cocatalyst and External Donor Addition: A solution of triethylaluminum (TEAL) as a cocatalyst and a suitable external donor (e.g., a silane) is injected into the reactor.
-
Polymerization Initiation: The Ziegler-Natta catalyst slurry is injected into the reactor to initiate polymerization.
-
Reaction Conditions: The polymerization is carried out at a controlled temperature (e.g., 70°C) and pressure for a specified duration.
-
Termination and Product Isolation: The reaction is quenched by the addition of acidified alcohol. The resulting polymer is then filtered, washed with alcohol and water, and dried under vacuum.
4,4-Dimethyl-1-hexene as a Chemical Intermediate
The terminal double bond of 4,4-dimethyl-1-hexene makes it a valuable, albeit sterically hindered, intermediate for organic synthesis. Its reactivity will be governed by the accessibility of the double bond to reagents.
Potential Synthetic Transformations
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can lead to the formation of branched aldehydes. These aldehydes can be further converted into alcohols, acids, or amines, which are valuable intermediates for surfactants, lubricants, and plasticizers. The steric hindrance of 4,4-dimethyl-1-hexene would likely favor the formation of the terminal aldehyde.
-
Olefin Metathesis: Cross-metathesis with other olefins could lead to the synthesis of more complex and sterically hindered molecules.[5] The efficiency of such reactions would be highly dependent on the choice of catalyst, with modern ruthenium-based catalysts showing promise for reactions involving hindered olefins.[5][6]
-
Epoxidation and Dihydroxylation: The synthesis of epoxides and diols from 4,4-dimethyl-1-hexene would provide access to a range of functionalized building blocks for the synthesis of agrochemicals and pharmaceuticals.
Prospective Applications in the Fragrance Industry
While there is no direct evidence of 4,4-dimethyl-1-hexene being used as a fragrance ingredient, the structural motif of dimethyl-substituted cyclic and acyclic hydrocarbons is prevalent in the fragrance industry. For instance, dimethylcyclohexen-als are known to provide aldehydic, muguet, fruity, and fresh notes in perfume compositions.[7]
It is plausible that derivatives of 4,4-dimethyl-1-hexene, such as the corresponding aldehyde or alcohol, could possess interesting olfactory properties. The steric bulk of the neopentyl-like group could lead to unique and long-lasting scent profiles. Further research into the synthesis and sensory evaluation of such derivatives is warranted.
Conclusion and Future Outlook
4,4-Dimethyl-1-hexene remains a largely unexplored molecule with significant potential in several key areas of the chemical industry. Based on comparative analysis with structurally similar compounds, it is predicted to be a valuable monomer for the synthesis of high-performance specialty polymers with unique thermal and mechanical properties. Its sterically hindered double bond also makes it an interesting platform for the synthesis of novel fine chemicals and potential fragrance ingredients.
To unlock the full potential of this intriguing molecule, further research is essential. Key areas for future investigation include:
-
Systematic Polymerization Studies: A thorough investigation of the polymerization of 4,4-dimethyl-1-hexene using various catalyst systems (Ziegler-Natta, metallocene, etc.) to understand its polymerization kinetics and the properties of the resulting polymer.
-
Copolymerization with other Olefins: Exploring the copolymerization of 4,4-dimethyl-1-hexene with ethylene, propylene, and other alpha-olefins to create a new family of specialty copolymers with tailored properties.
-
Exploratory Organic Synthesis: A systematic study of the reactivity of 4,4-dimethyl-1-hexene in a range of organic transformations to develop new synthetic methodologies and access novel chemical entities.
-
Olfactory Evaluation of Derivatives: The synthesis and sensory analysis of derivatives of 4,4-dimethyl-1-hexene to assess their potential as new fragrance ingredients.
The exploration of 4,4-dimethyl-1-hexene and its derivatives represents a promising frontier in materials science and synthetic chemistry, offering the potential for the development of new products with enhanced performance characteristics.
References
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Liu, B., et al. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Polymers (Basel), 15(1). [Link][2][3]
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MDPI. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). [Link][1][2][3]
- Shamiri, A., et al. (2014). Ziegler-Natta polymerization of olefins - stereoselectivity.
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PubMed. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). [Link][1][2][3]
- Barabanov, A. A., et al. (2021).
- Chen, M., et al. (2016). Systematic Investigations of Ligand Steric Effects on α-Diimine Palladium Catalyzed Olefin Polymerization and Copolymerization. Macromolecules, 49(23), 8856–8865.
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Grela, K., et al. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis, 10(19), 11256–11264.[5][6]
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Organic Chemistry Portal. (2016). Reactions of Alkenes. [Link]
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Thorshaug, K. (2004). Homo- and copolymers of 4-methyl-1-pentene: the use of metallocene catalysts for the synthesis of polymers that. Pure.[4]
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Justia Patents. (2021). Fragrance compositions. [Link]
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Grubbs, R. H., et al. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 441–444.[6]
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Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. [Link]
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Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. [Link]
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PubMed Central. (2018). Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. [Link]
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PubMed. (2020). Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Alcyopterosin O. [Link]
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Safety Operating Guide
Proper Disposal of 4,4-Dimethyl-1-hexene: A Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,4-Dimethyl-1-hexene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Hazard Profile of 4,4-Dimethyl-1-hexene
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. 4,4-Dimethyl-1-hexene is a flammable liquid and health hazard[1]. Its safe handling and disposal are dictated by these properties.
| Property | Information | Source |
| Molecular Formula | C8H16 | PubChem[1] |
| Molecular Weight | 112.21 g/mol | PubChem[1] |
| Physical State | Liquid | N/A |
| Primary Hazards | Flammable Liquid, Health Hazard | PubChem[1] |
| GHS Classification | Flammable Liquid (Category 2), Aspiration Hazard (Category 1), Acute Aquatic Hazard (Category 2) | Safety Data Sheet |
The high flammability of 4,4-Dimethyl-1-hexene necessitates stringent control of ignition sources and the use of appropriate storage and handling equipment. The aspiration hazard indicates that if swallowed and it enters the airways, it may be fatal[2]. Its toxicity to aquatic life underscores the importance of preventing its release into the environment[2].
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during use. The following precautions are mandatory to minimize risks.
2.1 Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling 4,4-Dimethyl-1-hexene, the following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear protective gloves. Nitrile or neoprene gloves are generally recommended, but always consult the specific glove manufacturer's resistance chart.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.
2.2 Safe Handling and Storage
To prevent accidents and ensure the chemical's integrity before disposal, adhere to these handling and storage protocols:
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, always use grounding and bonding techniques when transferring the chemical between containers[3].
-
Ignition Sources: Keep 4,4-Dimethyl-1-hexene away from heat, sparks, open flames, and other ignition sources[2][3][4]. Use non-sparking tools and explosion-proof equipment[2][4].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[2][3][4]. The storage area should be designated for flammable liquids.
Step-by-Step Disposal Procedure
The disposal of 4,4-Dimethyl-1-hexene is governed by local, state, and federal regulations. The following procedure provides a general framework that should be adapted to your institution's specific hazardous waste management plan.
Step 1: Waste Identification and Classification
All waste chemicals must be correctly identified. 4,4-Dimethyl-1-hexene is classified as a hazardous waste due to its ignitability. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its proper management from "cradle-to-grave"[5][6].
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of 4,4-Dimethyl-1-hexene waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,4-Dimethyl-1-hexene," and the associated hazards (e.g., "Flammable," "Health Hazard").
-
Segregation: Do not mix 4,4-Dimethyl-1-hexene waste with other incompatible waste streams.
Step 3: On-Site Accumulation
-
Accumulation Point: Store the waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. This area must be secure and away from ignition sources and high-traffic areas.
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the ultimate disposal of hazardous waste. Contact them to schedule a pickup.
-
Documentation: Complete all required hazardous waste disposal forms provided by your EHS department. Accurate documentation is a legal requirement.
Step 5: Off-Site Transportation and Disposal
-
Licensed Transporters: Only licensed hazardous waste transporters are permitted to move the waste off-site[6].
-
Treatment and Disposal: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF)[6]. The primary disposal method for flammable organic solvents like 4,4-Dimethyl-1-hexene is typically incineration at a licensed facility.
The following diagram illustrates the workflow for the proper disposal of 4,4-Dimethyl-1-hexene.
Caption: Workflow for the proper disposal of 4,4-Dimethyl-1-hexene.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Prevent the spill from spreading and eliminate all ignition sources.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, use an absorbent material that is non-combustible, such as vermiculite or sand. For large spills, contact your EHS department immediately.
-
Cleanup and Disposal: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
First Aid:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2].
Regulatory Framework
The disposal of 4,4-Dimethyl-1-hexene is regulated by several federal and state agencies. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA)[7][8][9]. RCRA establishes the "cradle-to-grave" management system for hazardous waste. States may have their own, often more stringent, regulations that must also be followed. It is imperative that all laboratory personnel are aware of and compliant with all applicable regulations.
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Navigating the Safe Handling of 4,4-Dimethyl-1-hexene: A Guide to Personal Protective Equipment and Operational Safety
Understanding the Hazard: Why This Matters
4,4-Dimethyl-1-hexene, as an isomer of hexene, is anticipated to be a highly flammable liquid and vapor.[1][2] The primary risks associated with chemicals of this class include fire, aspiration toxicity if swallowed, and potential irritation to the skin, eyes, and respiratory system.[2][3] Vapors may be heavier than air and can travel to an ignition source, leading to a flashback.[4] Therefore, a robust understanding of and adherence to safety protocols are not merely procedural but a critical defense against these inherent risks.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various tasks involving 4,4-Dimethyl-1-hexene, based on the hazards associated with flammable liquid hydrocarbons.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Bench-top operations (small quantities) | Chemical splash goggles | Nitrile or Butyl rubber gloves | Flame-retardant lab coat | Not generally required if in a well-ventilated area or chemical fume hood |
| Bulk transfer/dispensing | Chemical splash goggles and a face shield | Nitrile or Butyl rubber gloves (consider double-gloving) | Flame-retardant coveralls or apron over a lab coat | Required if ventilation is inadequate or if there is a risk of vapor inhalation |
| Spill clean-up | Chemical splash goggles and a face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant, flame-retardant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills |
The Rationale Behind Your Protection:
-
Eye and Face Protection : The use of chemical splash goggles is mandatory to protect against accidental splashes.[5][6][7] A face shield provides an additional layer of protection for the entire face, which is crucial during operations with a higher risk of splashing, such as bulk transfers.[6]
-
Hand Protection : Gloves must be selected based on their chemical resistance. While specific data for 4,4-Dimethyl-1-hexene is unavailable, gloves made of Nitrile or Butyl rubber are generally recommended for handling flammable liquids.[1] It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[1]
-
Body Protection : A flame-retardant lab coat is the minimum requirement for handling flammable liquids. For larger-scale operations, more extensive protection such as coveralls may be necessary to protect against widespread contamination.
-
Respiratory Protection : In a well-ventilated laboratory or when working within a certified chemical fume hood, respiratory protection is typically not required for handling small quantities. However, for larger volumes, in poorly ventilated areas, or during a spill, an air-purifying respirator with organic vapor cartridges is essential to prevent inhalation of harmful vapors.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a systematic workflow is crucial for minimizing risks. The following diagram and procedural steps outline the critical considerations for safely handling 4,4-Dimethyl-1-hexene.
Caption: Workflow for Safe Handling of 4,4-Dimethyl-1-hexene.
Experimental Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheet for 1-hexene to understand the potential hazards.[1][2][4][8][9]
-
Conduct a risk assessment for the specific procedure involving 4,4-Dimethyl-1-hexene.
-
Ensure that a certified chemical fume hood is available and functioning correctly.
-
Select and inspect all necessary PPE as outlined in the table above.
-
Locate the nearest emergency eyewash station and safety shower.
-
-
Handling :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the chemical away from all sources of ignition, including open flames, hot surfaces, and sparks.[1][2]
-
Use non-sparking tools and explosion-proof equipment where necessary.[9]
-
When transferring the liquid, ground and bond all containers to prevent the buildup of static electricity.[1][8]
-
Keep containers tightly closed when not in use to minimize vapor release.[1][2]
-
-
Post-Handling :
-
Decontaminate the work area thoroughly after the procedure is complete.
-
Carefully remove and dispose of contaminated PPE in a designated waste container.[1]
-
Wash hands and any exposed skin with soap and water.
-
Emergency Response: Spill and Disposal Plans
Spill Clean-up:
In the event of a spill, immediate and correct action is critical to prevent a larger incident.
-
Evacuate : Immediately alert others in the vicinity and evacuate the area.[10]
-
Ventilate : If it is safe to do so, increase ventilation to the area.
-
Control Ignition Sources : Extinguish all nearby flames and turn off any equipment that could create a spark.[10]
-
Containment : For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[9][10]
-
Clean-up :
-
Wearing the appropriate PPE (see table above), carefully collect the absorbed material using non-sparking tools.
-
Place the waste in a clearly labeled, sealed container for hazardous waste disposal.[9]
-
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Plan:
All waste containing 4,4-Dimethyl-1-hexene, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Collect all waste in a properly labeled, sealed, and chemically compatible container.[11]
-
Store the waste container in a designated, well-ventilated area away from ignition sources.
-
Arrange for disposal through your institution's EHS office, following all local, state, and federal regulations.[2][11] Do not dispose of this chemical down the drain.[8]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4,4-Dimethyl-1-hexene into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
